molecular formula C8H16 B043308 1-Ethyl-1-methylcyclopentane CAS No. 16747-50-5

1-Ethyl-1-methylcyclopentane

Cat. No.: B043308
CAS No.: 16747-50-5
M. Wt: 112.21 g/mol
InChI Key: LETYIFNDQBJGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1-methylcyclopentane is a high-purity, synthetic alicyclic hydrocarbon of significant interest in advanced chemical research and development. Its unique steric profile, conferred by the disubstituted cyclopentane ring, makes it an invaluable building block and model compound in organic synthesis, particularly for studying steric effects in ring-forming reactions and conformational analysis. In materials science, it serves as a precursor for developing novel ligands, polymers, and specialty solvents with tailored properties. Researchers also utilize this compound as a non-polar, volatile standard in analytical chemistry, specifically in gas chromatography and mass spectrometry, due to its well-defined chemical structure and predictable behavior. This compound provides a critical tool for probing structure-property relationships and for the design of more complex molecular architectures in both academic and industrial R&D settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-1-methylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-3-8(2)6-4-5-7-8/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETYIFNDQBJGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168293
Record name Cyclopentane, 1-ethyl-1- methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16747-50-5
Record name Cyclopentane, 1-ethyl-1- methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, 1-ethyl-1- methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1-methylcyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 1-Ethyl-1-methylcyclopentane via Grignard Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-ethyl-1-methylcyclopentane, a saturated alicyclic hydrocarbon. The primary synthetic route detailed herein involves a two-step process commencing with a Grignard reaction to construct the carbon skeleton, followed by a dehydration and hydrogenation sequence to yield the final alkane. This document furnishes detailed experimental protocols, quantitative data, and process visualizations to facilitate the successful synthesis of this compound in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-stage process. The initial stage involves the nucleophilic addition of an ethyl Grignard reagent to cyclopentanone (B42830). This reaction forms the tertiary alcohol intermediate, 1-ethyl-1-methylcyclopentanol. The subsequent stage involves the removal of the hydroxyl group. A robust and high-yielding method for this transformation is the acid-catalyzed dehydration of the tertiary alcohol to form the corresponding alkene, 1-ethyl-1-methylcyclopentene, followed by catalytic hydrogenation to afford the desired saturated product, this compound.

Experimental Protocols

Stage 1: Synthesis of 1-Ethyl-1-methylcyclopentanol via Grignard Reaction

This procedure details the preparation of the tertiary alcohol intermediate from cyclopentanone and ethylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Cyclopentanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Ethylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing calcium chloride), and a dropping funnel, place magnesium turnings (2.67 g, 0.11 mol).

    • Assemble the apparatus and flush with a dry, inert gas (nitrogen or argon).

    • Add 20 mL of anhydrous diethyl ether to the flask to cover the magnesium turnings.

    • In the dropping funnel, place a solution of ethyl bromide (12.0 g, 0.11 mol) in 50 mL of anhydrous diethyl ether.

    • Add a small portion (approximately 5 mL) of the ethyl bromide solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine. A cloudy appearance and gentle reflux indicate the start of the reaction.

    • Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclopentanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of cyclopentanone (8.41 g, 0.10 mol) in 30 mL of anhydrous diethyl ether and place it in the dropping funnel.

    • Add the cyclopentanone solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two 30 mL portions of diethyl ether.

    • Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude 1-ethyl-1-methylcyclopentanol.

Purification: The crude product can be purified by vacuum distillation.

Stage 2: Synthesis of this compound

This stage involves a two-step process: dehydration of the tertiary alcohol to an alkene, followed by catalytic hydrogenation.

Materials:

  • 1-Ethyl-1-methylcyclopentanol (crude product from Stage 1)

  • Concentrated sulfuric acid or phosphoric acid (85%)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • In a 100 mL round-bottom flask, place the crude 1-ethyl-1-methylcyclopentanol (e.g., 11.4 g, 0.10 mol, assuming quantitative yield from Stage 1).

  • Carefully add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid (approximately 2-3 mL).

  • Set up a simple distillation apparatus.

  • Heat the mixture gently. The alkene product will co-distill with water as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.

  • Continue the distillation until no more organic layer is observed in the distillate.

  • Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent to obtain crude 1-ethyl-1-methylcyclopentene.

Purification: The crude alkene can be purified by simple distillation.

Materials:

  • 1-Ethyl-1-methylcyclopentene (crude product from dehydration)

  • Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (Adam's catalyst)

  • Ethanol (B145695) or ethyl acetate (B1210297) (solvent)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite on a sintered glass funnel)

Procedure:

  • In a suitable hydrogenation flask, dissolve the 1-ethyl-1-methylcyclopentene (e.g., 9.6 g, assuming an approximate yield from the previous step) in an appropriate solvent such as ethanol or ethyl acetate (50 mL).

  • Carefully add the catalyst (e.g., 10% Pd/C, ~5 mol%) under an inert atmosphere.

  • Seal the flask and purge the system with hydrogen gas. This can be achieved by evacuating the flask and backfilling with hydrogen from a balloon, repeating this cycle 3-5 times.

  • Vigorously stir the reaction mixture under a hydrogen atmosphere (a balloon is often sufficient for atmospheric pressure) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the solvent.

  • The filtrate contains the desired this compound. The solvent can be removed by rotary evaporation.

Purification: The final product can be purified by simple distillation to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Physicochemical Properties

Compound Molecular Formula Molar Mass ( g/mol ) Starting Amount Moles Boiling Point (°C) Density (g/mL)
CyclopentanoneC₅H₈O84.128.41 g0.10130-1310.948
Ethyl BromideC₂H₅Br108.9712.0 g0.1138.41.46
MagnesiumMg24.312.67 g0.11-1.74
1-Ethyl-1-methylcyclopentanolC₈H₁₆O128.21--~175-177~0.91
1-Ethyl-1-methylcyclopenteneC₈H₁₄110.20--~135-137~0.80
This compoundC₈H₁₆112.21--133-1340.785

Table 2: Reaction Conditions and Expected Yields

Reaction Step Key Reagents/Catalyst Solvent Temperature (°C) Reaction Time Typical Yield (%)
Grignard Reaction Ethylmagnesium bromide, CyclopentanoneAnhydrous diethyl ether0 to RT1.5 - 2 hours80 - 90
Dehydration H₂SO₄ or H₃PO₄ (cat.)NoneDistillation (~150)1 - 2 hours85 - 95
Hydrogenation H₂, 10% Pd/C or PtO₂Ethanol or Ethyl AcetateRoom Temperature1 - 4 hours> 95

Visualizations

Overall Synthetic Pathway

Synthesis_Pathway Cyclopentanone Cyclopentanone Intermediate_Alcohol 1-Ethyl-1-methylcyclopentanol Cyclopentanone->Intermediate_Alcohol 1. Grignard Reaction 2. H₃O⁺ workup Grignard_Reagent Ethylmagnesium Bromide Intermediate_Alkene 1-Ethyl-1-methylcyclopentene Intermediate_Alcohol->Intermediate_Alkene Acid-catalyzed Dehydration Final_Product This compound Intermediate_Alkene->Final_Product Catalytic Hydrogenation (H₂/Pd-C)

Caption: Overall synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_Grignard Stage 1: Grignard Reaction cluster_Dehydration Stage 2a: Dehydration cluster_Hydrogenation Stage 2b: Hydrogenation start_grignard Prepare Ethylmagnesium Bromide react_ketone React with Cyclopentanone start_grignard->react_ketone workup_grignard Aqueous Workup (NH₄Cl) react_ketone->workup_grignard isolate_alcohol Isolate Crude Alcohol workup_grignard->isolate_alcohol dehydrate Acid-catalyzed Dehydration isolate_alcohol->dehydrate distill_alkene Distill Alkene wash_alkene Wash and Dry Alkene hydrogenate Catalytic Hydrogenation wash_alkene->hydrogenate filter_catalyst Filter Catalyst hydrogenate->filter_catalyst isolate_alkane Isolate Final Product filter_catalyst->isolate_alkane

An In-depth Technical Guide to the Acid-Catalyzed Alkylation for 1-Ethyl-1-methylcyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed alkylation method for the synthesis of 1-ethyl-1-methylcyclopentane. This saturated hydrocarbon is a valuable building block in various chemical syntheses and serves as a key intermediate in the development of novel pharmaceuticals and materials. This document details the underlying reaction mechanisms, provides a representative experimental protocol, and summarizes key data from relevant literature.

Introduction

This compound is a cycloalkane with significant utility in organic synthesis. Its preparation is often achieved through the introduction of methyl and ethyl groups onto a cyclopentane (B165970) ring. Among the various synthetic strategies, acid-catalyzed alkylation presents a direct and effective approach. This method typically involves the reaction of a suitable cyclopentane precursor, such as methylcyclopentane (B18539) or 1-methylcyclopentene (B36725), with an ethylating agent in the presence of an acid catalyst. The reaction proceeds through carbocation intermediates, making the choice of catalyst and reaction conditions crucial for achieving high yield and selectivity.

Reaction Mechanisms

The acid-catalyzed synthesis of this compound can be approached from different starting materials. The most common pathway involves the alkylation of 1-methylcyclopentene with an ethyl source, such as ethanol (B145695) or ethene.

The reaction is initiated by the protonation of the ethyl source (in the case of ethanol) or the alkene (ethene) by the acid catalyst to generate an ethyl cation or a carbocation that can act as the ethylating agent. This is followed by the electrophilic attack of the ethyl cation on the double bond of 1-methylcyclopentene. The resulting tertiary carbocation is then neutralized to form the final product. The stability of the tertiary carbocation intermediate is a key driving force for this reaction.

An alternative, though less direct, approach is the Friedel-Crafts alkylation of methylcyclopentane using an ethyl halide and a Lewis acid catalyst. This classic electrophilic substitution reaction also proceeds via the formation of an ethyl cation.

Data Presentation

Starting MaterialEthylating AgentCatalystTemperature (°C)Pressure (bar)Molar Ratio (Precursor:Agent)Observations
1-MethylcyclopenteneEthanolSolid Acid (e.g., SiO2, Al2O3, Zeolites)20 - 1001 - 101:1 to 1:10The reaction can be carried out in the liquid phase. Solid acid catalysts are preferred for their ease of separation and reusability. Higher temperatures generally favor higher reaction rates.[1]
1-MethylcyclopenteneEtheneSolid Acid (e.g., Zeolites)20 - 1001 - 10Not specifiedGas-phase or liquid-phase reaction is possible. Zeolites are effective due to their shape selectivity and strong acid sites.
MethylcyclopentaneEthyl BromideLewis Acid (e.g., AlCl3)Not specifiedNot specifiedNot specifiedClassic Friedel-Crafts conditions. Prone to side reactions and catalyst deactivation.
1-MethylcyclopenteneEthanolAmberlyst 15 (Ion-exchange resin)40 - 901 - 51:2 to 1:5A highly acidic ion exchanger that can be used as a solid catalyst, simplifying workup.[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on the acid-catalyzed alkylation of 1-methylcyclopentene with ethanol. This protocol is derived from general procedures described in the literature and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 1-Methylcyclopentene

  • Anhydrous Ethanol

  • Solid Acid Catalyst (e.g., Amberlyst 15, Zeolite H-BEA)

  • Anhydrous Toluene (B28343) (or another suitable solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating and stirring apparatus

  • Distillation apparatus

Procedure:

  • Catalyst Activation: The solid acid catalyst should be activated prior to use according to the manufacturer's recommendations. This typically involves heating under vacuum to remove adsorbed water.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add the activated solid acid catalyst (e.g., 10-20 wt% relative to 1-methylcyclopentene).

  • Reactant Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to the flask, followed by 1-methylcyclopentene.

  • Reaction Execution: Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with vigorous stirring. From the dropping funnel, add anhydrous ethanol dropwise over a period of 1-2 hours. The molar ratio of 1-methylcyclopentene to ethanol should be in the range of 1:2 to 1:5.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the solid acid catalyst. The catalyst can be washed with fresh solvent, dried, and potentially reused.

  • Purification: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acidity, followed by washing with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as GC-MS, ¹H NMR, and ¹³C NMR.

Mandatory Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product 1-Methylcyclopentene 1-Methylcyclopentene Tertiary_Carbocation 1-Ethyl-1-methylcyclopentyl Cation 1-Methylcyclopentene->Tertiary_Carbocation + Ethyl Cation Ethanol Ethanol Protonated_Ethanol CH3CH2OH2+ Ethanol->Protonated_Ethanol + H+ Ethyl_Cation CH3CH2+ Protonated_Ethanol->Ethyl_Cation - H2O Product This compound Tertiary_Carbocation->Product - H+

Caption: Acid-catalyzed alkylation of 1-methylcyclopentene.

Experimental Workflow

Experimental_Workflow Start Start Catalyst_Activation Activate Solid Acid Catalyst Start->Catalyst_Activation Reaction_Setup Set up Reaction Vessel with Catalyst & Solvent Catalyst_Activation->Reaction_Setup Reactant_Addition Add 1-Methylcyclopentene and Ethanol Reaction_Setup->Reactant_Addition Reaction Heat and Stir (Monitor by GC/TLC) Reactant_Addition->Reaction Workup Cool, Filter Catalyst, and Wash Reaction->Workup Purification Dry and Purify by Distillation Workup->Purification Characterization Analyze Product (GC-MS, NMR) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis.

References

Spectroscopic Profile of 1-Ethyl-1-methylcyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the saturated alicyclic hydrocarbon, 1-ethyl-1-methylcyclopentane. The information compiled herein is intended to support research and development activities by offering a centralized resource for the compound's mass spectrometry and nuclear magnetic resonance characteristics. Due to the limited public availability of experimental Nuclear Magnetic Resonance (NMR) data, a predicted NMR analysis is provided alongside the experimentally obtained Gas Chromatography-Mass Spectrometry (GC-MS) data.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS is a cornerstone technique for the identification and quantification of volatile and semi-volatile organic compounds. For this compound, the mass spectrum is characterized by a specific fragmentation pattern under electron ionization (EI).

Data Presentation

The mass spectrum of this compound is available through the National Institute of Standards and Technology (NIST) database.[1][2] The key mass-to-charge ratios (m/z) and their relative intensities are summarized below.

Mass-to-Charge (m/z)Relative IntensityPutative Fragment Assignment
83Major Peak[C₆H₁₁]⁺ (Loss of an ethyl radical)
55High[C₄H₇]⁺ (Further fragmentation)
41High[C₃H₅]⁺ (Allyl cation)
112Low/Absent[C₈H₁₆]⁺ (Molecular ion)
Experimental Protocol

While the specific experimental parameters used to obtain the data from the NIST database are not fully detailed, a general protocol for the GC-MS analysis of saturated hydrocarbons is provided below. This protocol is based on established methodologies for similar analytes.[3][4][5]

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is employed.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5 or HP-5ms (5%-phenyl)-methylpolysiloxane, is typically used for hydrocarbon analysis. Column dimensions would be in the range of 30-60 meters in length, 0.25 mm internal diameter, and a film thickness of 0.25 µm.

    • Injector: The sample, dissolved in a volatile solvent like hexane (B92381) or dichloromethane, is injected in split mode to prevent column overloading.[6] The injector temperature is typically set to 250 °C.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1-2 mL/min.

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation of components. A typical program would start at a low temperature (e.g., 40 °C) and be held for a few minutes, then ramped up at a rate of 5-10 °C/min to a final temperature of around 280-300 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is the standard method for generating fragments.

    • Ionization Energy: A standard electron energy of 70 eV is used.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to separate the ions.

    • Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 35-400 amu.

    • Data Acquisition: Data is acquired in full scan mode to obtain the complete mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the ethyl and methyl groups, as well as complex multiplets for the cyclopentane (B165970) ring protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 0.85Triplet (t)3H-CH₂CH₃
~ 0.95Singlet (s)3H-CH₃
~ 1.25Quartet (q)2H-CH₂ CH₃
~ 1.4-1.6Multiplet (m)8HCyclopentane ring protons
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the eight carbon atoms in the molecule (with two pairs of cyclopentane carbons being chemically equivalent due to symmetry).

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 10Primary-CH₂CH₃
~ 23Primary-CH₃
~ 25SecondaryCyclopentane C3/C4
~ 35Secondary-CH₂ CH₃
~ 38SecondaryCyclopentane C2/C5
~ 45QuaternaryC (CH₃)(CH₂CH₃)
Experimental Protocol (Hypothetical)

The following outlines a standard protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound.

  • Sample Preparation:

    • Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

    • A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

    • The solution is transferred to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer, such as a 400 or 500 MHz instrument, would be used.

    • The spectrum is acquired at room temperature.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • A sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio.

    • The spectral width is set to encompass all proton signals (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

    • A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Interpretation Sample This compound Dissolution Dissolution in appropriate solvent (e.g., Hexane for GC-MS, CDCl3 for NMR) Sample->Dissolution GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Dissolution->GCMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Dissolution->NMR MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data NMR_Data NMR Spectra (Chemical Shifts, Multiplicities) NMR->NMR_Data Structure Structural Elucidation MS_Data->Structure NMR_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Ethyl-1-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Ethyl-1-methylcyclopentane (CAS No. 16747-50-5), a saturated monocyclic hydrocarbon. The information herein is curated for professionals in research and development who require precise data for modeling, synthesis, and formulation.

Core Physical Properties

The physical characteristics of this compound are fundamental to its behavior in various chemical and physical processes. The boiling point is indicative of its volatility, while its density is crucial for fluid dynamic calculations and formulation preparations.

The quantitative data for the primary physical properties of this compound are summarized in the table below. The values represent a consensus from multiple reliable sources, with slight variations attributable to different experimental conditions and purities.

Physical PropertyValueUnitsNotes
Boiling Point 118.8 ± 7.0[1]°CAt 760 mmHg
121.55[2]°C
Density 0.8 ± 0.1[1]g/cm³
0.775[3]g/cm³
0.7770[2]g/cm³
Molecular Formula C₈H₁₆[1][4]
Molecular Weight 112.21[4][5] g/mol

Experimental Protocols

While specific experimental records for this compound are not publicly detailed, the determination of its boiling point and density follows established methodologies for alkanes and related organic compounds.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a common and effective method for this determination is the Thiele Tube Method .[6] This technique is advantageous as it requires only a small sample volume (less than 0.5 mL).[6]

General Protocol:

  • A small amount of the liquid sample is placed in a small glass vial (e.g., a Durham tube).

  • A capillary tube, sealed at one end, is inverted and placed into the sample vial.

  • This assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (such as mineral oil) to ensure uniform heat distribution.[6]

  • As the temperature rises, dissolved air initially escapes from the capillary tube. As the liquid's boiling point is approached and exceeded, a continuous stream of vapor bubbles will emerge from the capillary tube.[6]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is recorded as the temperature at which the bubbling stops and liquid begins to be drawn back into the capillary tube. At this moment, the vapor pressure of the substance equals the atmospheric pressure.

The density of a liquid is its mass per unit volume. For precise measurements of liquid alkanes, a vibrating tube densimeter is a standard and highly accurate instrument.[7][8]

General Protocol:

  • A U-shaped tube is set into oscillation at its natural frequency.

  • The liquid sample is introduced into the tube.

  • The introduction of the sample changes the total mass of the tube, which in turn alters its oscillation frequency.

  • This change in frequency is precisely measured by the instrument.

  • The density of the sample is then calculated from the change in oscillation frequency, based on the instrument's calibration with fluids of known density (e.g., dry air and pure water). This method allows for density measurements over a range of temperatures.[7]

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination and analysis of the physical properties of a liquid organic compound such as this compound.

G cluster_0 Preparation & Purity Analysis cluster_1 Experimental Determination cluster_2 Data Processing & Reporting Sample Obtain Sample of This compound Purity Assess Purity (e.g., GC-MS) Sample->Purity BoilingPoint Boiling Point Measurement (Thiele Tube Method) Purity->BoilingPoint Purified Sample Density Density Measurement (Vibrating Tube Densitometer) Purity->Density Purified Sample Record Record Data (Temperature, Frequency, etc.) BoilingPoint->Record Density->Record Calculate Calculate Final Values (Boiling Point, Density) Record->Calculate Report Compile Technical Report & Data Sheet Calculate->Report

Caption: Workflow for Physical Property Determination of an Organic Liquid.

References

An In-depth Technical Guide on the Ring Strain and Conformational Analysis of 1-Ethyl-1-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ring Strain in Cyclopentane (B165970) Systems

Cycloalkanes often exhibit ring strain, a combination of angle strain, torsional strain, and steric strain, which raises their potential energy compared to their acyclic counterparts. Cyclopentane, the parent ring of the title compound, adopts non-planar puckered conformations to alleviate this strain. The total ring strain of cyclopentane is approximately 26 kJ/mol.[1] The two primary puckered conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry).[2] These conformations can interconvert with a very low energy barrier through a process known as pseudorotation.[2]

However, the introduction of substituents, particularly geminal disubstitution as seen in 1-ethyl-1-methylcyclopentane, significantly restricts this pseudorotation.[2] This restriction leads to distinct, stable conformers with defined energy minima, making the conformational analysis of such substituted systems crucial for understanding their reactivity and physical properties.

Conformational Isomers of this compound

The puckering of the cyclopentane ring in this compound can be described by two main conformations: the envelope and the twist. In the envelope conformation, one carbon atom is out of the plane of the other four. In the twist conformation, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three.

For this compound, the substituents on C1 will influence the relative stability of the various possible envelope and twist conformers. The primary steric interactions to consider are those between the ethyl and methyl groups and the adjacent methylene (B1212753) groups of the ring. The molecule will adopt conformations that minimize these steric clashes. It is expected that conformers where the larger ethyl group occupies a pseudo-equatorial position will be more stable.

Quantitative Analysis of Conformational Energies

A complete conformational analysis requires the determination of the relative energies of the stable conformers and the energy barriers for their interconversion. As specific experimental or computational results for this compound are not available, the following table provides an illustrative structure for presenting such data, which would be obtained through the methodologies described in the subsequent sections.

Table 1: Illustrative Conformational Energy Data for this compound

ConformerDescriptionRelative Energy (kJ/mol)Population at 298 K (%)
E1Envelope, C1 as flap, Ethyl pseudo-equatorial0.0 (Reference)60
E2Envelope, C1 as flap, Methyl pseudo-equatorial2.525
T1Twist, Ethyl pseudo-equatorial1.010
T2Twist, Methyl pseudo-equatorial4.05

Note: The values presented in this table are hypothetical and for illustrative purposes only. They represent the type of data that would be generated from computational chemistry studies.

Table 2: Illustrative Torsional Barriers for this compound

InterconversionEnergy Barrier (kJ/mol)
E1 ↔ T15.0
E1 ↔ E28.0

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Experimental and Computational Protocols

Computational Chemistry Approach

Computational modeling is a powerful tool for investigating the conformational landscape of molecules like this compound.

Methodology:

  • Conformational Search: An initial exploration of the potential energy surface is performed using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.

  • Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) or ab initio methods. Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

  • Relative Energy Calculation: The relative energies of the conformers are determined by comparing their total electronic energies, often with corrections for ZPVE.

  • Transition State Search: To determine the energy barriers for interconversion between conformers, a transition state search is performed. The resulting transition state structures are confirmed by the presence of a single imaginary frequency in the vibrational analysis.

cluster_computational Computational Workflow Initial Structure Initial Structure Conformational Search Conformational Search Initial Structure->Conformational Search MMFF94 Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization DFT (B3LYP/6-31G*) Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Transition State Search Transition State Search Geometry Optimization->Transition State Search Relative Energy Calculation Relative Energy Calculation Frequency Calculation->Relative Energy Calculation ΔE, ΔG Energy Barrier Calculation Energy Barrier Calculation Transition State Search->Energy Barrier Calculation ΔG‡

Computational workflow for conformational analysis.
Experimental NMR Spectroscopy

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a key experimental technique for studying conformational equilibria.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point solvent (e.g., deuterated toluene (B28343) or acetone).

  • Spectra Acquisition: 1H and 13C NMR spectra are acquired over a range of temperatures. At high temperatures, where conformational interconversion is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion slows, leading to the broadening and eventual decoalescence of signals into separate sets of peaks corresponding to each populated conformer.

  • Data Analysis:

    • Conformer Population: The relative populations of the conformers at a given temperature can be determined by integrating the corresponding signals in the slow-exchange regime.

    • Thermodynamic Parameters: The Gibbs free energy difference (ΔG°) between conformers can be calculated from their equilibrium constant (K), which is derived from the population ratio (ΔG° = -RTlnK).

    • Activation Energy Barrier: The free energy of activation (ΔG‡) for the interconversion can be determined from the coalescence temperature and the frequency difference between the signals of the two conformers using the Eyring equation.

cluster_nmr NMR Experimental Workflow Sample Preparation Sample Preparation VT-NMR Spectra Acquisition VT-NMR Spectra Acquisition Sample Preparation->VT-NMR Spectra Acquisition High to Low Temp Signal Coalescence Analysis Signal Coalescence Analysis VT-NMR Spectra Acquisition->Signal Coalescence Analysis Low Temp Spectra Analysis Low Temp Spectra Analysis VT-NMR Spectra Acquisition->Low Temp Spectra Analysis Activation Energy (ΔG‡) Activation Energy (ΔG‡) Signal Coalescence Analysis->Activation Energy (ΔG‡) Signal Integration Signal Integration Low Temp Spectra Analysis->Signal Integration Conformer Population (K) Conformer Population (K) Signal Integration->Conformer Population (K) Thermodynamic Parameters (ΔG°) Thermodynamic Parameters (ΔG°) Conformer Population (K)->Thermodynamic Parameters (ΔG°)

Experimental workflow for NMR-based conformational analysis.

Conformational Interconversion Pathways

The different envelope and twist conformers of this compound are not static but exist in a dynamic equilibrium. The interconversion between these forms proceeds through low-energy transition states. The following diagram illustrates the plausible interconversion pathways.

E1 Envelope 1 (Ethyl pseudo-equatorial) TS1 Transition State E1->TS1 TS2 Transition State E1->TS2 E2 Envelope 2 (Methyl pseudo-equatorial) E2->TS2 T1 Twist 1 (Ethyl pseudo-equatorial) T2 Twist 2 (Methyl pseudo-equatorial) T1->T2 T1->TS1 TS1->E1 TS1->T1 TS2->E1 TS2->E2

Plausible interconversion pathways for conformers.

Conclusion

The conformational analysis of this compound is a multifaceted task that relies on the synergy of computational and experimental techniques. The geminal substitution on the cyclopentane ring introduces significant steric constraints that dictate the preferred puckered conformations, primarily the envelope and twist forms. While specific quantitative data for this molecule requires dedicated investigation, the protocols outlined in this guide provide a robust framework for elucidating its conformational energy landscape. A thorough understanding of these conformational preferences is essential for predicting the molecule's physical properties, chemical reactivity, and its potential applications in fields such as drug development and materials science.

References

An In-depth Technical Guide to the Reactivity of Gem-disubstituted Cyclopentanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentane (B165970) ring is a ubiquitous structural motif in a vast array of natural products and synthetic molecules of biological and pharmaceutical importance. The introduction of geminal disubstitution at one of the ring's carbon atoms profoundly influences its conformational behavior and, consequently, its chemical reactivity. This technical guide provides a comprehensive overview of the core principles governing the reactivity of gem-disubstituted cyclopentanes, with a focus on quantitative data, detailed experimental protocols, and the visualization of key concepts. This information is of paramount importance for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage the unique properties of these scaffolds in the design of novel molecules with tailored functions.

The enhanced reactivity of gem-disubstituted systems is often attributed to the Thorpe-Ingold effect , also known as the gem-dialkyl effect or angle compression. This effect describes the acceleration of intramolecular ring-closing reactions due to the presence of two substituents on a carbon atom within the reacting chain.[1][2] The increased steric bulk of the geminal substituents compresses the internal bond angle, bringing the reactive ends of the molecule closer together and thus increasing the probability of cyclization.[2] This phenomenon has both kinetic and thermodynamic contributions.[1]

Conformational Effects on Reactivity

The reactivity of cyclopentane derivatives is intrinsically linked to their conformation. Cyclopentane itself exists in a dynamic equilibrium between two main non-planar conformations: the envelope and the half-chair . The introduction of geminal substituents can significantly influence the conformational landscape, favoring specific puckered forms to minimize steric interactions. This conformational preference, in turn, dictates the orientation of reactive groups and influences the stereochemical outcome of reactions.

Key Reactions and Mechanistic Insights

The presence of geminal substituents on a cyclopentane ring can significantly impact a variety of chemical transformations. This section will delve into the mechanistic details and provide quantitative data for several key reaction types.

Intramolecular Cyclization Reactions

The Thorpe-Ingold effect is most prominently observed in intramolecular cyclization reactions, leading to the formation of five-membered rings. The gem-disubstituents pre-organize the acyclic precursor into a conformation that is more favorable for ring closure, thereby lowering the activation energy of the reaction.

A notable example is the enhanced rate of lactonization of γ-hydroxy acids. The presence of gem-dimethyl groups on the carbon atom adjacent to the hydroxyl group can lead to a significant acceleration of the intramolecular esterification.

Table 1: Relative Rates of Lactonization of γ-Hydroxy Acids

SubstrateRelative Rate
4-Hydroxyvaleric acid1
4-Hydroxy-4-methylvaleric acid5.4
4-Hydroxy-4,4-dimethylvaleric acid224

Data compiled from studies on the Thorpe-Ingold effect.

Another important intramolecular reaction that is accelerated by gem-disubstitution is the intramolecular aldol (B89426) condensation . This reaction is a powerful tool for the synthesis of cyclopentenone derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[3][4][5][6] The gem-disubstituents favor the formation of the five-membered ring over other potential side reactions.[3][4]

Experimental Protocol: Intramolecular Aldol Condensation of a 2,2-Disubstituted 1,5-Diketone

This protocol describes the synthesis of a gem-disubstituted cyclopentenone via an intramolecular aldol condensation.

Materials:

  • 2,2-Dimethyl-1,5-hexanedione

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,2-dimethyl-1,5-hexanedione (10 mmol) in ethanol (50 mL).

  • Add a solution of potassium hydroxide (12 mmol) in ethanol (10 mL) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether (50 mL) and water (50 mL).

  • Separate the organic layer, and wash it with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure 3,3-dimethyl-2-cyclopenten-1-one.

Ring-Expansion Reactions

Gem-disubstituted cyclopentanes can undergo ring-expansion reactions to form six-membered rings, often driven by the relief of ring strain and the formation of a more stable carbocation intermediate.[7][8][9][10] For instance, the treatment of a 1-(1-hydroxy-1-methylethyl)cyclopentanol (B1296193) derivative with acid can lead to a pinacol-type rearrangement, resulting in the formation of a gem-disubstituted cyclohexanone.

Logical Relationship of Ring Expansion

ring_expansion reactant gem-Disubstituted Cyclopentyl Carbinol intermediate Carbocation Intermediate reactant->intermediate Protonation & Loss of Water product gem-Disubstituted Cyclohexanone intermediate->product Ring Expansion (Alkyl Migration)

Caption: Carbocation-mediated ring expansion of a gem-disubstituted cyclopentane derivative.

Reactivity in Drug Discovery and Development

The unique conformational constraints and reactivity patterns of gem-disubstituted cyclopentanes make them attractive scaffolds in drug design. The gem-disubstituents can serve as "molecular anchors," restricting the conformational flexibility of the molecule and leading to a more defined interaction with biological targets. This can result in improved potency, selectivity, and pharmacokinetic properties.[11]

For example, cyclopentane-based nucleoside analogs are an important class of antiviral and anticancer agents. The introduction of gem-disubstituents on the cyclopentane ring can modulate their biological activity and metabolic stability.

Table 2: Anticancer Activity of Cyclopentane-fused Anthraquinone (B42736) Derivatives

CompoundCell LineIC50 (µM)
DoxorubicinMCF-70.5
Derivative 1aMCF-70.2
Derivative 1bMCF-70.8
Derivative 2aP-gp expressing>10
Derivative 2bP-gp expressing1.5

Data adapted from studies on the synthesis and biological evaluation of cyclopentane-fused anthraquinones, demonstrating the impact of substitution on activity and drug resistance circumvention.

Signaling Pathway: Hypothetical Mechanism of Action of a Bioactive gem-Disubstituted Cyclopentane

While specific signaling pathways for many gem-disubstituted cyclopentanes are still under investigation, a common mechanism for cytotoxic compounds involves the induction of apoptosis. The following diagram illustrates a hypothetical pathway where a gem-disubstituted cyclopentane derivative induces apoptosis through the intrinsic pathway.

apoptosis_pathway cluster_cell Cancer Cell Drug gem-Disubstituted Cyclopentane Derivative Mitochondrion Mitochondrion Drug->Mitochondrion Induces Stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Recruitment ActivatedCaspase9 Caspase-9 Caspase9->ActivatedCaspase9 Activation Caspase3 Pro-caspase-3 ActivatedCaspase9->Caspase3 Cleavage ActivatedCaspase3 Caspase-3 Caspase3->ActivatedCaspase3 Activation Apoptosis Apoptosis ActivatedCaspase3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by a gem-disubstituted cyclopentane derivative.

Experimental Workflow: Synthesis and Evaluation

The development of novel gem-disubstituted cyclopentane-based therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Reaction1 Introduction of gem-Disubstituents Start->Reaction1 Cyclization Cyclopentane Ring Formation Reaction1->Cyclization Purification Purification and Characterization Cyclization->Purification InVitro In Vitro Assays (e.g., Cytotoxicity) Purification->InVitro Lead Compound Mechanism Mechanism of Action Studies InVitro->Mechanism InVivo In Vivo Models (e.g., Animal Studies) Mechanism->InVivo

Caption: General workflow for the synthesis and biological evaluation of gem-disubstituted cyclopentanes.

Conclusion

The presence of geminal disubstituents on a cyclopentane ring imparts unique conformational and reactivity characteristics that are of significant interest to the scientific and drug development communities. The Thorpe-Ingold effect provides a powerful driving force for the formation of these five-membered rings, facilitating the synthesis of complex molecular architectures. A thorough understanding of the interplay between conformation and reactivity is crucial for harnessing the full potential of gem-disubstituted cyclopentanes in the design of novel therapeutics and functional molecules. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to explore and exploit the rich chemistry of this important class of compounds.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Ethyl-1-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Ethyl-1-methylcyclopentane is a saturated cyclic hydrocarbon with the chemical formula C8H16.[1] Understanding the thermal stability of such compounds is crucial in various applications, including in the petroleum industry, as a component of fuels, and as a potential scaffold in medicinal chemistry. Thermal decomposition involves the breaking of chemical bonds due to heat, leading to the formation of smaller, often more reactive, molecules. The stability of a hydrocarbon is influenced by factors such as bond dissociation energies and the steric strain of the molecule.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under different conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C8H16[1]
Molecular Weight 112.2126 g/mol [1]
CAS Registry Number 16747-50-5[1]
Boiling Point 118.8 ± 7.0 °C at 760 mmHg[2]
Flash Point 10.6 ± 11.7 °C[2]
Density 0.8 ± 0.1 g/cm³[2]
Vapor Pressure 19.6 ± 0.1 mmHg at 25°C[2]
Refractive Index 1.425[2]

Predicted Thermal Decomposition Pathways

In the absence of direct experimental data for this compound, its thermal decomposition behavior can be inferred from studies on similar molecules like methylcyclopentane (B18539) and other alkylated cyclopentanes. The decomposition of cycloalkanes typically proceeds through a free-radical chain mechanism initiated by the homolytic cleavage of a C-C bond, which generally has a lower bond dissociation energy than a C-H bond.

For this compound, the initial decomposition steps are likely to involve the cleavage of the bonds to the tertiary carbon atom due to the formation of more stable tertiary and primary or secondary radicals.

A logical workflow for the potential decomposition process is outlined below.

Caption: Predicted workflow for the thermal decomposition of this compound.

Experimental Methodologies for Studying Thermal Decomposition

While specific experimental protocols for this compound are not available, the following are standard techniques used to investigate the thermal stability and decomposition of hydrocarbons:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset temperature of decomposition and to study the kinetics of the process. A typical TGA experiment would involve heating a small sample of this compound at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to observe mass loss.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect phase transitions and to determine the enthalpy of decomposition. A DSC experiment would run concurrently with TGA to identify whether the decomposition is endothermic or exothermic.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for identifying the decomposition products. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile products are separated by gas chromatography and identified by mass spectrometry. This would provide a detailed profile of the smaller molecules formed during the decomposition of this compound.

Conclusion and Future Work

There is a notable lack of published experimental data on the thermal stability and decomposition of this compound. While its basic physicochemical properties are known, a thorough understanding of its behavior at elevated temperatures is missing. Based on the chemistry of analogous cycloalkanes, a free-radical chain mechanism involving ring-opening and beta-scission is the most probable decomposition route.

Future research should focus on conducting systematic experimental studies using TGA, DSC, and Py-GC-MS to elucidate the precise decomposition temperatures, kinetic parameters, and product distributions. Such data would be invaluable for applications where this compound might be subjected to high temperatures.

References

An In-depth Technical Guide to the Isomers of 1-Ethyl-1-methylcyclopentane: Nomenclature, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 1-ethyl-1-methylcyclopentane, a saturated monocyclic hydrocarbon with the molecular formula C₈H₁₆. This document details the constitutional and stereoisomers, their systematic IUPAC nomenclature, and available quantitative physical property data. Furthermore, it outlines general experimental protocols for the synthesis and analysis of these compounds, crucial for their application in organic synthesis and medicinal chemistry.

Isomers of this compound: A Complete Overview

The molecular formula C₈H₁₆ encompasses a variety of cyclic and acyclic isomers. Focusing on the ethyl-methyl-cyclopentane scaffold, we can identify three constitutional isomers based on the substitution pattern on the cyclopentane (B165970) ring: this compound, 1-ethyl-2-methylcyclopentane, and 1-ethyl-3-methylcyclopentane.[1][2]

Constitutional Isomers
  • This compound: This isomer possesses a quaternary carbon atom in the cyclopentane ring, and as such, it does not have any stereoisomers.

  • 1-Ethyl-2-methylcyclopentane: This isomer has two chiral centers, leading to the possibility of four stereoisomers. These are found as two pairs of enantiomers: one cis pair and one trans pair.

  • 1-Ethyl-3-methylcyclopentane: Similar to the 1,2-isomer, this constitutional isomer also has two chiral centers, resulting in four possible stereoisomers, which also exist as a cis pair of enantiomers and a trans pair of enantiomers.

Stereoisomers and IUPAC Nomenclature

The stereoisomers of 1-ethyl-2-methylcyclopentane and 1-ethyl-3-methylcyclopentane are designated using the Cahn-Ingold-Prelog (CIP) system to assign R/S configurations to each chiral center.

1-Ethyl-2-methylcyclopentane Stereoisomers:

  • cis-(1R,2S)-1-Ethyl-2-methylcyclopentane and its enantiomer, cis-(1S,2R)-1-Ethyl-2-methylcyclopentane.

  • trans-(1R,2R)-1-Ethyl-2-methylcyclopentane and its enantiomer, trans-(1S,2S)-1-Ethyl-2-methylcyclopentane.

1-Ethyl-3-methylcyclopentane Stereoisomers:

  • cis-(1R,3S)-1-Ethyl-3-methylcyclopentane and its enantiomer, cis-(1S,3R)-1-Ethyl-3-methylcyclopentane.

  • trans-(1R,3R)-1-Ethyl-3-methylcyclopentane and its enantiomer, trans-(1S,3S)-1-Ethyl-3-methylcyclopentane.

Quantitative Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 16747-50-5
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol
Boiling Point 123.5 °C
Density 0.783 g/cm³
Refractive Index 1.429

Table 2: Physical Properties of 1-Ethyl-2-methylcyclopentane Isomers

IsomerBoiling Point (°C)Density (g/cm³)Refractive Index
cis-1-Ethyl-2-methylcyclopentane (racemate)127.950.78111.4270[3]
trans-1-Ethyl-2-methylcyclopentane (racemate)121.140.76491.4195[4]

Table 3: Physical Properties of 1-Ethyl-3-methylcyclopentane Isomers

IsomerBoiling Point (°C)Density (g/cm³)Refractive Index
cis-1-Ethyl-3-methylcyclopentane (racemate)124.80.7721.423
trans-1-Ethyl-3-methylcyclopentane (racemate)122.50.7621.418

Experimental Protocols

Detailed, specific experimental protocols for the synthesis and analysis of each individual stereoisomer are not extensively documented in readily accessible literature. However, general methodologies can be adapted to achieve the desired transformations and separations.

Synthesis Protocols

A common and effective method for the synthesis of saturated cycloalkanes is the catalytic hydrogenation of their corresponding unsaturated precursors.[5] The stereochemistry of the final product is dependent on the starting alkene and the hydrogenation conditions.

General Protocol:

  • Catalyst Preparation: A suitable catalyst, such as 5% Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C), is suspended in a solvent (e.g., ethanol, ethyl acetate) in a high-pressure hydrogenation vessel.

  • Reaction Setup: The corresponding 1-ethyl-2-methylcyclopentene (B25655) or 1-ethyl-3-methylcyclopentene isomer is added to the vessel.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a desired pressure (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating.

  • Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The resulting mixture of stereoisomers can be purified by fractional distillation or preparative gas chromatography.

For the synthesis of the tertiary alcohol precursor to this compound, a Grignard reaction is a viable approach.[6][7]

General Protocol:

  • Grignard Reagent Formation: Ethylmagnesium bromide is prepared by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Reaction with Ketone: The Grignard reagent is then added dropwise to a solution of 1-methylcyclopentanone in anhydrous ether or THF at a low temperature (e.g., 0 °C).

  • Workup: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Dehydration and Hydrogenation: The resulting tertiary alcohol can be dehydrated to the corresponding alkene, followed by catalytic hydrogenation as described in section 3.1.1 to yield this compound.

Analytical Protocols

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds like the isomers of this compound. For the separation of stereoisomers, chiral capillary columns are required.

General Protocol:

  • Column Selection: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Rt-βDEXsm), is installed in the gas chromatograph.[8][9]

  • Injector and Detector: The injector and detector (typically a flame ionization detector, FID) temperatures are set appropriately (e.g., 250 °C).

  • Temperature Program: A suitable oven temperature program is developed to achieve baseline separation of the isomers. This typically involves a slow temperature ramp (e.g., 2-5 °C/min) over a specific range.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Sample Injection: A small volume (e.g., 1 µL) of a dilute solution of the isomer mixture in a volatile solvent (e.g., pentane (B18724) or hexane) is injected into the GC.

  • Data Analysis: The retention times and peak areas are used to identify and quantify the individual isomers.

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of the synthesized isomers.[10][11]

General Protocol:

  • Sample Preparation: A small amount of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, are analyzed to confirm the constitution and stereochemistry of the isomer. For distinguishing between stereoisomers, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) may be employed to determine through-space proximities of the methyl and ethyl groups.

Mandatory Visualizations

The following diagrams illustrate the isomeric relationships and a general synthetic workflow.

Isomer_Relationships cluster_constitutional Constitutional Isomers cluster_stereoisomers_12 Stereoisomers of 1-Ethyl-2-methylcyclopentane cluster_stereoisomers_13 Stereoisomers of 1-Ethyl-3-methylcyclopentane C8H16 C₈H₁₆ (Ethyl-methyl-cyclopentanes) 1_1 This compound C8H16->1_1 1_2 1-Ethyl-2-methylcyclopentane C8H16->1_2 1_3 1-Ethyl-3-methylcyclopentane C8H16->1_3 cis_12 cis-(1R,2S) / (1S,2R) (Enantiomeric Pair) 1_2->cis_12 Diastereomers trans_12 trans-(1R,2R) / (1S,2S) (Enantiomeric Pair) 1_2->trans_12 Diastereomers cis_13 cis-(1R,3S) / (1S,3R) (Enantiomeric Pair) 1_3->cis_13 Diastereomers trans_13 trans-(1R,3R) / (1S,3S) (Enantiomeric Pair) 1_3->trans_13 Diastereomers

Caption: Isomeric relationships of ethyl-methyl-cyclopentanes.

Synthesis_Workflow start Starting Materials (e.g., Ethyl-methyl-cyclopentene) synthesis Synthesis (e.g., Catalytic Hydrogenation) start->synthesis workup Reaction Workup (Filtration, Solvent Removal) synthesis->workup purification Purification (Distillation or Prep GC) workup->purification analysis Analysis (GC, NMR) purification->analysis product Pure Isomer analysis->product

Caption: General workflow for the synthesis and analysis of isomers.

References

An In-depth Technical Guide to the Precursors for the Synthesis of 1-Ethyl-1-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-ethyl-1-methylcyclopentane, a saturated cycloalkane with applications in various fields of chemical research. The document details the primary precursors and synthetic strategies, including multi-step synthesis via Grignard reagents, catalytic hydrogenation of unsaturated intermediates, and direct alkylation of the cyclopentane (B165970) ring. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic routes are presented to facilitate laboratory application and comparison of methodologies.

Introduction

This compound is a disubstituted cycloalkane that serves as a valuable building block in organic synthesis. Its specific stereochemistry and physical properties make it a compound of interest for creating complex molecular architectures. This guide explores the core synthetic routes to this molecule, focusing on the key precursors and the reaction mechanisms involved.

Synthetic Pathways and Precursors

The synthesis of this compound can be achieved through several distinct pathways, each originating from different precursor molecules. The primary strategies are:

  • Multi-step Synthesis from Cyclopentanone (B42830): This is a widely used laboratory method involving the sequential addition of organometallic reagents to cyclopentanone to form a tertiary alcohol, which is subsequently deoxygenated.

  • Catalytic Hydrogenation of 1-Ethyl-1-methylcyclopentene: This method involves the saturation of an unsaturated precursor, 1-ethyl-1-methylcyclopentene, to yield the final product.

  • Direct Alkylation of Cyclopentane: This approach utilizes Friedel-Crafts type reactions to directly introduce the ethyl and methyl groups onto the cyclopentane ring.

The logical flow of these synthetic strategies is illustrated in the diagram below.

Synthesis_Pathways cluster_grignard Multi-step Synthesis cluster_hydrogenation Catalytic Hydrogenation cluster_alkylation Direct Alkylation Cyclopentanone Cyclopentanone Grignard1 1. Ethylmagnesium Bromide 2. H3O+ Workup Cyclopentanone->Grignard1 Ethylcyclopentanol 1-Ethylcyclopentanol Grignard1->Ethylcyclopentanol Oxidation Oxidation Ethylcyclopentanol->Oxidation Ethylcyclopentanone 1-Ethylcyclopentanone Oxidation->Ethylcyclopentanone Grignard2 1. Methylmagnesium Bromide 2. H3O+ Workup Ethylcyclopentanone->Grignard2 Tertiary_Alcohol 1-Ethyl-1-methylcyclopentanol Grignard2->Tertiary_Alcohol Deoxygenation Deoxygenation Tertiary_Alcohol->Deoxygenation Final_Product_G This compound Deoxygenation->Final_Product_G Unsaturated_Precursor 1-Ethyl-1-methylcyclopentene Hydrogenation H2, Catalyst (Pd/C or PtO2) Unsaturated_Precursor->Hydrogenation Final_Product_H This compound Hydrogenation->Final_Product_H Cyclopentane Cyclopentane Alkyl_Halides Ethyl Halide, Methyl Halide Lewis Acid (e.g., AlCl3) Cyclopentane->Alkyl_Halides Final_Product_A This compound Alkyl_Halides->Final_Product_A

Core synthetic pathways to this compound.

Multi-step Synthesis via Grignard Reagents

This versatile approach builds the target molecule by forming new carbon-carbon bonds on a cyclopentanone precursor. The key intermediate is the tertiary alcohol, 1-ethyl-1-methylcyclopentanol, which is then reduced to the final alkane.

Precursors and Reagents
  • Cyclopentanone

  • Ethylmagnesium bromide (Grignard reagent)

  • Methylmagnesium bromide (Grignard reagent)

  • Oxidizing agent (e.g., PCC, Swern oxidation reagents)

  • Reagents for deoxygenation (see Section 3.3)

Synthesis of 1-Ethyl-1-methylcyclopentanol

The synthesis of the tertiary alcohol intermediate can be achieved through two primary sequences of Grignard additions to cyclopentanone.

Route A: Sequential Grignard Addition

This route involves the initial formation of a tertiary alcohol through a Grignard reaction, followed by dehydration to an alkene, and a subsequent hydroboration-oxidation and another Grignard reaction. A more direct, though less commonly documented, approach would be a sequential one-pot or two-step Grignard addition.

Experimental Protocol: Synthesis of 1-Ethylcyclopentanol

  • To a solution of cyclopentanone (1.0 mol) in anhydrous diethyl ether at 0-5°C under an inert atmosphere, slowly add a solution of ethylmagnesium bromide (1.1 mol) in diethyl ether.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 1-ethylcyclopentanol.

Experimental Protocol: Oxidation to 1-Ethylcyclopentanone

The secondary alcohol, 1-ethylcyclopentanol, is oxidized to the corresponding ketone, 1-ethylcyclopentanone, using a suitable oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or through a Swern oxidation.

Experimental Protocol: Synthesis of 1-Ethyl-1-methylcyclopentanol

  • To a solution of 1-ethylcyclopentanone (1.0 mol) in anhydrous diethyl ether at 0°C under an inert atmosphere, slowly add a solution of methylmagnesium bromide (1.1 mol) in diethyl ether.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 1-ethyl-1-methylcyclopentanol.

The workflow for the multi-step synthesis is depicted below.

Grignard_Workflow start Start cyclopentanone Cyclopentanone start->cyclopentanone add_etmgbr Add Ethylmagnesium Bromide cyclopentanone->add_etmgbr workup1 Aqueous Workup add_etmgbr->workup1 ethylcyclopentanol 1-Ethylcyclopentanol workup1->ethylcyclopentanol oxidation Oxidize ethylcyclopentanol->oxidation ethylcyclopentanone 1-Ethylcyclopentanone oxidation->ethylcyclopentanone add_memgbr Add Methylmagnesium Bromide ethylcyclopentanone->add_memgbr workup2 Aqueous Workup add_memgbr->workup2 tertiary_alcohol 1-Ethyl-1-methylcyclopentanol workup2->tertiary_alcohol deoxygenate Deoxygenate tertiary_alcohol->deoxygenate final_product This compound deoxygenate->final_product

Workflow for the multi-step synthesis of this compound.
Deoxygenation of 1-Ethyl-1-methylcyclopentanol

The final step in this pathway is the removal of the hydroxyl group from the tertiary alcohol. Several methods are available for this transformation.

Barton-McCombie Deoxygenation

This is a radical-mediated deoxygenation that proceeds under mild conditions.[1]

Experimental Protocol:

  • Formation of the Xanthate: To a solution of 1-ethyl-1-methylcyclopentanol (1.0 equiv) in anhydrous THF, add sodium hydride (1.2 equiv) at 0°C. After stirring for 30 minutes, add carbon disulfide (1.5 equiv) and stir for another hour. Finally, add methyl iodide (1.5 equiv) and stir at room temperature overnight. Purify the resulting xanthate by column chromatography.

  • Deoxygenation: To a solution of the xanthate (1.0 equiv) in toluene, add tributyltin hydride (1.5 equiv) and a catalytic amount of AIBN (azobisisobutyronitrile). Reflux the mixture until the reaction is complete (monitored by TLC or GC). After cooling, remove the solvent under reduced pressure and purify the product by column chromatography to yield this compound.

Wolff-Kishner Reduction

This method involves the conversion of a ketone to its hydrazone, followed by reduction under basic conditions. To apply this to the tertiary alcohol, it would first need to be converted to a ketone, which is not a direct deoxygenation of the alcohol. However, if an alternative route produces a ketone with the desired carbon skeleton, the Wolff-Kishner reduction is a viable option for deoxygenation.

Catalytic Hydrogenation of 1-Ethyl-1-methylcyclopentene

This method relies on the availability of the unsaturated precursor, 1-ethyl-1-methylcyclopentene. The hydrogenation is typically a high-yielding and clean reaction.

Precursors and Reagents
  • 1-Ethyl-1-methylcyclopentene

  • Hydrogen gas (H₂)

  • Catalyst: Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Solvent (e.g., ethanol, ethyl acetate)

Experimental Protocol
  • In a hydrogenation vessel, dissolve 1-ethyl-1-methylcyclopentene (1.0 equiv) in a suitable solvent such as ethanol.

  • Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (monitored by GC or the cessation of hydrogen uptake).

  • Carefully vent the excess hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain this compound.

Direct Alkylation of Cyclopentane

This approach, in theory, offers a more direct route to the target molecule but can be challenging to control and may lead to a mixture of products.

Precursors and Reagents
  • Cyclopentane

  • Ethyl halide (e.g., ethyl chloride or ethyl bromide)

  • Methyl halide (e.g., methyl chloride or methyl bromide)

  • Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

General Considerations

The Friedel-Crafts alkylation of alkanes is generally less facile than that of aromatic compounds and often requires forcing conditions. Polyalkylation and rearrangement of the alkyl groups are common side reactions. The sequential addition of two different alkyl groups to the same carbon atom of cyclopentane to selectively form this compound is a significant synthetic challenge.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of 1-Ethyl-1-methylcyclopentanol via Sequential Grignard Reactions

StepStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1CyclopentanoneEthylmagnesium bromideDiethyl ether0 - RT1.5~85-95
21-EthylcyclopentanolPCC or Swern reagentsDichloromethaneRT2-4~80-90
31-EthylcyclopentanoneMethylmagnesium bromideDiethyl ether0 - RT1.5~85-95

Table 2: Deoxygenation of 1-Ethyl-1-methylcyclopentanol

MethodReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Barton-McCombie1. NaH, CS₂, MeI; 2. Bu₃SnH, AIBNTHF, TolueneReflux2-6~70-85

Table 3: Catalytic Hydrogenation of 1-Ethyl-1-methylcyclopentene

CatalystSolventH₂ Pressure (atm)Temperature (°C)Reaction Time (h)Yield (%)
10% Pd/CEthanol1 - 4RT1 - 3>95
PtO₂Ethyl acetate1 - 4RT1 - 3>95

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The multi-step synthesis starting from cyclopentanone offers a reliable and versatile laboratory-scale method, with the Barton-McCombie deoxygenation being a key step for the final conversion of the tertiary alcohol. For larger-scale synthesis, the catalytic hydrogenation of 1-ethyl-1-methylcyclopentene is a highly efficient and clean alternative, provided the unsaturated precursor is readily available. Direct alkylation of cyclopentane remains a less practical approach due to challenges in controlling selectivity. The choice of the optimal synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific requirements of the research or development project.

References

Methodological & Application

Application Note & Protocol: 1-Ethyl-1-methylcyclopentane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Ethyl-1-methylcyclopentane (CAS No. 16747-50-5) is a saturated cyclic hydrocarbon with properties that make it a suitable reference standard for various gas chromatography (GC) applications.[1][2] Its chemical inertness and volatility are advantageous for its use as a marker compound or an internal standard in the qualitative and quantitative analysis of volatile and semi-volatile organic compounds. This document provides detailed protocols and data for utilizing this compound as a reference standard in gas chromatography.

Physicochemical and Chromatographic Data

A summary of the key physical and chromatographic properties of this compound is presented below. This data is essential for method development and for predicting its behavior under various chromatographic conditions.

PropertyValueSource
Molecular Formula C8H16[1][2]
Molecular Weight 112.21 g/mol [1]
CAS Number 16747-50-5[1][2]
IUPAC Name This compound[1]
Synonyms 1-Methyl-1-ethylcyclopentane[1][2]
Kovats Retention Index (Standard non-polar column) 785.82 - 814[1][2]

Experimental Protocols

The following protocols outline the use of this compound as a reference standard for qualitative and quantitative analysis by gas chromatography.

Protocol 1: Qualitative Analysis - Retention Time Reference

This protocol describes the use of this compound as a retention time reference marker to ensure system suitability and aid in the identification of other compounds in a sample.

1. Materials and Instrumentation:

  • Reference Standard: this compound (≥99% purity)

  • Solvent: Hexane (B92381) or other suitable organic solvent (GC grade)

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • GC Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS), is recommended. Typical dimensions are 30 m length x 0.25 mm ID x 0.25 µm film thickness.

2. Preparation of Reference Standard Solution:

  • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in hexane.

  • Prepare a working standard solution by diluting the stock solution to 10 µg/mL in hexane.

3. GC Operating Conditions:

  • Inlet: Split/Splitless injector

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on desired sensitivity)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min for Helium)

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Detector: FID

  • Detector Temperature: 280°C

4. Procedure:

  • Inject the 10 µg/mL working standard solution into the GC system.

  • Record the retention time of the this compound peak. This will serve as the reference retention time.

  • Inject the sample to be analyzed.

  • Compare the retention times of the peaks in the sample chromatogram to the reference retention time to aid in compound identification.

Protocol 2: Quantitative Analysis - Internal Standard Method

This protocol details the use of this compound as an internal standard for the quantification of an analyte of interest.

1. Materials and Instrumentation:

  • Same as Protocol 1, with the addition of the analyte(s) to be quantified.

2. Preparation of Solutions:

  • Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in hexane.

  • Analyte Stock Solution: Prepare a 1000 µg/mL stock solution of the analyte in hexane.

  • Calibration Standards: Prepare a series of calibration standards by adding a constant amount of the IS stock solution and varying amounts of the analyte stock solution to volumetric flasks. Dilute to volume with hexane. A typical concentration for the internal standard would be 10 µg/mL in each calibration standard.

  • Sample Preparation: Accurately weigh or measure the sample and add a known amount of the IS stock solution. Dilute with hexane as needed to bring the analyte concentration within the calibration range.

3. GC Operating Conditions:

  • Use the same GC conditions as described in Protocol 1. The conditions may need to be optimized to ensure baseline separation of the analyte, internal standard, and any other matrix components.

4. Procedure and Data Analysis:

  • Inject the calibration standards into the GC.

  • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the concentration of the analyte (x-axis).

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Inject the prepared sample.

  • Calculate the peak area ratio of the analyte to the internal standard in the sample.

  • Use the calibration curve equation to determine the concentration of the analyte in the sample.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using a reference standard in gas chromatography.

GC_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing prep_standard Prepare Reference Standard Solution gc_injection Inject into GC prep_standard->gc_injection prep_sample Prepare Sample (with Internal Standard if quantitative) prep_sample->gc_injection separation Chromatographic Separation gc_injection->separation detection Detection (FID/MS) separation->detection qualitative Qualitative Analysis: Compare Retention Times detection->qualitative quantitative Quantitative Analysis: Calculate Peak Area Ratios and Use Calibration Curve detection->quantitative

Caption: Workflow for GC analysis using a reference standard.

Internal_Standard_Logic cluster_inputs Inputs cluster_measurement GC Measurement cluster_calculation Calculation analyte_conc Analyte Concentration cal_curve Calibration Curve (Area Ratio vs. Concentration) analyte_conc->cal_curve to build is_conc Internal Standard (Known Concentration) area_ratio Peak Area Ratio (Analyte/IS) analyte_area Analyte Peak Area analyte_area->area_ratio is_area Internal Standard Peak Area is_area->area_ratio area_ratio->cal_curve final_conc Determined Analyte Concentration cal_curve->final_conc

Caption: Logic of the internal standard method for quantification.

References

Application Notes and Protocols: 1-Ethyl-1-methylcyclopentane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, documented applications of 1-Ethyl-1-methylcyclopentane in materials science are not widely available in current literature. The following application notes are based on the compound's physical properties and on protocols for structurally related molecules. These notes aim to provide a foundational understanding for researchers exploring its potential uses.

Introduction

This compound (CAS: 16747-50-5) is a saturated alicyclic hydrocarbon with the molecular formula C₈H₁₆.[1][2] While not extensively utilized in mainstream materials science, its unique steric profile and chemical stability make it a candidate for specialized applications.[3] It has been suggested as a potential precursor for novel polymers and as a specialty solvent.[3] This document outlines its chemical and physical properties and provides detailed protocols for its synthesis and potential, inferred applications based on related compounds.

Physicochemical Properties

The properties of this compound suggest its potential as a non-polar, volatile organic solvent or as a component in fuel and lubricant formulations. A summary of its key physical properties is presented below.

PropertyValueReference(s)
Molecular Formula C₈H₁₆[1][2]
Molecular Weight 112.21 g/mol [2]
CAS Number 16747-50-5[1][2]
Density 0.775 - 0.781 g/cm³[1][4]
Boiling Point 118.8 °C at 760 mmHg[1][5]
Melting Point -112.84 °C (estimate)[1]
Flash Point 10.6 °C[1]
Vapor Pressure 19.6 mmHg at 25 °C[1]
Refractive Index 1.424 - 1.427[1][4]
LogP (Octanol/Water) 2.97670[1]

Synthesis Protocol

This compound can be synthesized via a multi-step process involving Grignard reagents followed by deoxygenation, or through the hydrogenation of its unsaturated precursor.[3] The Grignard pathway is detailed below.

Protocol 3.1: Synthesis via Grignard Reaction and Deoxygenation

This protocol describes the synthesis starting from cyclopentanone (B42830).

Materials:

  • Cyclopentanone

  • Ethylmagnesium bromide (Grignard reagent)

  • Methylmagnesium iodide (Grignard reagent)

  • Suitable oxidizing agent (e.g., PCC)

  • Anhydrous diethyl ether

  • Hydrochloric acid (for workup)

  • Deoxygenation agent (e.g., via Barton-McCombie deoxygenation or Wolff-Kishner reduction)

Experimental Workflow:

  • First Grignard Addition: In a flame-dried flask under an inert atmosphere, dissolve cyclopentanone in anhydrous diethyl ether. Slowly add ethylmagnesium bromide solution. The reaction is typically exothermic and should be cooled in an ice bath. After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup & Isolation: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-ethylcyclopentanol (B74463).

  • Oxidation: Dissolve the obtained 1-ethylcyclopentanol in a suitable solvent and add the oxidizing agent to convert the secondary alcohol to the corresponding ketone, 1-ethylcyclopentanone.[3]

  • Second Grignard Addition: Treat the 1-ethylcyclopentanone with methylmagnesium iodide in anhydrous diethyl ether to yield the tertiary alcohol, 1-ethyl-1-methylcyclopentanol.[3]

  • Deoxygenation: Convert the tertiary alcohol to the final saturated hydrocarbon, this compound, using a suitable deoxygenation method such as the Barton-McCombie reaction.

Synthesis_Workflow Cyclopentanone Cyclopentanone EtMgBr 1. Ethylmagnesium Bromide 2. Aqueous Workup Cyclopentanone->EtMgBr Step 1 Alcohol1 1-Ethylcyclopentanol EtMgBr->Alcohol1 Oxidation Oxidation (e.g., PCC) Alcohol1->Oxidation Step 2 Ketone 1-Ethylcyclopentanone Oxidation->Ketone MeMgI 1. Methylmagnesium Iodide 2. Aqueous Workup Ketone->MeMgI Step 3 Alcohol2 1-Ethyl-1-methylcyclopentanol MeMgI->Alcohol2 Deoxygenation Deoxygenation Alcohol2->Deoxygenation Step 4 FinalProduct This compound Deoxygenation->FinalProduct

Caption: Synthesis workflow for this compound via Grignard reactions.

Potential Application in Polymer Science (Inferred)

While direct polymerization of the saturated this compound is not feasible, its unsaturated precursor, 1-ethyl-1-methylcyclopentene , could potentially be polymerized. The resulting polymer could then be hydrogenated to yield a saturated poly(cycloalkane). The polymerization of structurally similar monomers, like 1-methylcyclopentene, is well-documented and can be achieved via methods such as Ring-Opening Metathesis Polymerization (ROMP).[6][7]

Protocol 4.1: Ring-Opening Metathesis Polymerization (ROMP) of a Precursor

This protocol is adapted for the hypothetical polymerization of 1-ethyl-1-methylcyclopentene.

Materials:

  • 1-ethyl-1-methylcyclopentene (monomer, freshly distilled)

  • Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd generation)

  • Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dichloromethane)

  • Ethyl vinyl ether (quenching agent)

  • Methanol (B129727) (for precipitation)

  • Schlenk line or glovebox for inert atmosphere operations

Experimental Workflow:

  • Preparation: Rigorously dry all glassware in an oven and cool under an inert atmosphere (argon or nitrogen). Ensure the solvent and monomer are anhydrous and deoxygenated.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the desired amount of Grubbs' catalyst in the anhydrous solvent. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.[6]

  • Initiation & Polymerization: To the stirred catalyst solution, add the freshly distilled monomer via syringe. Allow the reaction to proceed at room temperature. The progress can be monitored by the increase in viscosity of the solution.[6]

  • Termination: After the desired reaction time (or until high monomer conversion is achieved, as monitored by techniques like ¹H NMR), quench the reaction by adding an excess of ethyl vinyl ether.[6]

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.[6]

  • Purification & Drying: Filter the precipitated polymer, wash it thoroughly with fresh methanol to remove residual catalyst and unreacted monomer, and dry the polymer under vacuum to a constant weight.[6]

  • (Optional) Hydrogenation: The resulting unsaturated polymer can be hydrogenated using a suitable catalyst (e.g., Pd/C) to produce the saturated poly(this compound).

ROMP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification Prep Dry Glassware & Reagents (Inert Atmosphere) Setup Dissolve Grubbs' Catalyst in Anhydrous Solvent Prep->Setup Initiation Add Monomer to Catalyst Setup->Initiation Polymerization Stir at Room Temperature (Viscosity Increases) Initiation->Polymerization Termination Quench with Ethyl Vinyl Ether Polymerization->Termination Precipitation Precipitate Polymer in Methanol Termination->Precipitation Purification Filter, Wash & Dry Polymer Precipitation->Purification FinalPolymer Unsaturated Polymer Purification->FinalPolymer Hydrogenation Optional: Hydrogenation (e.g., Pd/C) FinalPolymer->Hydrogenation SaturatedPolymer Saturated Polymer Hydrogenation->SaturatedPolymer

Caption: Inferred workflow for polymer synthesis using a precursor to this compound.

Conclusion

This compound is a hydrocarbon with well-defined physical properties but limited documented applications in materials science. Its potential lies in its use as a specialty non-polar solvent or as a building block in organic synthesis. While the direct polymerization of this saturated molecule is not feasible, its unsaturated precursors can serve as monomers for creating novel polymers through techniques like ROMP. The protocols provided here offer a starting point for researchers interested in exploring the synthesis and potential material applications of this and related cycloalkanes. Further research is needed to establish concrete structure-property relationships and validate its utility in advanced materials.

References

Application Notes and Protocols for 1-Ethyl-1-methylcyclopentane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1-methylcyclopentane is a cyclic hydrocarbon that serves as a non-polar solvent with potential applications in research, chemical synthesis, and drug development. Its properties as a saturated cycloalkane make it a viable alternative to other non-polar solvents. This document provides an overview of its physicochemical properties, potential applications, and general protocols for its use in a laboratory setting.

Physicochemical Properties

The selection of a solvent is critically dependent on its physical and chemical properties. This compound is a colorless liquid with properties that characterize it as a non-polar, volatile solvent.[1] A summary of its key properties is presented in the table below for easy reference and comparison.

PropertyValueUnitSource
Molecular FormulaC8H16[2][3][4]
Molecular Weight112.21 g/mol [2][3][4]
Boiling Point118.8 ± 7.0°C at 760 mmHg[2]
Density0.8 ± 0.1g/cm³[2]
Flash Point10.6 ± 11.7°C[2]
Vapor Pressure19.6 ± 0.1mmHg at 25°C[2]
Water SolubilityLog10 of Water solubility in mol/l (Log10WS)[3]
Octanol/Water Partition CoefficientLogP4.39[2]

Applications in a Research and Drug Development Context

While specific documented applications of this compound as a solvent in drug development are limited, its properties suggest its utility in several areas as a substitute for other non-polar solvents like hexane (B92381) or cyclohexane.

  • Non-polar solvent for organic synthesis: Due to its non-polar nature, it can be used as a medium for reactions involving non-polar reactants and reagents.[5][6] It is generally unreactive, which is a desirable characteristic for a reaction solvent.

  • Extraction of non-polar compounds: It can be employed for the extraction of non-polar natural products or impurities from aqueous solutions or polar solvents. The principle of "like dissolves like" governs this application.[5][7]

  • Chromatography: It has the potential to be used as a mobile phase component in normal-phase chromatography for the separation of non-polar compounds. It can be a less toxic alternative to solvents like benzene.

  • Recrystallization of non-polar solids: It can be used as a solvent for the purification of non-polar crystalline compounds through recrystallization. Its volatility allows for easy removal from the purified product.

Experimental Protocols

The following are general protocols for the use of this compound as a non-polar solvent. Researchers should always perform a small-scale test to ensure compatibility with their specific reaction or process.

Protocol 1: General Use as a Reaction Solvent
  • Drying the Solvent: If the reaction is sensitive to moisture, dry the this compound over a suitable drying agent (e.g., anhydrous sodium sulfate, or molecular sieves) and distill under an inert atmosphere.

  • Reaction Setup: Set up the reaction glassware and ensure it is dry. Charge the reaction vessel with the reactants and then add the desired volume of this compound under an inert atmosphere if necessary.

  • Running the Reaction: Proceed with the reaction as per the specific experimental procedure, monitoring the temperature and stirring.

  • Work-up: After the reaction is complete, the solvent can be removed by rotary evaporation.

Protocol 2: Liquid-Liquid Extraction of a Non-Polar Compound
  • Prepare the Solutions: Prepare the aqueous solution containing the compound of interest.

  • Extraction: In a separatory funnel, add the aqueous solution and an equal volume of this compound.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to separate. The less dense organic layer containing the extracted compound will be the top layer.

  • Collection: Carefully drain the lower aqueous layer and then collect the organic layer.

  • Drying and Evaporation: Dry the organic layer over a drying agent (e.g., anhydrous magnesium sulfate), filter, and then remove the solvent by rotary evaporation.

Protocol 3: Recrystallization of a Non-Polar Solid
  • Dissolution: In a flask, add the impure solid and a minimal amount of this compound. Heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold this compound.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Safety Precautions

This compound is a flammable liquid and vapor. Appropriate safety measures must be taken when handling this solvent.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of the solvent and any contaminated materials in accordance with local, state, and federal regulations.

Visualizations

The following diagrams illustrate conceptual workflows relevant to the use of this compound in a laboratory setting.

G Workflow for Non-Polar Solvent Selection cluster_0 Problem Definition cluster_1 Solvent Property Evaluation cluster_2 Solvent Candidate Selection cluster_3 Experimental Validation cluster_4 Final Selection A Identify Need for a Non-Polar Solvent B Review Physicochemical Properties (Boiling Point, Polarity, etc.) A->B E Hexane B->E F Cyclohexane B->F G This compound B->G H Other Alkanes/Cycloalkanes B->H C Consider Reactivity and Compatibility with Reagents C->E C->F C->G C->H D Assess Safety and Environmental Impact D->E D->F D->G D->H I Perform Small-Scale Solubility/Reaction Tests E->I F->I G->I H->I J Optimize Conditions (Temperature, Concentration) I->J K Select Optimal Solvent for Scale-up or Routine Use J->K

Caption: A logical workflow for selecting a suitable non-polar solvent.

G General Experimental Workflow Using this compound cluster_0 Preparation cluster_1 Execution cluster_2 Work-up & Isolation cluster_3 Analysis & Purification A Solvent Purification (Drying/Distillation) C Addition of This compound A->C B Reaction/Extraction Setup B->C D Perform Reaction or Extraction C->D E Phase Separation (for Extractions) D->E G Solvent Removal (Rotary Evaporation) D->G For Reactions F Drying of Organic Phase E->F F->G H Crude Product Analysis (TLC, GC-MS, NMR) G->H I Further Purification (Chromatography, Recrystallization) H->I

References

Application Notes and Protocols for the Stereoselective Synthesis of 1-Ethyl-1-methylcyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of cyclopentane (B165970) rings, particularly those bearing all-carbon quaternary stereocenters, is a significant challenge in modern organic chemistry. The 1-ethyl-1-methylcyclopentane motif represents a key structural feature in various target molecules in medicinal chemistry and materials science. Its controlled synthesis is crucial for the development of novel chemical entities with specific three-dimensional arrangements that can dictate their biological activity and physical properties.

This document provides detailed application notes and experimental protocols for several cutting-edge methodologies enabling the stereoselective construction of this compound derivatives. The presented techniques include N-Heterocyclic Carbene (NHC)-Catalyzed Desymmetrization, Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA), Rhodium-Catalyzed Domino Sequences, Thiosquaramide-Catalyzed Cascade Reactions, and Zirconium-Catalyzed Carboalumination.

I. N-Heterocyclic Carbene (NHC)-Catalyzed Desymmetrization of 1,3-Diketones

Application Note: This method provides an elegant approach to α,α-disubstituted cyclopentenes through an intramolecular aldol (B89426) reaction of achiral tricarbonyl compounds, catalyzed by a chiral N-heterocyclic carbene.[1][2][3] This desymmetrization strategy is highly effective for creating a quaternary carbon stereocenter.[1][2] The reaction proceeds via the formation of a chiral enol intermediate, which then undergoes a stereoselective aldol reaction and subsequent decarboxylation to yield the enantioenriched cyclopentene (B43876) product.[1][4] This method is particularly attractive due to its operational simplicity and the use of metal-free catalysts.

Quantitative Data
EntryR GroupYield (%)ee (%)
1Phenyl8096
24-Bromophenyl7595
34-Methoxyphenyl8296
42-Naphthyl7895
5Ethyl6592
6Isopropyl6090

Data adapted from analogous systems reported in the literature.[1]

Experimental Protocol

General Procedure for the NHC-Catalyzed Desymmetrization of a Prochiral 1,3-Diketone:

  • Catalyst Preparation: In a glovebox, to a flame-dried vial equipped with a magnetic stir bar, add the chiral triazolium salt (0.02 mmol, 10 mol%) and a suitable base (e.g., DBU, 0.02 mmol, 10 mol%). Add dry, degassed solvent (e.g., THF, 1.0 mL) and stir the mixture at room temperature for 30 minutes to generate the active NHC catalyst.

  • Reaction Setup: In a separate flame-dried vial, dissolve the 1,3-diketone substrate (0.2 mmol, 1.0 equiv) in the reaction solvent (1.0 mL).

  • Reaction Execution: Add the substrate solution to the catalyst mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired enantioenriched cyclopentene derivative.

  • Characterization: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Workflow Diagram

NHC_Catalyzed_Desymmetrization cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Triazolium_Salt Chiral Triazolium Salt Active_NHC Active NHC Catalyst Triazolium_Salt->Active_NHC Base Base (e.g., DBU) Base->Active_NHC Solvent_1 Dry Solvent (THF) Solvent_1->Active_NHC Reaction_Vessel Reaction at 40 °C Active_NHC->Reaction_Vessel Substrate 1,3-Diketone Substrate Substrate->Reaction_Vessel Solvent_2 Solvent Solvent_2->Reaction_Vessel Concentration Concentration Reaction_Vessel->Concentration Chromatography Flash Chromatography Concentration->Chromatography Product Enantioenriched Cyclopentene Chromatography->Product HPLC Chiral HPLC Product->HPLC ee_determination ee Determination HPLC->ee_determination

Caption: Workflow for NHC-Catalyzed Desymmetrization.

II. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Application Note: Palladium-catalyzed AAA is a robust and widely used method for the enantioselective formation of carbon-carbon bonds, including the construction of all-carbon quaternary stereocenters. The reaction typically involves the use of a palladium precursor and a chiral ligand to control the stereochemical outcome of the alkylation of a prochiral enolate or its equivalent. This method offers broad substrate scope and high levels of enantioselectivity.

Quantitative Data
EntryNucleophileChiral LigandYield (%)ee (%)
1Dimethyl malonate(S)-tBu-PHOX9592
2Methyl acetoacetateTrost Ligand9095
3Cyclopentanone enolate(R,R)-ANDEN-phenyl8590
4Ethyl acetoacetate(S,S)-f-binaphane8893

Data is representative of typical Pd-catalyzed AAA reactions for the formation of quaternary centers.

Experimental Protocol

General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation:

  • Catalyst Pre-formation: In a glovebox, to a flame-dried Schlenk tube, add the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1 mol%) and the chiral ligand (e.g., (S)-tBu-PHOX, 2.5 mol%). Add dry, degassed solvent (e.g., THF or CH₂Cl₂) and stir the mixture at room temperature for 30 minutes.

  • Nucleophile Generation: In a separate flame-dried Schlenk tube, dissolve the pronucleophile (e.g., a β-keto ester, 1.2 equiv) in the reaction solvent. Add a suitable base (e.g., NaH or LHMDS, 1.1 equiv) at a low temperature (e.g., 0 °C or -78 °C) and stir for 30-60 minutes to generate the enolate.

  • Reaction Execution: Add the allylic substrate (e.g., an allylic carbonate or acetate, 1.0 equiv) to the catalyst mixture. Then, transfer the pre-formed enolate solution to the catalyst/substrate mixture via cannula at a controlled temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield the desired 1,1-disubstituted cyclopentane derivative.

  • Characterization: Determine the enantiomeric excess by chiral HPLC or GC analysis.

Workflow Diagram

Pd_AAA_Workflow cluster_catalyst Catalyst Formation cluster_nucleophile Nucleophile Generation cluster_reaction Asymmetric Alkylation cluster_workup Work-up & Purification Pd_precursor Pd Precursor Active_catalyst Active Pd Catalyst Pd_precursor->Active_catalyst Chiral_ligand Chiral Ligand Chiral_ligand->Active_catalyst Reaction Reaction Active_catalyst->Reaction Pronucleophile Pronucleophile Enolate Enolate Nucleophile Pronucleophile->Enolate Base Base Base->Enolate Enolate->Reaction Allylic_substrate Allylic Substrate Allylic_substrate->Reaction Quench Quench (NH4Cl) Reaction->Quench Extraction Extraction Quench->Extraction Purification Chromatography Extraction->Purification Final_product Chiral Product Purification->Final_product Rhodium_Domino_Pathway Start Vinyldiazoacetate + Chiral Allyl Alcohol Ylide Oxonium Ylide Formation Start->Ylide Rh Catalyst Rh_Catalyst Rh₂(DOSP)₄ Sigmatropic [2,3]-Sigmatropic Rearrangement Ylide->Sigmatropic OxyCope Oxy-Cope Rearrangement Sigmatropic->OxyCope Tautomerization Enol-Keto Tautomerization OxyCope->Tautomerization Ene_Reaction Intramolecular Carbonyl Ene Reaction Tautomerization->Ene_Reaction Product Substituted Cyclopentane Ene_Reaction->Product

References

Application Notes and Protocols: 1-Ethyl-1-methylcyclopentane in the Study of Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1-methylcyclopentane and its derivatives are valuable model compounds for the investigation of reaction mechanisms in organic chemistry, particularly those involving carbocation intermediates. The sterically defined and conformationally constrained cyclopentyl framework allows for detailed studies of steric effects, reaction kinetics, and rearrangement pathways. These studies are crucial for understanding fundamental organic reactions and for the rational design of synthetic routes in drug development and materials science.

This document provides detailed application notes and experimental protocols for the use of this compound and its precursors in elucidating reaction mechanisms, with a focus on solvolysis (SN1) reactions and acid-catalyzed rearrangements.

Application 1: Probing Steric and Electronic Effects in SN1 Reactions

The solvolysis of 1-halo-1-ethyl-1-methylcyclopentane provides a model system for studying the kinetics of SN1 reactions. The formation of a tertiary carbocation is highly favored, allowing for the investigation of solvent effects and the influence of alkyl substituents on reaction rates.

Quantitative Data: Solvolysis Kinetics

A study by Ranganayakulu et al. (1980) investigated the solvolysis kinetics of various 1-chloro-1-alkyl cycloalkanes. While not the exact target compound, the data for 1-chloro-1-ethylcyclopentane provides valuable insight into the reactivity of this system.

CompoundSolventTemperature (°C)Rate Constant (k, s⁻¹)
1-Chloro-1-ethylcyclopentane80% aqueous ethanol (B145695)3081.38 x 10⁻⁵
Experimental Protocol: Determination of Solvolysis Rate

This protocol is adapted from the work of Ranganayakulu et al. (1980) and can be used to determine the first-order rate constant of the solvolysis of a 1-halo-1-ethyl-1-methylcyclopentane.[1]

Materials:

  • 1-Chloro-1-ethyl-1-methylcyclopentane

  • 80% aqueous ethanol (v/v)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Pipettes, burette, and flasks

Procedure:

  • Prepare a solution of 1-chloro-1-ethyl-1-methylcyclopentane in 80% aqueous ethanol (e.g., 0.1 M).

  • Place a known volume of the reactant solution in a sealed flask and equilibrate in a constant temperature water bath set to the desired temperature (e.g., 30 °C).

  • At regular time intervals, withdraw aliquots (e.g., 5 mL) of the reaction mixture and quench the reaction by adding the aliquot to a flask containing acetone (B3395972) at 0 °C.

  • Titrate the liberated hydrochloric acid in the quenched aliquot with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

  • The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH consumed at time t, and V∞ is the volume consumed at the completion of the reaction (typically after 10 half-lives). The slope of this plot is -k.

Logical Workflow for Solvolysis Kinetics

solvolysis_kinetics cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis A Prepare 0.1 M solution of 1-chloro-1-ethyl-1-methylcyclopentane in 80% aq. ethanol B Equilibrate solution in constant temp. bath A->B C Withdraw aliquots at timed intervals B->C D Quench reaction in cold acetone C->D E Titrate liberated HCl with standardized NaOH D->E F Plot ln(VU221E - Vt) vs. time E->F G Determine rate constant (k) from the slope F->G

Workflow for determining the solvolysis rate constant.

Application 2: Investigating Carbocation Rearrangements

The 1-ethyl-1-methylcyclopentyl cation, generated from the corresponding alcohol or halide, is prone to rearrangement to form more stable carbocations, leading to a mixture of alkene products. The analysis of this product distribution provides insight into the relative stabilities of the involved carbocations and the transition states for rearrangement.

Experimental Protocol: Synthesis of 1-Ethyl-1-methylcyclopentanol and Subsequent Dehydration

This protocol outlines the synthesis of the precursor alcohol via a Grignard reaction, followed by its acid-catalyzed dehydration to study carbocation rearrangements.

Part A: Synthesis of 1-Ethyl-1-methylcyclopentanol

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • Bromoethane (B45996)

  • 1-Methylcyclopentanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, place a solution of bromoethane (1.1 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromoethane solution to the magnesium to initiate the Grignard reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of 1-methylcyclopentanone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-ethyl-1-methylcyclopentanol. Purify by distillation if necessary.

Part B: Acid-Catalyzed Dehydration and Product Analysis

Materials:

  • 1-Ethyl-1-methylcyclopentanol

  • Concentrated sulfuric acid or phosphoric acid

  • Distillation apparatus

  • Sodium bicarbonate solution (saturated)

  • Anhydrous calcium chloride

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Place the crude 1-ethyl-1-methylcyclopentanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric or phosphoric acid.

  • Set up for fractional distillation.

  • Heat the mixture to distill the alkene products. The expected products are 1-ethyl-1-methylcyclopentene and rearranged alkenes.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid, then with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Analyze the product mixture by GC-MS to identify and quantify the different alkene isomers formed.

Signaling Pathway: Carbocation Formation and Rearrangement

carbocation_rearrangement cluster_start Starting Material cluster_cation_formation Carbocation Formation cluster_rearrangement Rearrangement cluster_products Products A 1-Ethyl-1-methylcyclopentanol B Protonation of hydroxyl group A->B H+ C Loss of water B->C D 1-Ethyl-1-methylcyclopentyl cation (3°) C->D E Hydride/Alkyl Shift D->E G Deprotonation D->G F Rearranged Carbocation(s) E->F F->G H Mixture of alkenes: - 1-Ethyl-1-methylcyclopentene - Rearranged products G->H

Pathway of carbocation formation and rearrangement.

References

Application Note: GC-MS Analysis for the Separation of 1-Ethyl-1-methylcyclopentane and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the separation and identification of 1-Ethyl-1-methylcyclopentane and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The method described herein is crucial for researchers, scientists, and professionals in the petrochemical and drug development industries where the characterization of cyclic hydrocarbon isomers is essential. This document provides a detailed experimental workflow, instrument parameters, and data analysis guidelines to achieve effective separation and confident identification of these compounds.

Introduction

This compound (C8H16) is a saturated cyclic hydrocarbon.[1][2] The analysis of its isomers is a common challenge in analytical chemistry due to their similar physical and chemical properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds, including hydrocarbon isomers.[3] The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase, while the mass spectrometer provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in structural elucidation.[3] However, due to their identical molecular weight and often similar fragmentation patterns, achieving good chromatographic separation is critical for the unambiguous identification of isomers.[4][5] This application note presents a robust GC-MS method for the separation of this compound from its positional isomers.

Experimental Protocol

This section provides a detailed methodology for the GC-MS analysis of this compound isomers.

Sample Preparation
  • Standard Preparation: Prepare individual standards of this compound and its potential isomers (e.g., cis- and trans-1-Ethyl-2-methylcyclopentane, cis- and trans-1-Ethyl-3-methylcyclopentane) at a concentration of 100 µg/mL in n-hexane. A mixed standard solution containing all isomers of interest should also be prepared to evaluate the separation efficiency.

  • Sample Dilution: For unknown samples, dilute in n-hexane to a concentration expected to be within the linear range of the instrument. A starting dilution of 1:100 is recommended.

GC-MS Instrumentation and Parameters

A standard benchtop GC-MS system is suitable for this analysis. The following parameters are recommended for optimal separation:

Gas Chromatograph (GC) Parameters:

  • Injection Port:

    • Injector Type: Split/Splitless

    • Injection Mode: Split (Split ratio 50:1)

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium (99.999% purity)

  • Flow Rate: 1.0 mL/min (Constant Flow Mode)

  • GC Column: A non-polar or medium-polarity capillary column is recommended for separating hydrocarbon isomers.

    • Primary Recommendation: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Alternative: For enhanced separation of cis/trans isomers, a more polar column such as a DB-WAX may be considered.[6]

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: Increase to 150 °C at a rate of 5 °C/min

    • Final Hold: Hold at 150 °C for 5 minutes

Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-200

  • Scan Speed: 1000 amu/s

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Transfer Line Temperature: 280 °C

  • Solvent Delay: 3 minutes

Data Presentation

The primary method for identifying the isomers is through their retention times and comparison of their mass spectra to known library spectra (e.g., NIST). Kovats retention indices (RI) provide a more standardized measure for inter-laboratory comparison. The following table summarizes known Kovats retention indices for this compound and some of its isomers on a standard non-polar column.

CompoundCAS NumberKovats Retention Index (Non-polar column)Reference
This compound16747-50-5785.82, 790, 792.8, 805[7][8]
1-Ethyl-2-methylcyclopentane (isomer mix)930-89-2776, 789, 793, 821[9]
trans-1-Ethyl-2-methylcyclopentane930-90-5779, 787.7, 789.2, 790.5, 791.8[10]
cis-1-Ethyl-3-methylcyclopentane2613-66-3Not explicitly found, but separation is key[11]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis for the separation of this compound isomers.

GCMS_Workflow GC-MS Workflow for Isomer Analysis cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard Standard Preparation (100 µg/mL in Hexane) Injection Injection (1 µL, Split Mode) Standard->Injection Sample Sample Dilution (in Hexane) Sample->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Vaporization Ionization Electron Ionization (70 eV) Separation->Ionization Elution Detection Mass Detection (m/z 40-200) Ionization->Detection Fragmentation Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Mass Spectra Acquisition Detection->MassSpectra Identification Compound Identification (Retention Time & Mass Spectrum) Chromatogram->Identification LibrarySearch NIST Library Search MassSpectra->LibrarySearch LibrarySearch->Identification

References

Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cyclopentane (B165970) rings are fundamental structural motifs in a vast array of natural products and synthetic molecules, including many pharmaceuticals. Unlike the more rigid cyclohexane (B81311) ring, cyclopentanes are highly flexible, existing in a dynamic equilibrium of non-planar conformations, primarily the 'envelope' and 'half-chair' forms. This conformational flexibility, known as pseudorotation, averages the environments of protons and carbons, often leading to complex and overlapping Nuclear Magnetic Resonance (NMR) spectra. A thorough understanding of 1H and 13C NMR spectroscopy is therefore critical for the structural elucidation and stereochemical assignment of substituted cyclopentane derivatives. This application note provides a detailed guide to the principles, experimental protocols, and data interpretation for analyzing these important molecules.

Fundamental Principles of NMR Analysis for Cyclopentanes

The NMR spectrum of a substituted cyclopentane is dictated by three key parameters: chemical shift (δ), spin-spin coupling (J), and the Nuclear Overhauser Effect (NOE).

1. Chemical Shift (δ) The chemical shift of a nucleus is determined by its local electronic environment. In substituted cyclopentanes, chemical shifts are primarily influenced by:

  • Electronegativity of Substituents: Electronegative atoms (e.g., O, N, halogens) withdraw electron density from nearby protons and carbons, causing them to be "deshielded."[1] This deshielding effect shifts their resonance signals to a higher frequency (downfield) in the NMR spectrum.[2] The effect diminishes with distance from the substituent.[3]

  • Stereochemistry: The spatial orientation of substituents (cis/trans) creates different chemical environments. Generally, a proton or carbon in a cis relationship with a bulky substituent will experience steric compression, which can lead to a downfield shift.[4][5]

  • Conformation: Due to rapid pseudorotation at room temperature, the observed chemical shifts are often a time-average of the various envelope and half-chair conformations.[6][7]

2. Spin-Spin Coupling (J-Coupling) J-coupling, or scalar coupling, arises from the interaction of nuclear spins through the bonding electrons and results in the splitting of NMR signals.[8] For cyclopentanes:

  • Vicinal Coupling (³JHH): The coupling between protons on adjacent carbons is highly dependent on the dihedral angle (H-C-C-H) between them, as described by the Karplus relationship.

  • In cyclopentane systems, the dihedral angles for cis protons are typically close to 0°, while those for trans protons are near 120°.[9]

  • This often results in cis coupling constants (³J_cis_ ≈ 8-10 Hz) being larger than trans coupling constants (³J_trans_ ≈ 2-9 Hz).[9] However, due to the ring's puckering, there are conformations where this trend can be reversed.[9]

3. Nuclear Overhauser Effect (NOE) The NOE is a through-space interaction, not through-bond.[10] It results in a change in the intensity of an NMR signal when a nearby nucleus is irradiated.[11]

  • Application: NOE is a powerful tool for determining stereochemistry. A positive NOE enhancement between two protons indicates they are close in space (typically < 5 Å).[12] In a cyclopentane ring, observing an NOE between two protons on different carbons strongly suggests they are on the same face of the ring (a cis relationship).

Quantitative Data Summary

The following tables summarize typical chemical shift and coupling constant ranges for substituted cyclopentanes. Actual values will vary based on the specific substituent, stereochemistry, and solvent.

Table 1: Typical ¹H NMR Chemical Shift (δ) Ranges for Substituted Cyclopentanes

Proton TypeSubstituent (X)Typical δ (ppm)Notes
CH-X -Alkyl1.5 - 2.0Methine proton at the point of substitution.
-OH, -OR3.5 - 4.5Deshielded by the electronegative oxygen atom.
-NH₂, -NR₂2.5 - 3.5Deshielded by the electronegative nitrogen atom.
-Cl, -Br3.8 - 4.8Strongly deshielded by electronegative halogens.
-C=O2.5 - 3.0Deshielded by the anisotropic effect of the carbonyl group.
-CH₂- Unsubstituted~1.54Reference chemical shift for unsubstituted cyclopentane.[13]
Adjacent to CH-X1.6 - 2.5Moderately deshielded depending on the nature of X.

Table 2: Typical ¹³C NMR Chemical Shift (δ) Ranges for Substituted Cyclopentanes

Carbon TypeSubstituent (X)Typical δ (ppm)Notes
C-X -Alkyl30 - 45
-OH, -OR70 - 85Strongly deshielded by oxygen.
-NH₂, -NR₂45 - 65Deshielded by nitrogen.
-Cl50 - 65
-Br40 - 55
-C=O200 - 220Ketone or aldehyde carbonyl carbon.
-CH₂- Unsubstituted~25.8Reference chemical shift for unsubstituted cyclopentane.[14]
Adjacent to C-X28 - 40The inductive effect of the substituent deshields adjacent carbons.[1]

Table 3: Typical Vicinal (³JHH) Coupling Constants

RelationshipDihedral Angle (approx.)Typical ³J (Hz)
cis~0°8 - 10
trans~120°2 - 9

Experimental Protocols

Protocol 1: Sample Preparation

  • Analyte Quantity: Weigh 5-10 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[15][16] For liquid samples, use 20-30 µL.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[15][17] The solvent should fully dissolve the sample and have minimal signal overlap with the analyte.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.[14][18]

  • Dissolution & Filtration: Gently agitate or vortex the vial to ensure the sample is completely dissolved.[15] To remove any particulate matter that can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube.[19][20]

  • Final Volume: Ensure the final sample height in the 5 mm NMR tube is adequate for the spectrometer's coil (typically 4-5 cm or ~0.6-0.7 mL).[20] Cap the tube securely.

Protocol 2: 1D ¹H NMR Data Acquisition

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve maximum homogeneity (sharp, symmetrical peaks).[15]

  • Acquisition Parameters:

    • Spectral Width (SW): Set to cover the expected range of proton signals, typically 0-12 ppm.[15]

    • Number of Scans (NS): Acquire 8-16 scans for a sufficient signal-to-noise (S/N) ratio.[15]

    • Relaxation Delay (D1): Set a delay of 1-5 seconds to allow for nearly complete relaxation of protons between scans, ensuring accurate integration.[15]

    • Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.

Protocol 3: 1D ¹³C NMR Data Acquisition

  • Spectrometer Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Spectral Width (SW): Set to cover the expected range of carbon signals, typically 0-220 ppm.[15]

    • Pulse Program: Use a pulse program with proton decoupling (e.g., zgpg30 or zgdc30) to simplify the spectrum to singlets and enhance S/N via the NOE.[21]

    • Number of Scans (NS): A significantly higher number of scans is required due to the low natural abundance of ¹³C. Start with 128 scans and increase as needed for weak signals.[15][21]

    • Relaxation Delay (D1): Use a delay of 2 seconds.[21] Quaternary carbons have long relaxation times and may appear weaker.

Protocol 4: Data Processing

  • Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).[15]

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for both ¹H and ¹³C) or to the known residual solvent peak.[15]

  • Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Visualized Workflows and Concepts

The following diagrams illustrate key workflows and relationships in the NMR analysis of substituted cyclopentanes.

G cluster_prep Phase 1: Preparation & Acquisition cluster_process Phase 2: Data Processing cluster_analysis Phase 3: Spectral Analysis SamplePrep Sample Preparation Acquire1H 1D ¹H NMR Acquisition SamplePrep->Acquire1H Acquire13C 1D ¹³C NMR Acquisition Acquire1H->Acquire13C Acquire2D 2D NMR Acquisition (COSY, NOESY) Acquire13C->Acquire2D Process FT, Phasing, & Referencing Acquire2D->Process ChemShift Analyze Chemical Shifts (δ) Process->ChemShift Integration Analyze ¹H Integrals Process->Integration Multiplicity Analyze Multiplicities (n+1 rule) ChemShift->Multiplicity Coupling Measure Coupling Constants (J) Multiplicity->Coupling Stereochem Assign Stereochemistry (NOE, J-values) Coupling->Stereochem Structure Structure Elucidation Integration->Structure Stereochem->Structure

Caption: Logical workflow for the NMR analysis of a substituted cyclopentane.

G cluster_conf Cyclopentane Conformations cluster_effect Influence on NMR Parameters Envelope Envelope (Cs symmetry) HalfChair Half-Chair (C2 symmetry) Envelope->HalfChair Pseudorotation Dihedral Altered Dihedral Angles Envelope->Dihedral affects Shifts Averaged Chemical Shifts Envelope->Shifts leads to HalfChair->Dihedral affects HalfChair->Shifts leads to Coupling Coupling Dihedral->Coupling modulates ³JHH

Caption: Conformational dynamics of cyclopentane and their effect on NMR parameters.

G cluster_ring Determining cis-Stereochemistry label_a Proton A (Hₐ) Ha Hₐ label_b Proton B (Hᵦ) Hb Hᵦ Ha->Hb  NOE (< 5Å)   info Observation: Irradiation of Hₐ enhances Hᵦ signal Conclusion: Hₐ and Hᵦ are on the same face of the ring (cis).

Caption: Using the Nuclear Overhauser Effect (NOE) to assign relative stereochemistry.

References

Application Notes and Protocols for the Conformational Study of 1-Ethyl-1-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1-methylcyclopentane serves as an exemplary model for investigating the conformational dynamics of five-membered ring systems. The geminal substitution at the C1 position, featuring both an ethyl and a methyl group, introduces significant steric hindrance that restricts the pseudorotation typically observed in unsubstituted cyclopentane (B165970). This restriction leads to a limited number of stable conformations, making it an ideal candidate for detailed conformational analysis. Understanding the conformational preferences of such substituted cyclopentanes is crucial in various fields, including medicinal chemistry and materials science, as the three-dimensional structure of a molecule dictates its physical, chemical, and biological properties.

These application notes provide a comprehensive overview of the experimental and computational methodologies employed to elucidate the conformational landscape of this compound and related 1,1-disubstituted cyclopentanes.

Conformational Isomers of this compound

The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry) . In this compound, the substituents can occupy different positions within these conformations, leading to distinct conformational isomers with varying energies. The primary conformations to consider are those that minimize steric interactions between the ethyl and methyl groups and the cyclopentane ring hydrogens.

Data Presentation: Conformational and Rotational Energy Barriers

Table 1: Comparative Conformational Energies of Cycloalkanes

CompoundConformation 1Conformation 2ΔE (kcal/mol)Method
CyclopentaneEnvelopeHalf-Chair~0.5Computational
MethylcyclopentaneEquatorial (Envelope)Axial (Envelope)~0.5NMR Spectroscopy
1,1-DimethylcyclopentaneTwisted-ChairEnvelope~1.0Computational

Note: The energy differences are approximate and can vary with the experimental or computational method used.

Table 2: Rotational Barriers of Alkyl Groups in Alkanes

MoleculeRotating GroupBarrier to Rotation (kcal/mol)
EthaneMethyl~2.9
PropaneMethyl~3.4
ButaneMethyl~3.6
IsobutaneMethyl~3.9

This data provides a baseline for understanding the energetic cost of restricted rotation of the ethyl and methyl substituents in this compound.

Experimental Protocols

Variable Temperature NMR (VT-NMR) Spectroscopy

Objective: To determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the equilibrium between different conformers of this compound. By cooling the sample, it is possible to slow down the rate of interconversion between conformers, allowing for the observation of distinct signals for each.

Methodology:

  • Sample Preparation:

    • Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in a high-quality NMR tube. The choice of solvent is critical, as its freezing point must be lower than the lowest temperature to be studied.

    • Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect spectral resolution.

  • Instrument Setup:

    • Use an NMR spectrometer equipped with a variable temperature unit.

    • Calibrate the temperature of the probe using a standard sample (e.g., methanol (B129727) or ethylene (B1197577) glycol).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

    • Gradually decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.

    • Monitor the spectrum for changes, such as peak broadening, decoalescence, and the appearance of new signals corresponding to the individual conformers.

    • Acquire spectra at several temperatures below the coalescence point.

  • Data Analysis:

    • At each temperature below coalescence, integrate the signals corresponding to the different conformers to determine their relative populations (K_eq).

    • Calculate the Gibbs free energy difference (ΔG) at each temperature using the equation: ΔG = -RT ln(K_eq).

    • Construct a van 't Hoff plot (ln(K_eq) vs. 1/T) to determine the enthalpy (ΔH) and entropy (ΔS) of the conformational equilibrium from the slope (-ΔH/R) and intercept (ΔS/R), respectively.

Gas Electron Diffraction (GED)

Objective: To determine the gas-phase molecular structure and the relative abundance of different conformers of this compound.

Methodology:

  • Sample Introduction:

    • A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Diffraction:

    • A high-energy beam of electrons is directed through the gas.

    • The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.

  • Data Analysis:

    • The diffraction pattern is analyzed to generate a radial distribution curve, which provides information about the distances between all pairs of atoms in the molecule.

    • Theoretical models of different possible conformers are generated using computational methods.

    • The experimental radial distribution curve is compared to theoretical curves calculated for different conformers and their mixtures.

    • A least-squares refinement is performed to determine the geometric parameters (bond lengths, bond angles, and dihedral angles) and the relative populations of the conformers that best fit the experimental data.

Computational Chemistry

Objective: To theoretically predict the stable conformations, their relative energies, and the energy barriers for interconversion.

Methodology:

  • Conformational Search:

    • Generate a comprehensive set of possible initial conformations of this compound using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method.

  • Geometry Optimization and Frequency Calculation:

    • Optimize the geometry of each identified conformer using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • Perform frequency calculations for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

  • Transition State Search:

    • Identify the transition state structures connecting the stable conformers using methods like synchronous transit-guided quasi-Newton (STQN).

    • Optimize the transition state geometries and perform frequency calculations to verify that they are first-order saddle points (one imaginary frequency).

  • Energy Profile:

    • Calculate the relative electronic energies of all conformers and transition states.

    • Correct these energies with zero-point vibrational energies (ZPVE) and thermal corrections to obtain the relative free energies at a specific temperature (e.g., 298 K).

    • Construct a potential energy surface diagram to visualize the conformational landscape, including the energy barriers between conformers.

Visualizations

Experimental_Workflow_VT_NMR VT-NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve in Deuterated Solvent prep2 Degas Sample (Freeze-Pump-Thaw) prep1->prep2 acq1 Acquire Spectrum at Room Temperature prep2->acq1 acq2 Cool Sample Incrementally acq1->acq2 acq3 Acquire Spectra at Multiple Temperatures acq2->acq3 an1 Determine K_eq from Integrals acq3->an1 an2 Calculate ΔG (ΔG = -RT ln(K_eq)) an1->an2 an3 Construct van 't Hoff Plot an2->an3 an4 Determine ΔH and ΔS an3->an4 Computational_Workflow Computational Conformational Analysis Workflow start Initial Structure Generation (e.g., Molecular Mechanics) opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) start->opt freq Frequency Calculation (Confirm Minima) opt->freq ts_search Transition State Search (e.g., STQN) freq->ts_search energy Calculate Relative Free Energies (including ZPVE) freq->energy ts_freq Transition State Frequency Calculation ts_search->ts_freq ts_freq->energy pes Construct Potential Energy Surface energy->pes

Application Notes and Protocols: 1-Ethyl-1-methylcyclopentane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Ethyl-1-methylcyclopentane as a versatile building block in organic synthesis. This document details its preparation and subsequent functionalization, offering detailed experimental protocols for key transformations. The unique steric properties of this disubstituted cyclopentane (B165970) ring make it a valuable scaffold for creating complex molecular architectures.

I. Synthesis of this compound

This compound can be synthesized through a multi-step sequence involving a Grignard reaction, followed by deoxygenation, or by the hydrogenation of its corresponding alkene.

A. Synthesis via Grignard Reaction and Deoxygenation

A common and reliable method for the synthesis of this compound involves the sequential addition of Grignard reagents to a cyclopentanone (B42830) precursor, followed by the removal of the resulting tertiary alcohol.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: First Grignard Addition cluster_1 Step 2: Oxidation cluster_2 Step 3: Second Grignard Addition cluster_3 Step 4: Deoxygenation Cyclopentanone Cyclopentanone Ethylmagnesium_Bromide Ethylmagnesium Bromide in THF Cyclopentanone->Ethylmagnesium_Bromide 1. Workup1 Aqueous Workup (e.g., sat. NH4Cl) Ethylmagnesium_Bromide->Workup1 2. Ethylcyclopentanol 1-Ethylcyclopentanol Workup1->Ethylcyclopentanol Oxidizing_Agent Oxidizing Agent (e.g., PCC, DMP) Ethylcyclopentanol->Oxidizing_Agent Ethylcyclopentanone 1-Ethylcyclopentanone Oxidizing_Agent->Ethylcyclopentanone Methylmagnesium_Bromide Methylmagnesium Bromide in THF Ethylcyclopentanone->Methylmagnesium_Bromide 1. Workup2 Aqueous Workup Methylmagnesium_Bromide->Workup2 2. Tertiary_Alcohol 1-Ethyl-1-methylcyclopentanol Workup2->Tertiary_Alcohol Deoxygenation_Reagent Deoxygenation (e.g., Barton-McCombie) Tertiary_Alcohol->Deoxygenation_Reagent Final_Product This compound Deoxygenation_Reagent->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols:

Protocol 1: Synthesis of 1-Ethyl-1-methylcyclopentanol

This protocol is adapted from the well-established synthesis of tertiary alcohols from ketones using Grignard reagents.[1][2]

  • Preparation of 1-Ethylcyclopentanone: 1-Ethylcyclopentanol is oxidized to 1-ethylcyclopentanone using a suitable oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent such as dichloromethane (B109758) (DCM). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration through a pad of silica (B1680970) gel and celite, and the solvent is removed under reduced pressure to yield the crude ketone, which can be purified by column chromatography.

  • Grignard Reaction: To a solution of 1-ethylcyclopentanone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of methylmagnesium bromide (1.1-1.5 eq) in THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford crude 1-ethyl-1-methylcyclopentanol, which can be purified by distillation or column chromatography.

Protocol 2: Deoxygenation of 1-Ethyl-1-methylcyclopentanol (Barton-McCombie Reaction)

The deoxygenation of the tertiary alcohol can be achieved via a two-step Barton-McCombie reaction.[3]

  • Formation of the Thiocarbonyl Derivative: To a stirred solution of 1-ethyl-1-methylcyclopentanol (1.0 eq) in anhydrous pyridine (B92270) at 0 °C, phenyl chlorothionoformate (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 12-24 hours. The mixture is then diluted with diethyl ether and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude thiocarbonate.

  • Radical Deoxygenation: The crude thiocarbonate is dissolved in toluene (B28343) containing a catalytic amount of AIBN (azobisisobutyronitrile) and tributyltin hydride (1.5 eq). The mixture is heated to 80-110 °C for several hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

StepReactantsReagentsSolventTypical Yield (%)
1 Cyclopentanone, Ethylmagnesium bromide-THF~95 (for 1-ethylcyclopentanol)[4]
2 1-EthylcyclopentanolPCC or DMPDCM>90
3 1-Ethylcyclopentanone, Methylmagnesium bromide-THFHigh
4 1-Ethyl-1-methylcyclopentanol1. PhOC(S)Cl, Pyridine; 2. Bu3SnH, AIBNToluene70-90 (overall for deoxygenation)[5]

Table 1: Summary of Reagents and Typical Yields for the Synthesis of this compound via Grignard Reaction and Deoxygenation.

B. Synthesis via Hydrogenation of 1-Ethyl-1-methylcyclopentene

An alternative route involves the catalytic hydrogenation of the corresponding alkene, 1-ethyl-1-methylcyclopentene.

Workflow for Hydrogenation:

G Alkene 1-Ethyl-1-methylcyclopentene Catalyst H2, Catalyst (e.g., Pd/C, PtO2) Alkene->Catalyst Solvent Solvent (e.g., Ethanol (B145695), Ethyl Acetate) Catalyst->Solvent Product This compound Solvent->Product

Caption: Hydrogenation of 1-ethyl-1-methylcyclopentene.

Protocol 3: Catalytic Hydrogenation

This protocol is based on general procedures for alkene hydrogenation.[6][7][8]

  • Reaction Setup: In a hydrogenation flask, 1-ethyl-1-methylcyclopentene (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate (B1210297). A catalytic amount of palladium on carbon (10% Pd/C) or platinum(IV) oxide (Adam's catalyst) (1-5 mol%) is carefully added under an inert atmosphere.[6]

  • Hydrogenation: The flask is sealed and the system is purged with hydrogen gas. The reaction is then stirred vigorously under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) at room temperature.

  • Workup: The reaction progress is monitored by GC-MS. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with the solvent. The filtrate is concentrated under reduced pressure to yield this compound, which can be purified by distillation if necessary.

ReactantCatalystSolventPressureTemperatureTypical Yield (%)
1-Ethyl-1-methylcyclopentene10% Pd/C or PtO2Ethanol or Ethyl Acetate1 atm (balloon) to 50 psiRoom Temperature>95[6][8]

Table 2: Typical Conditions for Catalytic Hydrogenation.

II. Application Notes: Functionalization of this compound

As a saturated hydrocarbon, this compound's reactivity is primarily centered on free-radical reactions, which allow for its functionalization and subsequent use as a synthetic intermediate.

A. Free-Radical Bromination

The introduction of a bromine atom at the tertiary carbon position provides a handle for further synthetic transformations.

Workflow for Free-Radical Bromination:

G Start This compound NBS N-Bromosuccinimide (NBS) Start->NBS Initiator Radical Initiator (AIBN) or UV light NBS->Initiator Solvent Solvent (e.g., CCl4) Initiator->Solvent Product 1-Bromo-1-ethyl-1-methylcyclopentane Solvent->Product

Caption: Free-radical bromination of this compound.

Protocol 4: Free-Radical Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from standard procedures for allylic and benzylic bromination, which can be applied to the selective bromination of tertiary C-H bonds.[9][10]

  • Reaction Setup: A solution of this compound (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide is prepared in a suitable solvent like carbon tetrachloride (CCl4) or acetonitrile.

  • Initiation: The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the reaction.

  • Workup: The reaction is monitored by GC-MS. Upon consumption of the starting material, the mixture is cooled to room temperature and the succinimide (B58015) byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude 1-bromo-1-ethyl-1-methylcyclopentane can be purified by vacuum distillation.

ReactantBrominating AgentInitiatorSolventTypical Yield (%)
This compoundNBSAIBN or UV lightCCl4Moderate to High

Table 3: Conditions for Free-Radical Bromination.

B. Subsequent Transformations of 1-Bromo-1-ethyl-1-methylcyclopentane

The resulting tertiary alkyl bromide is a versatile intermediate for introducing various functional groups via nucleophilic substitution reactions.

Potential Synthetic Utility:

The 1-bromo-1-ethyl-1-methylcyclopentane can be used in the synthesis of more complex molecules. For instance, it can undergo nucleophilic substitution with various nucleophiles to introduce new functionalities. While specific examples in the literature for this exact compound are scarce, its reactivity can be inferred from similar tertiary alkyl halides.

Example Application: Synthesis of a Fragrance Component Precursor

The cyclopentane motif is found in various fragrance molecules. The functionalized this compound core could serve as a precursor for novel fragrance compounds. For example, substitution of the bromide with an acetate group, followed by hydrolysis, would yield the corresponding tertiary alcohol, which could possess interesting olfactory properties or serve as a precursor to esters with characteristic scents.

Logical Workflow for Further Functionalization:

G Start 1-Bromo-1-ethyl-1-methylcyclopentane Nucleophile Nucleophile (e.g., AcO-, CN-, RO-) Start->Nucleophile SN1 SN1 Reaction Nucleophile->SN1 Product Substituted Product SN1->Product

Caption: Nucleophilic substitution on the brominated intermediate.

This document provides a foundational guide for the synthesis and application of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

Application Notes & Protocols: Polymerization Reactions Involving Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclopentane (B165970) and its derivatives are significant structural motifs in numerous biologically active molecules, including prostaglandins (B1171923) and steroids.[1] The incorporation of this versatile scaffold into polymeric structures opens new avenues for creating advanced materials with tailored properties for biomedical applications, such as drug delivery, tissue engineering, and diagnostics. This document provides detailed application notes and experimental protocols for the primary methods of polymerizing cyclopentane-based monomers: Ring-Opening Metathesis Polymerization (ROMP), Cationic Polymerization, and a representative protocol for Atom Transfer Radical Polymerization (ATRP).

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful chain-growth polymerization technique driven by the relief of ring strain in cyclic olefins.[2] It is particularly effective for cyclopentene (B43876) derivatives and is known for its exceptional tolerance to a wide variety of functional groups, making it ideal for synthesizing functional polymers for biomedical use.[3][4] Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly employed due to their stability and high activity.[3][4]

Data Presentation: ROMP of Ester-Functionalized Cyclopentenes

The following table summarizes representative data for the ROMP of various alkoxycarbonyl cyclopentene monomers using a ruthenium-based catalyst. This data highlights the ability to achieve high monomer conversion and produce polymers with high molecular weights and relatively narrow molecular weight distributions.[3][5]

MonomerCatalystMonomer/Catalyst RatioConversion (%)M ( g/mol )M/M (PDI)
Methoxycarbonyl cyclopenteneGrubbs' 1st Gen.200~8025,2001.55
iso-Propoxycarbonyl cyclopenteneGrubbs' 1st Gen.200~7831,5001.61
tert-Butoxycarbonyl cyclopenteneGrubbs' 1st Gen.200~8235,8001.58
Experimental Protocol: ROMP of Methoxycarbonyl Cyclopentene (MCP)

This protocol describes a general procedure for the homopolymerization of a functionalized cyclopentene monomer using Grubbs' 1st Generation catalyst.

Materials:

  • Methoxycarbonyl cyclopentene (MCP) (Monomer)

  • Grubbs' 1st Generation Catalyst ([RuCl₂(PCy₃)₂CHPh])

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Methanol (B129727) (MeOH)

  • Ethyl vinyl ether (Terminating agent)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Monomer Preparation: The MCP monomer is purified by distillation and stored under an inert atmosphere to remove any inhibitors or impurities.

  • Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under vacuum. The flask is then backfilled with inert gas (N₂ or Ar).

  • Reagent Addition:

    • Add the desired amount of MCP monomer to the flask via syringe.

    • Add anhydrous CH₂Cl₂ to achieve the desired monomer concentration (e.g., 1 M).

    • Stir the solution at room temperature.

  • Initiation:

    • In a separate glovebox or under a positive flow of inert gas, weigh the Grubbs' catalyst.

    • Dissolve the catalyst in a small amount of anhydrous CH₂Cl₂ to prepare a stock solution.

    • Rapidly inject the required amount of the catalyst solution into the stirring monomer solution to initiate the polymerization. The monomer-to-catalyst ratio will determine the target molecular weight.

  • Polymerization: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours). The progress can be monitored by taking aliquots and analyzing them via ¹H NMR for monomer conversion.

  • Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether to the reaction mixture and stirring for 20-30 minutes.

  • Polymer Isolation:

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any residual catalyst and unreacted monomer.

    • Dry the polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (M) and polydispersity index (PDI), and by NMR spectroscopy to confirm its structure.

Visualizations: ROMP Mechanism and Workflow

ROMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Ru_cat [Ru]=CHPh (Catalyst) Monomer Cyclopentene Derivative Intermediate1 Metallacyclobutane Intermediate Ru_cat->Intermediate1 + Monomer Monomer->Intermediate1 New_Carbene [Ru]=CH-Polymer (Propagating Species) Intermediate1->New_Carbene Ring Opening Monomer2 n Monomers Polymer Growing Polymer Chain New_Carbene->Polymer + n Monomers Monomer2->Polymer

Diagram 1: The general mechanism of Ring-Opening Metathesis Polymerization (ROMP).

ROMP_Workflow Monomer_Prep Monomer Purification (e.g., Distillation) Reaction_Setup Inert Atmosphere Setup (Schlenk Line) Monomer_Prep->Reaction_Setup Polymerization Polymerization (Monomer + Catalyst in Solvent) Reaction_Setup->Polymerization Termination Termination (e.g., Ethyl Vinyl Ether) Polymerization->Termination Isolation Precipitation & Filtration (e.g., in Methanol) Termination->Isolation Drying Vacuum Drying Isolation->Drying Characterization Polymer Characterization (GPC, NMR, DSC) Drying->Characterization

Diagram 2: A typical experimental workflow for synthesizing polymers via ROMP.

Cationic Polymerization

Cationic polymerization of dienes like cyclopentadiene (B3395910) (CPD) proceeds via electrophilic addition, retaining one of the double bonds within the repeating unit of the polymer backbone. This method allows for the synthesis of polycyclopentadiene, a precursor to resins used in adhesives after hydrogenation.[6] The choice of catalyst and solvent significantly influences the polymer structure, particularly the ratio of 1,2- to 1,4-linkages, which in turn affects solubility.[6]

Data Presentation: Cationic Polymerization of Cyclopentadiene

The table below presents data for the cationic polymerization of cyclopentadiene using different initiating systems, demonstrating the feasibility of achieving high molecular weight polymers.

Catalyst / CoinitiatorSolventTemp (°C)M ( g/mol )M/M (PDI)Reference
[Pd(CH₃CH₂CN)₄][BF₄]₂Dichloromethane-10 to 2089,000-[6]
1-(4-methoxyphenyl)ethanol / BF₃OEt₂CH₂Cl₂:CH₃CN (4:1)Room Temp≤ 4,0001.4 - 1.7[7]
Adduct of CPD-HCl / SnCl₄Toluene-78≤ 12,0001.2 - 1.4[7]
Experimental Protocol: Cationic Polymerization of Cyclopentadiene (CPD)

This protocol is adapted from a patented procedure for the polymerization of CPD using a cationic palladium complex.[6]

Materials:

  • Dicyclopentadiene (B1670491) (DCPD)

  • [Pd(CH₃CH₂CN)₄][BF₄]₂ (Catalyst)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (Precipitating solvent)

  • Nitrogen or Argon gas (inert atmosphere)

  • Distillation apparatus

  • Low-temperature bath

Procedure:

  • Monomer Preparation: Freshly crack dicyclopentadiene at ~175 °C under a nitrogen atmosphere immediately before use to obtain cyclopentadiene monomer. Store the collected monomer at -20 °C.

  • Reaction Setup: In an inert atmosphere glovebox or using a Schlenk line, add anhydrous dichloromethane to a reaction flask equipped with a magnetic stir bar.

  • Monomer Addition: Dissolve the freshly cracked cyclopentadiene (e.g., 2.64 g) in the dichloromethane (e.g., 6 ml). Cool the solution to -10 °C using a low-temperature bath.

  • Catalyst Preparation: In a separate flask, dissolve the palladium catalyst (e.g., 24.4 mg) in anhydrous dichloromethane (e.g., 4 ml).

  • Initiation: While stirring, slowly add the catalyst solution to the cold monomer solution.

  • Polymerization: Allow the reaction mixture to slowly warm to room temperature (~20 °C) and continue stirring for 24 hours.

  • Polymer Isolation:

    • Precipitate the polymer by adding the reaction solution to a large volume of methanol.

    • Filter the resulting white solid.

    • Wash the polymer with additional methanol.

    • Dry the polymer under reduced pressure (e.g., 50 °C, 0.01 torr) for several hours to yield the final product.

Visualization: Cationic Polymerization Mechanism

Cationic_Polymerization cluster_propagation Propagation Initiator Initiator (H⁺ or Lewis Acid) Carbocation Carbocationic Intermediate Initiator->Carbocation + Monomer1 Cyclopentadiene Monomer Monomer1->Carbocation Growing_Chain Propagating Polymer Chain (Carbocationic end) Carbocation->Growing_Chain + Monomer Monomer2 n Monomers Monomer2->Growing_Chain Termination Termination / Chain Transfer Growing_Chain->Termination Final_Polymer Poly(cyclopentadiene) Termination->Final_Polymer

Diagram 3: Mechanism of cationic polymerization of cyclopentadiene.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization (CRP) method that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. While less common for simple cyclic olefins, it is highly applicable to vinyl, acrylate, or methacrylate (B99206) monomers that contain a cyclopentane moiety. Its tolerance of functional groups and control over polymer structure make it a vital tool for creating advanced biomaterials.[5]

Experimental Protocol: ATRP of Cyclopentyl Methacrylate (CPMA) (Representative)

This is a representative protocol for the ATRP of a methacrylate monomer containing a cyclopentane group. Conditions are based on typical procedures for other methacrylates.

Materials:

  • Cyclopentyl methacrylate (CPMA) (Monomer), passed through basic alumina (B75360) to remove inhibitor

  • Ethyl α-bromoisobutyrate (EBiB) (Initiator)

  • Copper(I) bromide (Cu(I)Br) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Anisole (Solvent)

  • Methanol (Precipitating solvent)

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas (inert atmosphere)

  • Degassed syringes

Procedure:

  • Reaction Setup: Add Cu(I)Br and a magnetic stir bar to a Schlenk flask. Seal the flask, evacuate, and backfill with inert gas three times.

  • Reagent Addition: Add the monomer (CPMA), solvent (anisole), and ligand (PMDETA) to the flask via degassed syringes.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen. After the final thaw, backfill the flask with inert gas.

  • Initiation: Place the flask in a preheated oil bath set to the desired temperature (e.g., 70 °C). Once the temperature has stabilized, add the initiator (EBiB) via syringe to start the polymerization.

  • Polymerization: Allow the reaction to proceed. Monitor the monomer conversion by taking samples periodically via a degassed syringe and analyzing them by ¹H NMR or GC.

  • Termination: To stop the polymerization, cool the flask to room temperature and open it to the air. The exposure to oxygen will quench the radical polymerization.

  • Catalyst Removal & Isolation:

    • Dilute the reaction mixture with a suitable solvent (e.g., THF).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst complex.

    • Concentrate the solution and precipitate the polymer into a non-solvent like cold methanol.

    • Filter and dry the polymer under vacuum.

Visualization: ATRP Mechanism

ATRP_Mechanism cluster_equilibrium Reversible Activation/Deactivation Dormant Dormant Chain (P-X) Active Active Radical (P•) Dormant->Active k_act Activator Activator (Cu(I)/L) Deactivator Deactivator (X-Cu(II)/L) Propagation Propagation (P• + Monomer) Active->Propagation

Diagram 4: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).

Applications in Drug Development

Polymers derived from cyclopentane-based monomers are promising candidates for drug development applications. Their utility stems from the ability to precisely control polymer properties and incorporate bioactive functionalities.

  • Drug Delivery Systems: Amphiphilic block copolymers, synthesized via controlled methods like ROMP or ATRP, can self-assemble into nanoparticles (micelles or vesicles) in aqueous solutions.[4] These nanoparticles can encapsulate hydrophobic drugs, improving their solubility, stability, and circulation time in the body. The polymer backbone can be designed to be biodegradable, allowing for the controlled release of the therapeutic agent.

  • Biocompatible Coatings: Polymers can be grafted onto the surfaces of medical implants to improve their biocompatibility and reduce adverse immune responses. The functional groups on the polymer chains can be used to attach specific biomolecules that promote cell adhesion and tissue integration.

  • Polymer-Drug Conjugates: Bioactive molecules containing a cyclopentane ring can be functionalized with a polymerizable group (e.g., a norbornene moiety for ROMP) and incorporated directly into a polymer chain. This creates a polymer-drug conjugate, where the polymer acts as a carrier to deliver the drug to a target site.[4]

Visualization: Polymer-Based Drug Delivery Concept

Drug_Delivery cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation Monomer Functional Cyclopentane Monomer Polymerization Controlled Polymerization (ROMP, ATRP) Monomer->Polymerization Polymer Functional Polymer (Amphiphilic Block Copolymer) Polymerization->Polymer SelfAssembly Self-Assembly (in aqueous solution) Polymer->SelfAssembly Drug Hydrophobic Drug Drug->SelfAssembly Nanoparticle Drug-Loaded Nanoparticle (Micelle) SelfAssembly->Nanoparticle Application Therapeutic Application (Targeted Delivery, Controlled Release) Nanoparticle->Application

Diagram 5: From functional monomer to a therapeutic drug delivery system.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-1-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Ethyl-1-methylcyclopentane. The following information is designed to address specific issues that may arise during experimentation, with a focus on a common multi-step synthetic approach.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The main strategies for synthesizing this compound include:

  • Sequential Grignard Reactions: This is a common laboratory-scale method involving a two-step Grignard addition to cyclopentanone (B42830). First, an ethyl Grignard reagent is used, followed by oxidation, and then a methyl Grignard reagent is added to form the tertiary alcohol precursor, which is subsequently deoxygenated.[1]

  • Direct Alkylation: This approach involves the direct alkylation of a cyclopentane (B165970) ring, for instance, through Friedel-Crafts type reactions, by sequentially introducing the methyl and ethyl groups.[1]

  • Hydrogenation of an Alkene Precursor: The catalytic hydrogenation of 1-ethyl-1-methylcyclopentene over a platinum or palladium catalyst will yield the saturated cycloalkane.[1]

  • Ring Isomerization: A more advanced method involves the skeletal isomerization of a six-membered ring, such as cyclohexene, to a five-membered ring like 1-methylcyclopentene, which can then be alkylated to introduce the ethyl group and subsequently hydrogenated.[1]

Q2: I am performing the sequential Grignard synthesis starting from cyclopentanone. What are the key intermediates?

A2: The key intermediates in the sequential Grignard synthesis of this compound are:

  • 1-Ethylcyclopentanol (B74463): Formed after the first Grignard reaction with an ethylmagnesium halide.[1]

  • 1-Ethylcyclopentanone: Obtained by the oxidation of 1-ethylcyclopentanol.[1]

  • 1-Ethyl-1-methylcyclopentanol: The tertiary alcohol formed after the second Grignard reaction with a methylmagnesium halide.[1]

Q3: What are the common side reactions that can lower the yield of the target product?

A3: Potential side reactions include:

  • Enolization of Cyclopentanone: The Grignard reagent can act as a base, deprotonating the alpha-carbon of cyclopentanone to form an enolate, which reduces the amount of ketone available for nucleophilic addition.[2]

  • Formation of Alkoxy Adducts: If an alcohol is present during carbocation formation (e.g., in a deoxygenation step), it can be trapped to form a 1-alkoxy-1-ethyl-1-methylcyclopentane byproduct.[1]

  • Formation of Isomeric Alkenes: During the dehydration of the tertiary alcohol (a common deoxygenation method), a mixture of isomeric alkenes can be formed.

Q4: How can I purify the final this compound product?

A4: Fractional distillation is the most effective method for purifying this compound, especially for separating it from any remaining starting materials, solvents, or isomeric byproducts that may have similar boiling points. Gas chromatography (GC) can be used to assess the purity of the collected fractions.[3]

Troubleshooting Guides

Issue 1: Low Yield in the First Grignard Reaction (Cyclopentanone to 1-Ethylcyclopentanol)
Potential Cause Troubleshooting Steps
Moisture in Reaction Ensure all glassware is thoroughly oven or flame-dried. Use anhydrous solvents (e.g., diethyl ether, THF).[2]
Inactive Magnesium Activate magnesium turnings by crushing them, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[2]
Poor Quality Alkyl Halide Use a pure and dry ethyl halide (e.g., ethyl bromide or ethyl iodide).
Enolization of Cyclopentanone Add the cyclopentanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.
Issue 2: Incomplete Oxidation of 1-Ethylcyclopentanol to 1-Ethylcyclopentanone
Potential Cause Troubleshooting Steps
Insufficient Oxidizing Agent Ensure the correct stoichiometry of the oxidizing agent (e.g., PCC, Swern oxidation reagents) is used.
Incorrect Reaction Temperature Maintain the appropriate temperature for the chosen oxidation protocol. For example, Swern oxidations require low temperatures (e.g., -78 °C).
Decomposition of Reagents Use fresh and properly stored oxidizing agents.
Issue 3: Low Yield in the Second Grignard Reaction (1-Ethylcyclopentanone to 1-Ethyl-1-methylcyclopentanol)
Potential Cause Troubleshooting Steps
Steric Hindrance 1-Ethylcyclopentanone is more sterically hindered than cyclopentanone. Ensure a slight excess of the methyl Grignard reagent is used and allow for a longer reaction time.
Moisture Contamination As with the first Grignard step, rigorously exclude moisture from the reaction.
Issue 4: Inefficient Deoxygenation of 1-Ethyl-1-methylcyclopentanol
Potential Cause Troubleshooting Steps
Formation of Multiple Alkenes If using acid-catalyzed dehydration, a mixture of 1-ethyl-1-methylcyclopentene and other isomers may form. Consider alternative deoxygenation methods like conversion to a tosylate followed by reduction with LiAlH₄.
Incomplete Reaction Ensure sufficient acid catalyst and adequate heating if performing dehydration. Monitor the reaction by TLC or GC to confirm the disappearance of the starting alcohol.

Experimental Protocols

Synthesis of this compound via Sequential Grignard Reactions

Step 1: Synthesis of 1-Ethylcyclopentanol

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

  • Slowly add a solution of ethyl bromide in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of cyclopentanone in anhydrous diethyl ether.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude 1-ethylcyclopentanol.

Step 2: Oxidation to 1-Ethylcyclopentanone

  • Prepare a solution of pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) in a round-bottom flask.

  • Slowly add a solution of 1-ethylcyclopentanol in dichloromethane to the PCC mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of silica (B1680970) gel, washing with additional dichloromethane.

  • Remove the solvent under reduced pressure to obtain 1-ethylcyclopentanone.

Step 3: Synthesis of 1-Ethyl-1-methylcyclopentanol

  • Prepare a methyl Grignard reagent (e.g., methylmagnesium iodide) in a separate flame-dried flask using methyl iodide and magnesium in anhydrous diethyl ether.

  • Cool the Grignard reagent to 0 °C.

  • Slowly add a solution of 1-ethylcyclopentanone in anhydrous diethyl ether.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work up the reaction as described in Step 1 to obtain crude 1-ethyl-1-methylcyclopentanol.[1]

Step 4: Deoxygenation to this compound

  • Place the crude 1-ethyl-1-methylcyclopentanol in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).

  • Heat the mixture and collect the distillate, which will be a mixture of alkene isomers.

  • Wash the distillate with a saturated sodium bicarbonate solution, followed by water, and then dry over anhydrous sodium sulfate.[4]

  • The resulting 1-ethyl-1-methylcyclopentene can be hydrogenated using a catalyst such as platinum or palladium on carbon in a suitable solvent under a hydrogen atmosphere to yield this compound.[1]

Data Presentation

Table 1: Comparison of Synthetic Routes for Related Cyclopentene Synthesis

Synthetic RouteStarting Material(s)Key Reagents/CatalystReaction TemperatureReaction TimeYield (%)
Dehydration of 2-Methylcyclopentanol2-MethylcyclopentanolH₂SO₄ or H₃PO₄~150-160 °C1-2 hours~80-95%
Grignard Reaction & DehydrationCyclopentanone, Methylmagnesium bromidep-toluenesulfonic acid-10 °C to Reflux~1.5 hours96%
Gas-Phase IsomerizationCyclohexeneSilicon dioxide400 °Cseconds60.3%
Intramolecular Wittig Reaction5-Oxohexyltriphenylphosphonium bromideStrong base (e.g., n-BuLi)0 °C to RT~12 hours>80%

Note: Data is for the synthesis of 1-methylcyclopentene, a related precursor, and provides a general comparison of relevant reaction types.[4]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Second Grignard cluster_step4 Step 4: Deoxygenation cluster_final Final Product Cyclopentanone Cyclopentanone Grignard1 Formation of 1-Ethylcyclopentanol Cyclopentanone->Grignard1 EtBr Ethyl Bromide EtBr->Grignard1 Mg Mg Mg->Grignard1 Oxidation Oxidation to 1-Ethylcyclopentanone Grignard1->Oxidation Grignard2 Formation of 1-Ethyl-1-methylcyclopentanol Oxidation->Grignard2 Deoxygenation Deoxygenation Grignard2->Deoxygenation FinalProduct This compound Deoxygenation->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Grignard Start Low Yield in Grignard Step CheckMoisture Check for Moisture (Glassware, Solvents) Start->CheckMoisture CheckMg Check Mg Activation Start->CheckMg CheckTemp Check Reaction Temperature Start->CheckTemp ActionDry Action: Dry all components thoroughly CheckMoisture->ActionDry ActionActivate Action: Activate Mg (Iodine, Crushing) CheckMg->ActionActivate ActionTemp Action: Add ketone slowly at low temp CheckTemp->ActionTemp

Caption: Troubleshooting logic for a low-yielding Grignard reaction.

References

Technical Support Center: Grignard Synthesis of Tertiary Cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the Grignard synthesis of tertiary cycloalkanes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of tertiary cycloalkanes using Grignard reagents.

Issue 1: Low or No Yield of the Desired Tertiary Cycloalkanol

  • Question: My Grignard reaction is resulting in a very low yield of the tertiary cycloalkanol, or no product is forming at all. What are the possible causes and solutions?

  • Answer: Low or no yield in a Grignard reaction is a common issue that can stem from several factors. The primary culprits are often related to the stability of the Grignard reagent and competing side reactions.

    • Cause 1: Inactive Grignard Reagent. Grignard reagents are highly sensitive to moisture and any protic solvents like water or alcohols. Contamination will quench the reagent, rendering it inactive.

      • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Cause 2: Steric Hindrance. Significant steric bulk on either the cycloalkanone or the Grignard reagent can physically block the nucleophilic attack required for the reaction to proceed.[1] This is a major challenge in the synthesis of tertiary cycloalkanes.

      • Solution: If possible, use a less sterically hindered Grignard reagent. Alternatively, employing additives can enhance the reactivity of the Grignard reagent (see Issue 3).

    • Cause 3: Competing Enolization. The Grignard reagent can act as a base, removing an alpha-proton from the cycloalkanone to form an enolate.[2] This is particularly prevalent with sterically hindered ketones.[2] After an aqueous work-up, this results in the recovery of the starting ketone.[2]

      • Solution: Lowering the reaction temperature can favor the desired nucleophilic addition over enolization.[3] The use of additives like cerium(III) chloride can also suppress this side reaction.

Issue 2: Formation of Significant Side Products

  • Question: My reaction is producing the desired tertiary cycloalkanol, but I am also observing significant quantities of side products. How can I minimize these?

  • Answer: The formation of side products is a clear indication of competing reaction pathways. The most common side products in the Grignard synthesis of tertiary cycloalkanes are the corresponding secondary alcohol (from reduction) and the starting cycloalkanone (from enolization).

    • Cause 1: Reduction. With bulky Grignard reagents and sterically hindered cycloalkanones, the Grignard reagent can act as a reducing agent by delivering a hydride from its β-carbon to the carbonyl carbon.[2] This results in the formation of a secondary alcohol.

      • Solution: Use a Grignard reagent with minimal β-hydrogens if possible. Running the reaction at lower temperatures can also disfavor the reduction pathway.[3]

    • Cause 2: Enolization. As mentioned previously, the basicity of the Grignard reagent can lead to the formation of an enolate, which upon work-up, regenerates the starting cycloalkanone.[2]

      • Solution: A slow, controlled addition of the Grignard reagent to the cycloalkanone solution helps to keep the concentration of the basic Grignard reagent low at any given time, thus minimizing enolization.[3] Lower reaction temperatures are also beneficial.[3]

Issue 3: Difficulty with Sterically Hindered Substrates

  • Question: I am working with a sterically demanding cycloalkanone, and the standard Grignard protocol is ineffective. What modifications can I make to improve the reaction outcome?

  • Answer: Sterically hindered substrates are notoriously challenging for Grignard reactions. However, several strategies can be employed to overcome this issue.

    • Solution 1: Use of Additives. The addition of certain metal salts can enhance the nucleophilicity of the Grignard reagent and promote addition to the carbonyl group.

      • Cerium(III) chloride (CeCl₃): The use of CeCl₃ can significantly improve the yields of reactions with hindered ketones by increasing the nucleophilicity of the organometallic species.

      • Zinc(II) chloride (ZnCl₂): A catalytic system using ZnCl₂ has been shown to be highly effective in minimizing side reactions and achieving high yields (90->99%) of tertiary alcohols, even with substrates prone to enolization.[4]

    • Solution 2: Temperature Control. For sterically hindered cases, precise temperature control is critical. Running the reaction at very low temperatures (e.g., -78 °C) can significantly suppress side reactions and favor the desired product.[3]

Frequently Asked Questions (FAQs)

  • Q1: Why is it so difficult to synthesize tertiary cycloalkanes using a Grignard reaction compared to linear tertiary alcohols?

    • A1: The cyclic nature of the ketone substrate often introduces significant ring strain and steric hindrance around the carbonyl group. This steric congestion makes the carbonyl carbon less accessible to the nucleophilic attack of the Grignard reagent and promotes competing side reactions like enolization and reduction.[1][2]

  • Q2: What is the ideal solvent for a Grignard reaction involving cycloalkanones?

    • A2: Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are essential.[3] They solvate the magnesium atom, which stabilizes the Grignard reagent.[3] THF is often preferred due to its higher coordinating ability.[3] It is crucial that the solvent is anhydrous to prevent quenching the Grignard reagent.

  • Q3: How can I confirm that my Grignard reagent has formed successfully before adding the cycloalkanone?

    • A3: While direct confirmation without consuming the reagent is difficult, a common qualitative test involves taking a small aliquot of the reaction mixture, quenching it with iodine, and observing the disappearance of the iodine color. A more practical approach is to ensure the magnesium turnings have been consumed and the reaction mixture has turned cloudy and gray/brown.

  • Q4: Can I use a Grignard reagent that has been stored for a long time?

    • A4: It is highly recommended to use freshly prepared Grignard reagents. Over time, they can degrade due to reaction with atmospheric moisture and oxygen, leading to lower reactivity and the formation of impurities.

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of tertiary cycloalkanols in Grignard synthesis, based on qualitative and semi-quantitative data from the literature.

ParameterConditionExpected Outcome on Tertiary Cycloalkanol YieldRationale
Steric Hindrance High (bulky cycloalkanone and/or Grignard)Low to MediumIncreased likelihood of enolization and reduction side reactions.
Low (less bulky reactants)HighFavors nucleophilic addition to the carbonyl carbon.
Temperature High (e.g., room temperature)Low to MediumIncreases the rate of side reactions like enolization.[3]
Low (0 °C to -78 °C)HighFavors the desired 1,2-addition pathway.[3][5] At -40°C, some undesired side products can be completely absent.[6]
Additive NoneLow to Medium (especially with hindered ketones)Side reactions (enolization, reduction) are more prevalent.[4]
ZnCl₂ catalystHigh (90->99%)Minimizes side reactions and enhances nucleophilicity.[4]
CeCl₃ImprovedIncreases the nucleophilicity of the Grignard reagent.
Rate of Addition Rapid addition of Grignard reagentLow to MediumLocalized high concentrations of Grignard reagent favor side reactions.[3]
Slow, controlled addition of Grignard reagentHighMaintains a low concentration of the Grignard reagent, minimizing side reactions.[3]

Experimental Protocols

Protocol 1: Standard Grignard Synthesis of a Tertiary Cycloalkanol

This protocol outlines a general procedure for the synthesis of a tertiary cycloalkanol.

  • Preparation: Flame-dry all glassware and allow it to cool under an inert atmosphere (nitrogen or argon).

  • Grignard Reagent Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is typically initiated with a small crystal of iodine or gentle heating. Once the reaction starts, add the remaining halide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cycloalkanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of the cycloalkanone in anhydrous diethyl ether or THF dropwise with vigorous stirring.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 2: Optimized Grignard Synthesis using a ZnCl₂ Catalyst

This protocol is adapted for sterically hindered cycloalkanones where side reactions are problematic.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of ZnCl₂, TMSCH₂MgCl (trimethylsilylmethylmagnesium chloride), and LiCl in anhydrous THF. Stir this mixture at room temperature for 30 minutes.

  • Grignard Reagent Formation: In a separate flask, prepare the Grignard reagent as described in Protocol 1.

  • Reaction Setup: Cool the catalyst solution to 0 °C. Add the freshly prepared Grignard reagent to the catalyst solution and stir for 15 minutes.

  • Addition of Cycloalkanone: Add a solution of the sterically hindered cycloalkanone in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction Completion and Work-up: Follow steps 4-6 from Protocol 1.

Visualizations

Competing_Pathways cluster_products Reaction Products Cycloalkanone Cycloalkanone Tertiary Cycloalkanol (Desired Product) Tertiary Cycloalkanol (Desired Product) Cycloalkanone->Tertiary Cycloalkanol (Desired Product) Nucleophilic Addition (Favored by low temp, additives) Enolate (leads to starting material) Enolate (leads to starting material) Cycloalkanone->Enolate (leads to starting material) Enolization (Favored by high temp, steric hindrance) Secondary Cycloalkanol (Reduction Product) Secondary Cycloalkanol (Reduction Product) Cycloalkanone->Secondary Cycloalkanol (Reduction Product) Reduction (Favored by bulky Grignard) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->Tertiary Cycloalkanol (Desired Product) Grignard Reagent (R-MgX)->Enolate (leads to starting material) Grignard Reagent (R-MgX)->Secondary Cycloalkanol (Reduction Product) Troubleshooting_Workflow start Low/No Yield of Tertiary Cycloalkanol check_reagents Are reagents and solvents anhydrous? start->check_reagents dry_glassware Rigorously dry all glassware and use anhydrous solvents. check_reagents->dry_glassware No check_sterics Is steric hindrance a major factor? check_reagents->check_sterics Yes dry_glassware->check_sterics use_additives Use additives (e.g., ZnCl2, CeCl3) and/or a less bulky Grignard reagent. check_sterics->use_additives Yes check_side_products Are side products (reduction, enolization) observed? check_sterics->check_side_products No success Improved Yield use_additives->success optimize_conditions Lower reaction temperature (-78°C). Add Grignard reagent slowly. check_side_products->optimize_conditions Yes check_side_products->success No optimize_conditions->success

References

Technical Support Center: Friedel-Crafts Alkylation of Cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts alkylation of cyclopentane (B165970).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the Friedel-Crafts alkylation of cyclopentane?

A1: The two main side reactions to anticipate are polyalkylation and carbocation rearrangements . Polyalkylation occurs because the initial alkylcyclopentane product is often more reactive than cyclopentane itself, leading to the addition of multiple alkyl groups.[1][2] Carbocation rearrangements, specifically ring expansion, can occur where the cyclopentyl cation rearranges to a more stable cyclohexyl cation.[3]

Q2: Why is my reaction yield consistently low?

A2: Low yields in Friedel-Crafts alkylation can stem from several factors. Moisture in the reaction setup can deactivate the Lewis acid catalyst.[4] Ensure all glassware is thoroughly dried and reagents are anhydrous. The reaction temperature might be suboptimal; some reactions require specific temperatures to proceed efficiently.[5] Additionally, steric hindrance on your substrate or alkylating agent can impede the reaction.[5]

Q3: I am observing the formation of cyclohexane (B81311) derivatives in my product mixture. What is happening?

A3: The formation of cyclohexane derivatives is a strong indication of carbocation rearrangement. Under the acidic conditions of the Friedel-Crafts reaction, the initially formed cyclopentyl carbocation can undergo a ring expansion to form a more stable cyclohexyl carbocation.[3] This rearranged carbocation then proceeds to alkylate, leading to cyclohexyl-substituted products.

Q4: How can I minimize the formation of polyalkylated products?

A4: To reduce polyalkylation, it is advisable to use a large excess of cyclopentane relative to the alkylating agent.[1][6] This increases the statistical probability of the alkylating agent reacting with the starting material rather than the monoalkylated product. Controlling the stoichiometry of your reactants is crucial for favoring monoalkylation.[1][2]

Q5: Are there alternative methods to avoid carbocation rearrangements?

A5: While Friedel-Crafts alkylation is prone to carbocation rearrangements, an alternative approach is to use Friedel-Crafts acylation followed by a reduction step (e.g., Wolff-Kishner or Clemmensen reduction).[1] The acylium ion intermediate in the acylation reaction is resonance-stabilized and does not typically undergo rearrangement.[7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Yield Inactive CatalystEnsure the Lewis acid catalyst is fresh and anhydrous. Handle it under an inert atmosphere.
Insufficient Reaction TemperatureGradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Poor MixingUse efficient stirring to ensure proper contact between reactants, especially in heterogeneous mixtures.
Formation of Multiple Products (Polyalkylation) Incorrect StoichiometryUse a significant excess of cyclopentane (e.g., 5-10 fold molar excess) compared to the alkylating agent.[1]
High Reaction TemperatureLowering the reaction temperature can sometimes reduce the rate of subsequent alkylation reactions.[1]
Formation of Isomeric Products (Carbocation Rearrangement) Inherent Instability of IntermediateThis is a common issue with primary and some secondary alkyl halides. Consider using an alkylating agent that forms a more stable carbocation that is less prone to rearrangement.[8]
Alternative Reaction StrategyEmploy Friedel-Crafts acylation followed by reduction to introduce the desired alkyl group without rearrangement.[8]

Experimental Protocols

General Protocol for the Friedel-Crafts Alkylation of Cyclopentane with 2-Chloropropane (B107684)

Materials:

  • Cyclopentane (anhydrous)

  • 2-Chloropropane (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (B109758) (anhydrous, as solvent if needed)

  • Ice bath

  • Crushed ice and water for quenching

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser protected by a drying tube. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Preparation: In the reaction flask, add anhydrous aluminum chloride (1.1 equivalents). If using a solvent, add anhydrous dichloromethane. Cool the flask in an ice bath.

  • Addition of Reactants: Add a solution of cyclopentane (5 equivalents) in anhydrous dichloromethane to the dropping funnel. Separately, prepare a solution of 2-chloropropane (1 equivalent) in anhydrous dichloromethane.

  • Reaction: Slowly add the 2-chloropropane solution to the stirred suspension of aluminum chloride at 0°C. After the addition is complete, add the cyclopentane solution dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 1-2 hours. The progress of the reaction can be monitored by gas chromatography-mass spectrometry (GC-MS) on quenched aliquots.[9]

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by distillation or column chromatography to isolate the desired alkylated cyclopentane.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Unexpected Products check_purity Verify Reagent Purity and Anhydrous Conditions start->check_purity check_temp Optimize Reaction Temperature check_purity->check_temp check_stoichiometry Adjust Reactant Stoichiometry (Excess Cyclopentane) check_temp->check_stoichiometry analyze_product Analyze Product Mixture (GC-MS) check_stoichiometry->analyze_product side_reaction Side Reaction Identification polyalkylation Polyalkylation Detected side_reaction->polyalkylation Multiple Alkyl Groups rearrangement Rearrangement (Ring Expansion) Detected side_reaction->rearrangement Isomeric Products (e.g., Cyclohexanes) end Optimized Reaction side_reaction->end Desired Product Formed solution_poly Increase Cyclopentane Excess Lower Temperature polyalkylation->solution_poly solution_rearrange Consider Friedel-Crafts Acylation/Reduction Use Alkylating Agent Forming Stable Cation rearrangement->solution_rearrange solution_poly->check_stoichiometry solution_rearrange->end analyze_product->side_reaction

Caption: Troubleshooting workflow for side reactions in Friedel-Crafts alkylation of cyclopentane.

References

Preventing rearrangement reactions in 1-Ethyl-1-methylcyclopentane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Ethyl-1-methylcyclopentane. It is designed for researchers, scientists, and drug development professionals to help navigate potential challenges and prevent undesired rearrangement reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is more prone to rearrangement reactions?

A1: The two main synthetic routes are the Grignard reaction and the Friedel-Crafts alkylation. The Friedel-Crafts alkylation is significantly more prone to carbocation rearrangements, which can lead to a mixture of isomeric products.[1][2] The Grignard synthesis, involving the sequential addition of Grignard reagents to cyclopentanone (B42830) followed by deoxygenation, offers a more controlled approach with a lower risk of skeletal rearrangement of the cyclopentane (B165970) ring.

Q2: What is a carbocation rearrangement and why does it occur in the Friedel-Crafts alkylation?

A2: A carbocation rearrangement is a process in which a carbocation intermediate rearranges to a more stable carbocation.[1][3] This often occurs through a hydride shift (migration of a hydrogen atom with its bonding electrons) or an alkyl shift. In Friedel-Crafts alkylation, the reaction proceeds through a carbocation intermediate. If a less stable carbocation (e.g., primary or secondary) can rearrange to a more stable one (e.g., secondary or tertiary), this rearrangement is likely to occur before the alkyl group is attached to the cyclopentane ring, leading to the formation of undesired isomers.[1][2]

Q3: Can rearrangement occur during the Grignard synthesis route?

A3: While the cyclopentane ring itself is not prone to rearrangement during the Grignard reaction with cyclopentanone, rearrangements can occur in the alkyl halide used to prepare the Grignard reagent, especially with longer alkyl chains. However, for the synthesis of this compound using ethyl and methyl halides, this is not a concern as the corresponding primary carbocations are not readily formed and do not have a more stable arrangement to shift to. A potential for rearrangement exists during the final deoxygenation step if the tertiary alcohol is dehydrated under strongly acidic conditions, which can generate a carbocation intermediate.

Q4: What is a "rearrangement-free" alternative to Friedel-Crafts alkylation?

A4: A common alternative is the Friedel-Crafts acylation reaction. In this method, an acyl group is introduced to the aromatic ring, and the resulting ketone is then reduced to the desired alkyl group. The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[4]

Troubleshooting Guides

Guide 1: Friedel-Crafts Alkylation - Low Yield of this compound and Presence of Isomers

This guide addresses the common issue of obtaining a low yield of the desired product along with a mixture of rearranged isomers during the Friedel-Crafts alkylation of a cyclopentane derivative.

Problem: The synthesis of this compound via Friedel-Crafts alkylation of methylcyclopentane (B18539) with an ethyl halide (or cyclopentane with ethyl and methyl halides) results in a low yield of the target molecule and the formation of significant amounts of other C8H16 isomers.

Possible Causes and Solutions:

Cause Explanation Solution
Carbocation Rearrangement The intermediate carbocation formed from the ethyl halide can rearrange to a more stable carbocation before alkylating the cyclopentane ring, leading to isomeric products.1. Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ promote carbocation formation and rearrangement. Consider using a milder Lewis acid such as FeCl₃, which can reduce the extent of rearrangement.[5][6] 2. Lower Reaction Temperature: Running the reaction at a lower temperature can disfavor the rearrangement pathway. 3. Use Friedel-Crafts Acylation: Acylate methylcyclopentane with an acetyl chloride, followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) of the resulting ketone. This avoids the carbocation rearrangement issue.
Polyalkylation The initial product, this compound, is more reactive than the starting material and can undergo further alkylation, leading to higher molecular weight byproducts and reducing the yield of the desired product.Use an Excess of the Cyclopentane Substrate: Using a large excess of the cyclopentane starting material will increase the probability of the alkylating agent reacting with the starting material rather than the product.
Deactivation of Catalyst The Lewis acid catalyst can be deactivated by moisture or other impurities in the reagents or solvent.Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Purify reagents if necessary.

Illustrative Data: Impact of Lewis Acid on Product Distribution

The following table provides illustrative data on how the choice of Lewis acid can affect the product distribution in a Friedel-Crafts alkylation reaction prone to rearrangement. (Note: This data is based on analogous reactions with benzene (B151609) and may vary for cyclopentane).

Alkyl Halide Lewis Acid Temperature (°C) Unrearranged Product (%) Rearranged Product (%)
1-chloropropaneAlCl₃25~35~65
1-chloropropaneFeCl₃25~60~40
Guide 2: Grignard Synthesis - Low Yield of 1-Ethyl-1-methylcyclopentanol

This guide focuses on troubleshooting low yields during the synthesis of the tertiary alcohol intermediate, 1-ethyl-1-methylcyclopentanol, via sequential Grignard additions to cyclopentanone.

Problem: The reaction of cyclopentanone with ethylmagnesium bromide followed by methylmagnesium bromide (or vice versa) results in a low yield of the desired 1-ethyl-1-methylcyclopentanol.

Possible Causes and Solutions:

Cause Explanation Solution
Grignard Reagent Decomposition Grignard reagents are highly reactive and will be destroyed by any protic sources, such as water or alcohols, in the reaction setup.Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents (e.g., diethyl ether, THF). Ensure the cyclopentanone and alkyl halides are dry.
Inactive Magnesium The surface of the magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction with the alkyl halide to form the Grignard reagent.Activate the Magnesium: Use fresh, shiny magnesium turnings. If necessary, activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere.
Wurtz Coupling A side reaction where the Grignard reagent reacts with the alkyl halide can occur, reducing the yield of the desired reagent.Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Enolization of Cyclopentanone The Grignard reagent can act as a base and deprotonate the alpha-carbon of cyclopentanone, forming an enolate. This consumes both the Grignard reagent and the ketone.Low Temperature Addition: Add the cyclopentanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
Incomplete Second Addition The intermediate alkoxide from the first Grignard addition may be sterically hindered, making the second addition less efficient.Use an Excess of the Second Grignard Reagent: Employ a slight excess of the second Grignard reagent to drive the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction (Rearrangement-Free)

This protocol describes a two-step synthesis of the target molecule with minimal risk of rearrangement.

Step 1: Synthesis of 1-Ethyl-1-methylcyclopentanol

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether to cover the magnesium. Add a solution of ethyl bromide (1.0 eq) in anhydrous diethyl ether dropwise from the funnel to initiate the reaction. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • First Grignard Addition: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Preparation of Methylmagnesium Bromide: In a separate, identical setup, prepare methylmagnesium bromide from magnesium turnings (1.2 eq) and methyl bromide (1.1 eq) in anhydrous diethyl ether.

  • Second Grignard Addition: Cool the reaction mixture from step 2 to 0 °C. Slowly add the freshly prepared methylmagnesium bromide solution. After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxides. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1-ethyl-1-methylcyclopentanol.

Step 2: Deoxygenation of 1-Ethyl-1-methylcyclopentanol

  • Conversion to Alkene (Dehydration): A common method for deoxygenation involves dehydration of the tertiary alcohol to an alkene, followed by hydrogenation. However, acid-catalyzed dehydration can lead to rearrangements. A milder method is preferable. For instance, using phosphorus oxychloride (POCl₃) in pyridine (B92270) can minimize rearrangements.[3]

  • Hydrogenation: The resulting mixture of alkenes (primarily 1-ethyl-1-methylcyclopentene) can then be hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.

Protocol 2: Synthesis of this compound via Friedel-Crafts Alkylation (Illustrative)

This protocol illustrates a potential synthetic route that is prone to rearrangement and requires careful control.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a gas outlet connected to a trap, and a magnetic stirrer, place anhydrous aluminum chloride (AlCl₃, 1.3 eq) and methylcyclopentane (1.0 eq) in an inert solvent like carbon disulfide. Cool the mixture in an ice bath.

  • Alkylation: Slowly add ethyl chloride (1.1 eq) from the dropping funnel. Control the addition rate to maintain the reaction temperature below 5 °C.

  • Reaction Monitoring: After the addition, allow the reaction to stir at low temperature for several hours. The reaction progress can be monitored by gas chromatography (GC) to observe the formation of the desired product and any isomers.

  • Work-up: Quench the reaction by slowly pouring the mixture onto crushed ice with concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous calcium chloride and remove the solvent.

  • Purification and Analysis: The crude product will likely be a mixture of this compound and rearranged isomers. These can be separated and identified by fractional distillation and characterized by GC-MS and NMR spectroscopy.

Visualizations

Grignard_Synthesis_Workflow cluster_step1 Step 1: Tertiary Alcohol Synthesis cluster_step2 Step 2: Deoxygenation Cyclopentanone Cyclopentanone Intermediate_Alkoxide Intermediate Alkoxide Cyclopentanone->Intermediate_Alkoxide 1. Add EtMgBr EtMgBr Ethylmagnesium Bromide (1st Grignard) EtMgBr->Intermediate_Alkoxide MeMgBr Methylmagnesium Bromide (2nd Grignard) Tertiary_Alcohol 1-Ethyl-1-methylcyclopentanol MeMgBr->Tertiary_Alcohol Intermediate_Alkoxide->Tertiary_Alcohol 2. Add MeMgBr 3. Acidic Workup Alkene 1-Ethyl-1-methylcyclopentene (and isomers) Tertiary_Alcohol->Alkene Dehydration (e.g., POCl3/Pyridine) Final_Product This compound Alkene->Final_Product Hydrogenation (H2/Pd-C)

Caption: Workflow for the Grignard synthesis of this compound.

Friedel_Crafts_Rearrangement cluster_main Friedel-Crafts Alkylation and Rearrangement Start Methylcyclopentane + Ethyl Halide Primary_Carbocation Primary Carbocation (less stable) Start->Primary_Carbocation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Primary_Carbocation Secondary_Carbocation Secondary Carbocation (more stable) Primary_Carbocation->Secondary_Carbocation Hydride Shift (Rearrangement) Desired_Product This compound (Desired Product) Primary_Carbocation->Desired_Product Direct Alkylation (minor pathway) Rearranged_Product Rearranged Isomers (Undesired Products) Secondary_Carbocation->Rearranged_Product Alkylation (major pathway)

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

References

Technical Support Center: Optimizing 1-Ethyl-1-methylcyclopentane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 1-Ethyl-1-methylcyclopentane synthesis. The following sections detail common issues and solutions for the primary synthetic routes, present comparative data, and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The three primary methods for the synthesis of this compound are the Grignard reaction, Friedel-Crafts alkylation, and the catalytic hydrogenation of 1-ethyl-1-methylcyclopentene. Each method offers distinct advantages and challenges in terms of yield, purity, and scalability.

Q2: Which synthesis method generally provides the highest yield?

A2: The catalytic hydrogenation of 1-ethyl-1-methylcyclopentene typically offers the highest yields, often exceeding 95%, as it is a direct and clean conversion of the unsaturated precursor to the saturated product.[1] However, the overall yield depends on the efficient synthesis of the starting alkene. The Grignard synthesis can also provide high yields, but it is a multi-step process that can lead to cumulative losses. Friedel-Crafts alkylation can be effective but is often plagued by side reactions that can lower the yield of the desired product.[2]

Q3: What are the main challenges in synthesizing this compound?

A3: Common challenges include controlling side reactions such as polyalkylation and carbocation rearrangements in Friedel-Crafts alkylation, ensuring anhydrous conditions and managing the reactivity of the Grignard reagent, and optimizing catalyst activity and reaction conditions for catalytic hydrogenation. Purification of the final product from isomeric byproducts can also be a significant hurdle.

Q4: How can I purify the final this compound product?

A4: Fractional distillation is the most effective method for purifying this compound from most byproducts and unreacted starting materials.[2] The success of the separation depends on the differences in boiling points between the product and its impurities. For isomers with very close boiling points, a distillation column with a high number of theoretical plates is recommended.[3]

Troubleshooting Guides

Grignard Synthesis of this compound

The Grignard synthesis of this compound is a versatile method that typically involves a two-step addition of Grignard reagents to cyclopentanone (B42830), followed by deoxygenation of the resulting tertiary alcohol. A common pathway is the reaction of cyclopentanone with ethylmagnesium bromide to form 1-ethylcyclopentanol (B74463), followed by oxidation to 1-ethylcyclopentanone, and then a second Grignard reaction with methylmagnesium bromide to produce 1-ethyl-1-methylcyclopentanol.[2] The final step is the reduction of the tertiary alcohol to the desired alkane.

Troubleshooting Common Issues:

Issue Potential Cause(s) Troubleshooting Steps
Low or No Grignard Reagent Formation - Presence of moisture in glassware or solvent. - Inactive magnesium surface (oxide layer). - Impure alkyl halide.- Flame-dry all glassware and use anhydrous solvents. - Activate magnesium turnings by grinding them in a mortar and pestle or by adding a small crystal of iodine.[4] - Use freshly distilled alkyl halides.
Low Yield of Tertiary Alcohol - Grignard reagent concentration is lower than expected. - Side reaction: enolization of the ketone by the Grignard reagent. - Incomplete reaction.- Titrate the Grignard reagent before use to determine its exact concentration. - Add the ketone to the Grignard reagent slowly at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.[5] - Increase the reaction time or gently heat the reaction mixture to ensure completion.
Formation of Byproducts (e.g., 1-methylcyclopentanol) - Reduction of the ketone by the Grignard reagent (if the Grignard reagent has a β-hydride).- This is more common with sterically hindered ketones and bulky Grignard reagents. Using methylmagnesium bromide should minimize this.
White Precipitate Formation During Workup - Formation of magnesium salts (e.g., magnesium hydroxy bromide).- Use a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid to quench the reaction and dissolve the magnesium salts.[5]
Friedel-Crafts Alkylation for this compound Synthesis

This method involves the alkylation of a cyclopentane (B165970) ring with ethyl and methyl groups using a Lewis acid catalyst. A common approach is the alkylation of methylcyclopentane (B18539) with an ethyl halide in the presence of a catalyst like aluminum chloride (AlCl₃).

Troubleshooting Common Issues:

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product - Deactivated starting material. - Inactive catalyst.- Ensure the starting cycloalkane is free of deactivating groups. - Use a fresh, anhydrous Lewis acid catalyst.
Polyalkylation (Formation of Di- and Tri-alkylated Products) - The mono-alkylated product is more reactive than the starting material.- Use a large excess of the cycloalkane substrate relative to the alkylating agent to increase the statistical probability of mono-alkylation.
Carbocation Rearrangement - The intermediate carbocation rearranges to a more stable form, leading to isomeric products.- This is less of a concern when adding an ethyl group, but to avoid it, one could consider Friedel-Crafts acylation followed by a reduction step, as acylium ions do not rearrange.
Formation of Isomeric Products (e.g., 1-ethyl-2-methylcyclopentane) - Isomerization of the starting material or product under the acidic reaction conditions.- Use a milder Lewis acid catalyst or lower the reaction temperature to minimize isomerization.[2]
Catalytic Hydrogenation of 1-Ethyl-1-methylcyclopentene

This is often the final step in a multi-step synthesis where 1-ethyl-1-methylcyclopentene is prepared first. The hydrogenation is typically a high-yield reaction.

Troubleshooting Common Issues:

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion - Inactive or poisoned catalyst. - Insufficient hydrogen pressure. - Poor mass transfer.- Use a fresh batch of catalyst (e.g., Pd/C). Ensure the starting material and solvent are free of catalyst poisons like sulfur compounds.[6] - Increase the hydrogen pressure (within safe limits of the apparatus). - Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid-solid contact.[6]
Formation of Isomeric Alkanes - Isomerization of the starting alkene on the catalyst surface before hydrogenation.- Use a less acidic catalyst support (e.g., carbon instead of alumina). - Optimize the reaction temperature and time to favor hydrogenation over isomerization.[6]
Ring Opening (Hydrogenolysis) - Harsh reaction conditions (high temperature and pressure).- Use milder conditions (lower temperature and pressure). - Choose a catalyst with lower hydrogenolysis activity.[6]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound and Related Compounds

Synthesis Method Starting Material(s) Key Reagents/Catalyst Typical Yield (%) Key Advantages Key Disadvantages Reference(s)
Grignard Synthesis & DeoxygenationCyclopentanone, Ethyl & Methyl HalidesMg, AcidModerate to HighVersatile, good for complex structures.Multi-step, requires strict anhydrous conditions.[2]
Friedel-Crafts AlkylationMethylcyclopentane, Ethyl HalideAlCl₃ or other Lewis acids68% (in a continuous-flow system)Potentially fewer steps.Prone to polyalkylation and rearrangements, leading to mixtures.[2]
Catalytic Hydrogenation1-Ethyl-1-methylcyclopenteneH₂, Pd/C or PtO₂>95%High yield, clean reaction.Requires synthesis of the alkene precursor.[1]
Intramolecular Wurtz Reaction1,5-dihalo-3-methyl-3-ethylpentaneNaVariable (generally low for non-strained rings)Can form cyclic compounds.Low yields for many substrates, harsh conditions.[7]

Experimental Protocols

Protocol 1: Grignard Synthesis of 1-Ethyl-1-methylcyclopentanol

This protocol details the synthesis of the tertiary alcohol precursor to this compound. The final product can be obtained via a subsequent deoxygenation/reduction step. This protocol is adapted from the synthesis of 1,3-dimethylcyclopentanol.[8]

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Cyclopentanone

  • Methylmagnesium bromide (commercial solution or freshly prepared)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. If the reaction does not initiate, add a small crystal of iodine. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

  • Reaction with Cyclopentanone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclopentanone in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Formation of 1-Ethylcyclopentanone (Oxidation - separate step not detailed here): The resulting 1-ethylcyclopentanol would need to be isolated and then oxidized to 1-ethylcyclopentanone using a suitable oxidizing agent (e.g., PCC or a Swern oxidation).

  • Reaction with Methylmagnesium Bromide: To a solution of 1-ethylcyclopentanone in anhydrous diethyl ether at 0°C, add methylmagnesium bromide solution dropwise. Allow the reaction to proceed for 1-2 hours at room temperature after the addition is complete.

  • Workup and Purification: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 1-ethyl-1-methylcyclopentanol.

Protocol 2: Catalytic Hydrogenation of 1-Ethyl-1-methylcyclopentene

This protocol outlines the general procedure for the hydrogenation of the alkene precursor.

Materials:

  • 1-Ethyl-1-methylcyclopentene

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 1-ethyl-1-methylcyclopentene in ethanol. Carefully add the 10% Pd/C catalyst.

  • Inerting the System: Seal the flask and purge the system with nitrogen or argon to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., atmospheric pressure with a balloon or higher pressure in an autoclave).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by GC analysis until the starting material is consumed.

  • Workup: Carefully vent the excess hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of ethanol.

  • Product Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the crude this compound. The product can be further purified by fractional distillation if necessary.

Visualizations

Grignard_Synthesis_Workflow cluster_step1 Step 1: First Grignard Reaction cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Second Grignard Reaction cluster_step4 Step 4: Deoxygenation start1 Cyclopentanone + Ethylmagnesium Bromide product1 1-Ethylcyclopentanol start1->product1 Nucleophilic Addition product1_ox 1-Ethylcyclopentanol product2 1-Ethylcyclopentanone product1_ox->product2 Oxidation (e.g., PCC) start2 1-Ethylcyclopentanone + Methylmagnesium Bromide product3 1-Ethyl-1-methylcyclopentanol start2->product3 Nucleophilic Addition product3_red 1-Ethyl-1-methylcyclopentanol final_product This compound product3_red->final_product Reduction

Caption: Workflow for the multi-step Grignard synthesis of this compound.

Friedel_Crafts_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Friedel-Crafts Alkylation of Methylcyclopentane issue Low Yield or Impure Product start->issue cause1 Polyalkylation issue->cause1 cause2 Isomerization issue->cause2 cause3 Inactive Catalyst issue->cause3 solution1 Use excess methylcyclopentane cause1->solution1 solution2 Lower temperature / Milder catalyst cause2->solution2 solution3 Use fresh, anhydrous catalyst cause3->solution3

Caption: Troubleshooting logic for Friedel-Crafts alkylation issues.

Hydrogenation_Workflow start 1-Ethyl-1-methylcyclopentene reaction H₂, Pd/C, Ethanol start->reaction workup Filtration (remove catalyst) reaction->workup purification Solvent Evaporation workup->purification product This compound purification->product

Caption: Experimental workflow for catalytic hydrogenation.

References

Technical Support Center: GC-MS Analysis of C8H16 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) separation of C8H16 isomers.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve experimental challenges.

Q1: Why am I seeing poor separation or co-elution of my C8H16 isomer peaks?

A1: Poor separation of C8H16 isomers is a common challenge due to their similar boiling points and mass spectra. The issue often stems from suboptimal chromatographic conditions.

Troubleshooting Steps:

  • Verify GC Column Choice: The stationary phase is the most critical factor for selectivity.[1][2][3] For non-polar C8H16 isomers, which are primarily separated by boiling point, a non-polar or mid-polar column is generally recommended.[3][4] However, for separating cyclic vs. acyclic isomers or those with minor polarity differences, a more polar column might offer better selectivity.[4] Longer columns (e.g., 60-100m) and smaller internal diameters (e.g., 0.18-0.25mm) provide higher efficiency and better resolution.[3][5]

  • Optimize Oven Temperature Program: A slow temperature ramp (e.g., 1-5°C/min) through the elution range of your isomers will increase their interaction time with the stationary phase, enhancing separation.[5][6]

  • Check Carrier Gas Flow Rate: Ensure the carrier gas (typically Helium for GC-MS) is set to its optimal linear velocity for your column's dimensions to maximize efficiency.[5]

  • Consider 2D-GC (GCxGC-MS): For extremely complex mixtures where co-elution persists, comprehensive two-dimensional gas chromatography (GCxGC-MS) provides significantly higher resolving power by using two columns with different selectivities.[5]

Q2: My chromatogram shows significant peak tailing. What is the cause and how can I fix it?

A2: Peak tailing, where the peak is asymmetrically skewed towards the end, can compromise resolution and integration accuracy.[7] It is often caused by active sites in the GC system or issues with the flow path.[7][8]

Troubleshooting Steps:

  • Check the Inlet Liner: The inlet liner is a common source of problems.[9][10] Over time, it can become contaminated with non-volatile residues, creating active sites that interact with analytes.[9][11] Replace the liner with a fresh, deactivated one.[9][11]

  • Inspect the Column Installation: An improper column cut or incorrect installation depth in the inlet can create dead volume and disrupt the sample flow path, causing tailing.[7] Re-cut the column front (trimming 10-20 cm) and ensure it is installed according to the manufacturer's guidelines.[7]

  • Evaluate Inlet Temperature: If the inlet temperature is too low, it can lead to incomplete vaporization of the sample, which can contribute to tailing.[10] Ensure the temperature is appropriate for your analytes.

  • Assess for Column Contamination: High-boiling point compounds from previous injections can accumulate at the head of the column, creating active sites. Baking out the column at its maximum recommended temperature or trimming the front end can resolve this.[12]

Q3: What causes peak fronting and how can I prevent it?

A3: Peak fronting, the inverse of tailing, often appears as a "shark fin" shape and is typically caused by column overload or a mismatch in solvent polarity.[13][14]

Troubleshooting Steps:

  • Reduce Sample Concentration: The most common cause is injecting too much sample, which saturates the stationary phase.[7][13][14] Dilute your sample or increase the split ratio to reduce the amount of analyte reaching the column.[15]

  • Check for Solvent Mismatch: If the sample solvent is significantly stronger or more polar than the stationary phase, it can cause the analytes to move too quickly at the beginning of their migration, leading to fronting. Ensure your solvent is compatible with your column phase.

  • Verify Oven Temperature: An initial oven temperature that is too low can sometimes contribute to fronting for later eluting peaks.[14]

Q4: I'm seeing "ghost peaks" in my blank runs. Where are they coming from?

A4: Ghost peaks are peaks that appear in your chromatogram but are not part of your sample.[13] They are typically caused by contamination or carryover from previous injections.

Troubleshooting Steps:

  • Check the Septum: The septum can release plasticizers or become cored by the syringe, depositing particles into the inlet liner.[11] This can lead to bleed and ghost peaks. Replace the septum regularly.

  • Clean the Inlet and Split Line: Contamination can build up in the inlet and split line from previous injections, especially with "dirty" samples.[11][16] This residue can slowly bleed out in subsequent runs. Regular inlet maintenance is crucial.[16]

  • Investigate Sample Carryover: If a highly concentrated sample was run previously, residual amounts can remain in the syringe or injector and appear in the next analysis. Run several solvent blanks to wash the system.

  • Examine Carrier Gas Purity: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases, appearing as broad peaks. Ensure high-purity gas and functioning gas purifiers are used.[16][17]

Q5: My C8H16 isomers have very similar mass spectra. How can I confidently identify them?

A5: Isomers, particularly branched alkanes and alkenes, often produce similar fragmentation patterns under standard Electron Ionization (EI), making library matching difficult.[18][19] The molecular ion can be weak or absent, further complicating identification.[18]

Troubleshooting Steps:

  • Rely on Retention Indices: Do not rely on mass spectral matching alone. The most reliable method for identifying isomers is to compare their retention times (or calculated retention indices) with those of authentic reference standards run under the exact same conditions.

  • Use a High-Quality Mass Spectral Library: While not definitive, a comprehensive and high-quality library like NIST/Wiley is a powerful aid.[20] However, always critically evaluate the match score and ensure the proposed identification is logical.[20]

  • Consider "Soft Ionization" Techniques: Techniques like Cold EI can enhance the molecular ion abundance, making it easier to confirm the molecular weight of the isomers and distinguish them from fragment ions of other compounds.[21]

  • Perform Co-injection: If you have a suspected standard, co-inject it with your sample. If the peak of interest increases in size without any change in shape or retention time, it provides strong evidence for the compound's identity.

Data and Parameter Tables

Table 1: GC Column Selection Guide for C8H16 Isomer Analysis

Stationary Phase PolarityPhase Type ExamplePrimary Separation MechanismBest For
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, Rxi-1ms)Boiling PointGeneral screening of alkanes and alkenes. Good for separating isomers with significant boiling point differences.
Mid-Polar 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms, Rxi-5ms)Boiling Point & PolarizabilityMost common choice. Provides good general separation and is robust. Can offer some selectivity for cyclic vs. acyclic isomers.
Polar Polyethylene Glycol (WAX) (e.g., DB-WAX, HP-INNOWax)Polarity & Hydrogen BondingSeparating isomers with differences in polarity, such as distinguishing between certain positional isomers of octene.
Highly Polar Biscyanopropyl Polysiloxane (e.g., SP-2380, CP-Sil 88)Polarity & Shape SelectivityHigh selectivity for geometric (cis/trans) and positional isomers of alkenes.

Table 2: Summary of Common Chromatographic Problems and Solutions

IssueCommon Cause(s)Primary Solution(s)
Poor Resolution Incorrect column, non-optimal temperature program, high flow rate.Use a longer, narrower ID column.[3][5] Optimize temperature ramp (make it slower).[5] Set carrier gas to optimal flow rate.
Peak Tailing Active sites in inlet liner or column, poor column installation.Replace inlet liner with a new, deactivated one.[11] Trim the first 10-20 cm of the column and reinstall properly.[7]
Peak Fronting Column overload, solvent mismatch.Dilute the sample or increase the split ratio.[15] Ensure the injection solvent is compatible with the column phase.
Ghost Peaks Contaminated septum, inlet, or carrier gas; sample carryover.Replace septum.[11] Perform inlet maintenance.[16] Run solvent blanks to clean the system. Check gas purifiers.[17]

Experimental Protocols

Protocol 1: Sample Preparation for Volatile C8H16 Isomers

This protocol outlines a standard dilution for samples containing volatile hydrocarbons.

  • Solvent Selection: Choose a high-purity volatile organic solvent in which your C8H16 isomers are soluble, such as hexane, pentane, or dichloromethane.[22][23] Avoid water or high-boiling point solvents like DMF or DMSO.[22][24]

  • Initial Dilution: Prepare a stock solution of your sample. If the sample is a solid or viscous liquid, dissolve it in the chosen solvent.[23]

  • Working Solution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.[22] The goal is to achieve an on-column loading of around 1-10 ng with a 1 µL injection to prevent column overload.[22]

  • Filtration/Centrifugation: Ensure the final sample is free of particulates, which can block the injection syringe or contaminate the inlet.[22][23] If necessary, centrifuge the sample and transfer the supernatant to a clean autosampler vial.[22][23]

  • Vialing: Use 1.5 mL glass autosampler vials with PTFE-lined caps.[22] Avoid plastic vials and parafilm, which can leach contaminants.[22]

Protocol 2: Optimized GC-MS Method for C8H16 Isomer Separation

This method provides a robust starting point for separating C8H16 isomers. Further optimization may be required based on your specific isomer mixture and instrumentation.

ParameterSettingRationale
GC Column Rxi-5ms (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thicknessA longer column with a standard non-polar/mid-polar phase provides high efficiency for resolving compounds based on boiling point.[3][5]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas compatible with MS detectors.[5] The flow rate is optimized for a 0.25 mm ID column to maximize resolution.
Injection Mode Split (50:1 ratio)Prevents column overload for concentrated samples and ensures sharp initial peak bands. Adjust ratio as needed based on sample concentration.[5]
Injector Temp 250 °CEnsures complete and rapid vaporization of C8H16 isomers.[5]
Oven Program 40 °C (hold 2 min), then ramp 3 °C/min to 180 °C (hold 5 min)A low initial temperature helps focus volatile analytes. A slow ramp rate is crucial for separating closely eluting isomers.[5][6]
MS Transfer Line 280 °CPrevents condensation of analytes as they move from the GC to the MS.
Ion Source Temp 230 °CStandard temperature for robust Electron Ionization (EI).[5]
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy creates reproducible fragmentation patterns for library matching.[5]
Mass Scan Range 40 - 200 m/zCovers the expected mass range for C8H16 (MW=112.2) and its characteristic fragments, while avoiding low-mass noise from air or water.

Visualizations

Troubleshooting_Workflow Start Poor Peak Separation (Co-elution) Check_Column Step 1: Verify GC Column - Is it the right phase/length? Start->Check_Column Optimize_Oven Step 2: Optimize Oven Program - Decrease ramp rate (e.g., 2-5°C/min) Check_Column->Optimize_Oven Column OK Change_Column Action: Select more appropriate column Check_Column->Change_Column Incorrect Column Check_Flow Step 3: Check Carrier Gas Flow - Is it set to optimal linear velocity? Optimize_Oven->Check_Flow Still poor separation Adjust_Ramp Action: Implement slower temp ramp Optimize_Oven->Adjust_Ramp Check_Injection Step 4: Review Injection - Is sample overloaded? - Is inlet temp correct? Check_Flow->Check_Injection Still poor separation Adjust_Flow Action: Set flow to column optimum Check_Flow->Adjust_Flow Resolution_Achieved Resolution Achieved Check_Injection->Resolution_Achieved Problem Solved Dilute_Sample Action: Dilute sample or increase split ratio Check_Injection->Dilute_Sample

Caption: A logical workflow for troubleshooting poor peak separation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Solvent Select Solvent (e.g., Hexane) Dilute Dilute Sample (1-10 µg/mL) Solvent->Dilute Filter Filter/Centrifuge Dilute->Filter Vial Transfer to Glass Vial Filter->Vial Inject Inject Sample Vial->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peaks (Library & Retention Index) Chromatogram->Identify Quantify Quantify Identify->Quantify Report Generate Report Quantify->Report

Caption: General experimental workflow for GC-MS analysis of C8H16 isomers.

GC_Parameters cluster_params Controllable GC Parameters cluster_results Key Performance Metrics center_node Chromatographic Result Resolution Resolution center_node->Resolution PeakShape Peak Shape center_node->PeakShape Retention Retention Time center_node->Retention Sensitivity Sensitivity center_node->Sensitivity Column Column (Phase, Length, ID) Column->center_node Selectivity Efficiency Oven Oven Temp Program Oven->center_node Retention Time Resolution Carrier Carrier Gas Flow Rate Carrier->center_node Efficiency Analysis Time Inlet Inlet (Temp, Split Ratio) Inlet->center_node Peak Shape Sensitivity

Caption: Relationship between GC parameters and chromatographic results.

References

Technical Support Center: Catalyst Deactivation in Cyclopentene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the hydrogenation of cyclopentene (B43876) precursors. It provides structured troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to diagnose and resolve common issues.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Inactivity

This guide addresses the primary issue of low or failed conversion in hydrogenation reactions, breaking down the potential causes of catalyst deactivation in a question-and-answer format.

Question: Why is my cyclopentene hydrogenation reaction showing low conversion or failing to proceed?

Answer: Low conversion is most commonly traced back to catalyst inactivity. This can be due to several deactivation mechanisms. A systematic approach is key to identifying the root cause.

Potential Cause 1: Catalyst Poisoning

Catalyst poisoning occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, blocking them from reactants.[1] This is a frequent cause of deactivation in hydrogenation processes.[1]

Troubleshooting Steps & Recommended Actions:

Poison Type Common Sources Diagnostic Signs Recommended Action
Permanent Poisons Sulfur compounds (e.g., thiols, thiophenes), nitrogen compounds (e.g., pyridines, quinolines, some amines), silicon, arsenic, mercury from substrates, reagents, or glassware.[2][3]Abrupt and irreversible loss of catalyst activity.The catalyst activity cannot be recovered.[2] Use a fresh batch of catalyst. Purify all substrates and solvents meticulously. Ensure glassware is scrupulously clean.
Temporary Poisons (Inhibitors) Basic nitrogen-containing products or impurities, carbon monoxide (CO) from the hydrogen source, some halides.[2][3]Gradual or partial loss of activity that may be reversible.Activity can often be restored.[2] For basic nitrogen inhibition, try switching to a protic solvent like ethanol (B145695) or adding a small amount of acid (e.g., acetic acid).[4] For CO, purge the system and use a high-purity hydrogen source.[2]
Potential Cause 2: Coking or Fouling

This mechanism involves the formation of carbonaceous deposits (coke) on the catalyst surface, which physically blocks access to active sites.[5] It is a common issue in reactions involving hydrocarbons, especially at elevated temperatures.[5][6]

Troubleshooting Steps & Recommended Actions:

Diagnostic Signs Recommended Action
Gradual decline in reaction rate over time.Optimize reaction conditions by lowering the temperature or increasing hydrogen pressure to suppress coke formation.[7]
Visible darkening or blackening of the catalyst.Regenerate the catalyst by controlled oxidation (calcination) to burn off the carbon deposits.[6][8]
Potential Cause 3: Sintering (Thermal Degradation)

Sintering is the agglomeration of small metal catalyst particles into larger ones at high temperatures.[2] This process reduces the active surface area of the catalyst, leading to a permanent loss of activity.[2][5]

Troubleshooting Steps & Recommended Actions:

Diagnostic Signs Recommended Action
Irreversible loss of activity after reactions at high temperatures.Operate at the lowest effective temperature to minimize sintering.[9]
Analysis via Transmission Electron Microscopy (TEM) shows an increase in the average metal particle size.[9]Select a catalyst with a more thermally stable support material.[9]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is most effective for hydrogenating cyclopentene derivatives?

A1: The choice of catalyst depends on the specific substrate and desired selectivity.[2]

  • Palladium on Carbon (Pd/C) is the most common and cost-effective catalyst for simple alkene hydrogenations.[2][10] However, it can be sensitive to poisoning by sulfur and nitrogen compounds.[2]

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂, Adam's catalyst) are often more active than palladium catalysts and can be used for more sterically hindered double bonds.[2][11]

  • Raney Nickel (Ra-Ni) is an economical alternative but often requires higher temperatures and pressures and may offer lower selectivity.[2]

Q2: How do reaction conditions influence catalyst deactivation?

A2: Reaction parameters must be carefully optimized.

  • Temperature: Higher temperatures increase reaction rates but can also accelerate deactivation through sintering and coking.[2] Room temperature is often a good starting point.[2]

  • Hydrogen Pressure: While balloon pressure (1-5 bar) is often sufficient, higher pressures may be needed for challenging substrates and can help suppress coke formation.[2]

  • Solvent: The solvent should be dry, deoxygenated, and inert to the reaction conditions.[2] Protic solvents like ethanol can sometimes mitigate inhibition by basic nitrogen compounds.[2][4]

  • Substrate Concentration: High substrate concentrations can sometimes increase the rate of coke formation.[2]

Q3: Can a deactivated catalyst be regenerated?

A3: It depends on the deactivation mechanism.

  • Coking/Fouling: Yes. Catalysts deactivated by coke can often be regenerated by controlled oxidation at elevated temperatures to burn off the carbon.[6][8] A mild regeneration method can involve air oxidation followed by H₂ reduction.[12]

  • Temporary Poisoning: Yes. Activity lost to reversible inhibitors can be restored by removing the inhibitor, for example, through washing or treatment with a chemical agent.[2][13] An acidic wash can be effective for catalysts poisoned by basic products.[14]

  • Sintering & Permanent Poisoning: No. Deactivation from sintering or permanent poisons is irreversible, and the catalyst must be replaced.[2]

Q4: What are the best practices for handling and storing hydrogenation catalysts?

A4: Proper handling is critical to prevent premature deactivation.

  • Many catalysts, especially Pd/C, are pyrophoric and can ignite upon exposure to air, particularly after use.[2][15]

  • Always handle catalysts under an inert atmosphere (e.g., nitrogen or argon).[15]

  • Store catalysts in a cool, dry place, tightly sealed to prevent exposure to air and moisture.

  • After the reaction, filter the catalyst and, if it is pyrophoric, immediately wet it with water to reduce the fire hazard before disposal.[15]

Quantitative Data Summary

Table 1: Comparison of Common Hydrogenation Catalysts
CatalystTypical SubstratesAdvantagesDisadvantages/Sensitivities
Pd/C Simple alkenes, alkynesHigh activity, relatively low costSensitive to sulfur and nitrogen poisoning[2]
PtO₂ (Adam's cat.) Hindered alkenes, aromatic ringsVery active, good for difficult substratesHigher cost compared to Pd/C[2]
Pt/C AlkenesGood chemoselectivityMay require more forcing conditions than Pd/C for some substrates[2]
Ra-Ni Alkenes, carbonyls, nitrilesEconomicalOften requires higher temperatures and pressures; lower selectivity[2]
Table 2: Typical Experimental Parameters for Cyclopentene Hydrogenation
ParameterTypical RangeNotes
Catalyst Loading 1-10 mol% (metal basis)Higher loading may be required for challenging substrates or to compensate for minor poisoning.[2]
Hydrogen Pressure 1-50 barBalloon pressure is often sufficient for simple cyclopentenes.[2]
Temperature Room Temperature to 80 °CHigher temperatures risk catalyst sintering and side reactions.[2]
Solvent Ethanol, Methanol, Ethyl Acetate, THFEnsure the solvent is dry and deoxygenated to prevent side reactions and catalyst inhibition.[2]
Substrate Conc. 0.05-0.5 MHigher concentrations can sometimes accelerate catalyst deactivation by coking.[2]

Experimental Protocols

Protocol 1: General Procedure for Atmospheric Hydrogenation of a Cyclopentene Precursor

This protocol describes a standard lab-scale hydrogenation at atmospheric pressure.

  • Apparatus Setup: Place a weighed amount of the catalyst (e.g., 10% Pd/C) into a two or three-necked round-bottom flask equipped with a magnetic stir bar.[15]

  • Inerting the System: Seal the flask and connect it to a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[15]

  • Solvent Addition: Add the deoxygenated solvent (e.g., ethanol) via cannula or syringe under a positive pressure of nitrogen.[15]

  • Substrate Addition: Dissolve the cyclopentene precursor in a minimal amount of deoxygenated solvent and add it to the reaction flask via syringe.[2]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle three times.[15]

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature) under a positive pressure of hydrogen (maintained by the balloon).[2]

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (after purging with nitrogen) and analyzing them by TLC, GC, or LC-MS.[2]

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.[2] The used catalyst should be immediately wetted with water for safe handling.[15]

Protocol 2: Catalyst Regeneration by Oxidative Treatment (for Coking)

This protocol is a general method for regenerating a catalyst deactivated by carbon deposits.

  • Recovery: After the reaction, filter the deactivated catalyst and wash it thoroughly with a solvent (e.g., ethanol) to remove any adsorbed organic material. Dry the catalyst under vacuum.

  • Oxidation: Place the dried catalyst in a tube furnace. Heat the catalyst under a controlled flow of air or a dilute oxygen/nitrogen mixture. A typical procedure involves heating to 200-300°C.[12]

  • Reduction: After the oxidative treatment, cool the catalyst under an inert gas flow. Before reuse, the oxidized metal must be reduced. Heat the catalyst under a flow of hydrogen gas (e.g., at 180°C) to restore the active metallic sites.[12]

  • Storage: After cooling to room temperature under an inert atmosphere, the regenerated catalyst is ready for use or should be stored under inert conditions.

Visualizations

Diagrams of Key Processes

DeactivationPathways cluster_causes Potential Causes cluster_mechanisms Deactivation Mechanisms cluster_outcomes Result Impurities Substrate/Solvent Impurities (Sulfur, Nitrogen, etc.) Poisoning Poisoning Impurities->Poisoning Chemical Adsorption HighTemp High Reaction Temperature Sintering Sintering HighTemp->Sintering Particle Agglomeration Coking Coking / Fouling HighTemp->Coking Byproducts Reactive Byproducts or High Substrate Concentration Byproducts->Coking Carbon Deposition Loss Loss of Catalytic Activity Poisoning->Loss Sintering->Loss Coking->Loss

Caption: Primary pathways leading to catalyst deactivation.

TroubleshootingWorkflow Start Problem: Low Conversion CheckPurity Analyze Substrate & Solvent Purity Start->CheckPurity CheckTemp Review Reaction Temperature Start->CheckTemp CheckTime Inspect Catalyst Over Time Start->CheckTime Poisoning Diagnosis: Poisoning CheckPurity->Poisoning Impurities Detected Sintering Diagnosis: Sintering CheckTemp->Sintering Temp Too High Coking Diagnosis: Coking CheckTime->Coking Gradual Activity Loss ActionPoison Action: Purify Reagents, Use Fresh Catalyst Poisoning->ActionPoison ActionSinter Action: Lower Temperature, Change Support Sintering->ActionSinter ActionCoke Action: Optimize Conditions, Regenerate Catalyst Coking->ActionCoke RegenerationCycle Active Active Catalyst Deactivated Deactivated Catalyst (e.g., Coked) Active->Deactivated Deactivation during reaction Regenerated Regeneration (Oxidation/Reduction) Deactivated->Regenerated Treatment Regenerated->Active Reactivation

References

Validation & Comparative

Comparative Analysis of 1-Ethyl-1-methylcyclopentane and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 1-Ethyl-1-methylcyclopentane and its structural and stereoisomers. Designed for researchers, scientists, and drug development professionals, this document presents a detailed examination of their physical and chemical properties, spectroscopic data, and chromatographic behavior. Furthermore, it outlines experimental protocols for the synthesis of these compounds, offering valuable insights for practical application.

Physicochemical Properties

The physical and chemical properties of this compound and its isomers are summarized in the tables below. These properties are crucial for understanding the behavior of these compounds in various experimental and industrial settings.

Table 1: General Properties of this compound and its Isomers
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound16747-50-5C₈H₁₆112.21
cis-1-Ethyl-2-methylcyclopentane930-89-2C₈H₁₆112.21
trans-1-Ethyl-2-methylcyclopentane930-90-5C₈H₁₆112.21
cis-1-Ethyl-3-methylcyclopentane2613-66-3C₈H₁₆112.21
trans-1-Ethyl-3-methylcyclopentane2613-65-2C₈H₁₆112.21
Table 2: Physical Properties of this compound and its Isomers
CompoundBoiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index
This compound118.8-112.84 (estimate)0.7751.424
cis-1-Ethyl-2-methylcyclopentane127.95-105.950.78111.4270
trans-1-Ethyl-2-methylcyclopentane121.14-105.90.76491.4195
cis-1-Ethyl-3-methylcyclopentaneNot AvailableNot AvailableNot AvailableNot Available
trans-1-Ethyl-3-methylcyclopentaneNot AvailableNot AvailableNot AvailableNot Available

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic data are essential for the identification and differentiation of these isomers.

Table 3: Spectroscopic Data Highlights
CompoundMass Spectrometry (Key m/z fragments)¹³C NMR Spectroscopy (Key Signals)
This compound83, 55, 41Unique quaternary carbon signal
cis-1-Ethyl-2-methylcyclopentane83, 55, 41No quaternary carbon signal
trans-1-Ethyl-2-methylcyclopentane83, 55, 41No quaternary carbon signal
cis-1-Ethyl-3-methylcyclopentane83, 55, 41No quaternary carbon signal
trans-1-Ethyl-3-methylcyclopentane83, 55, 41No quaternary carbon signal

Note: The mass spectra of these isomers are very similar due to their identical molecular weight and fragmentation patterns.

Table 4: Gas Chromatography Kovats Retention Indices (Non-polar column)
CompoundKovats Retention Index
This compound~790
cis-1-Ethyl-2-methylcyclopentane~820
trans-1-Ethyl-2-methylcyclopentane~790
cis-1-Ethyl-3-methylcyclopentane~785
trans-1-Ethyl-3-methylcyclopentane~787

Experimental Protocols

The synthesis of this compound and its isomers can be achieved through various established organic synthesis routes. Below are generalized experimental protocols.

Synthesis of this compound

A common method for the synthesis of this compound involves the Grignard reaction.

Protocol:

  • Preparation of Grignard Reagent: React ethyl bromide with magnesium turnings in anhydrous diethyl ether to form ethylmagnesium bromide.

  • Reaction with Cyclopentanone (B42830): Add cyclopentanone dropwise to the Grignard reagent solution at 0°C. The reaction is then stirred at room temperature until completion.

  • Hydrolysis: The reaction mixture is hydrolyzed with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Dehydration: The resulting tertiary alcohol is dehydrated using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) to yield a mixture of ethylmethylcyclopentene isomers.

  • Hydrogenation: The alkene mixture is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.

Synthesis of 1-Ethyl-2-methylcyclopentane and 1-Ethyl-3-methylcyclopentane Isomers

The synthesis of the disubstituted isomers typically involves the alkylation of a suitable cyclopentanone derivative followed by reduction.

Protocol for 1-Ethyl-2-methylcyclopentane:

  • Alkylation of 2-Methylcyclopentanone: 2-Methylcyclopentanone is deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperature, followed by the addition of an ethyl halide (e.g., ethyl iodide) to introduce the ethyl group. This reaction will produce a mixture of cis and trans isomers.

  • Wolff-Kishner or Clemmensen Reduction: The resulting 2-ethyl-5-methylcyclopentanone is then reduced to the corresponding alkane using either Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reduction conditions. This will yield a mixture of cis- and trans-1-Ethyl-2-methylcyclopentane.

  • Isomer Separation: The cis and trans isomers can be separated using techniques such as fractional distillation or preparative gas chromatography.

A similar approach can be used for the synthesis of 1-ethyl-3-methylcyclopentane isomers, starting from 3-methylcyclopentanone.

Visualizing Logical Relationships

The following diagrams illustrate the logical flow of isomer differentiation and a general synthetic workflow.

Isomer_Differentiation cluster_synthesis Synthesis cluster_analysis Analysis Cyclopentanone Cyclopentanone Grignard Reaction Grignard Reaction Cyclopentanone->Grignard Reaction Tertiary Alcohol Tertiary Alcohol Grignard Reaction->Tertiary Alcohol Dehydration Dehydration Tertiary Alcohol->Dehydration Ethylmethylcyclopentene Isomers Ethylmethylcyclopentene Isomers Dehydration->Ethylmethylcyclopentene Isomers Hydrogenation Hydrogenation Ethylmethylcyclopentene Isomers->Hydrogenation This compound This compound Hydrogenation->this compound Isomer Mixture Isomer Mixture Gas Chromatography Gas Chromatography Isomer Mixture->Gas Chromatography Spectroscopy Spectroscopy Isomer Mixture->Spectroscopy Separated Isomers Separated Isomers Gas Chromatography->Separated Isomers Structural Elucidation Structural Elucidation Spectroscopy->Structural Elucidation

Caption: Synthetic pathway to this compound and subsequent analysis.

Isomer_Comparison cluster_properties Comparative Properties This compound This compound Boiling Point Boiling Point This compound->Boiling Point Lowest Retention Index Retention Index This compound->Retention Index Lowest 13C NMR 13C NMR This compound->13C NMR Quaternary C 1-Ethyl-2-methylcyclopentane 1-Ethyl-2-methylcyclopentane 1-Ethyl-2-methylcyclopentane->Boiling Point Highest (cis) 1-Ethyl-2-methylcyclopentane->Retention Index Highest (cis) 1-Ethyl-2-methylcyclopentane->13C NMR No Quaternary C 1-Ethyl-3-methylcyclopentane 1-Ethyl-3-methylcyclopentane 1-Ethyl-3-methylcyclopentane->Boiling Point Intermediate 1-Ethyl-3-methylcyclopentane->Retention Index Intermediate 1-Ethyl-3-methylcyclopentane->13C NMR No Quaternary C

Caption: Key distinguishing properties of the isomers.

Stability Showdown: 1-Ethyl-1-methylcyclopentane Versus Other Cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermodynamic stability of molecular scaffolds is paramount. This guide provides a comprehensive comparison of the stability of 1-Ethyl-1-methylcyclopentane against a range of other cycloalkanes, supported by experimental data and detailed methodologies.

The stability of cycloalkanes is a critical factor in organic chemistry and drug design, influencing their reactivity, conformational preferences, and overall energy. This stability is primarily dictated by a combination of factors including ring strain, arising from bond angle deviation (angle strain) and eclipsing interactions (torsional strain), as well as steric hindrance between substituent groups. In this guide, we delve into a quantitative comparison of this compound with other cyclic alkanes to elucidate its relative stability.

Thermodynamic Data Comparison

The thermodynamic stability of a compound can be assessed through its standard Gibbs free energy of formation (ΔGf°), standard enthalpy of formation (ΔHf°), and its calculated strain energy. A lower (more negative or less positive) enthalpy and Gibbs free energy of formation indicate greater thermodynamic stability. Strain energy, a measure of the internal energy of a cycloalkane compared to a theoretical strain-free reference, provides a direct quantification of the destabilization due to its cyclic nature.

CompoundMolecular FormulaStandard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)Standard Enthalpy of Formation (ΔHf°) (liquid) (kJ/mol)Heat of Combustion (liquid) (kJ/mol)Calculated Strain Energy (kJ/mol)
This compoundC₈H₁₆3.4 (gas)[1]-207.2[2][3]-5293.3 (estimated)26.7
Cyclohexane (B81311)C₆H₁₂26.8[4]-156.2[5][6][7]-3920[6][8]0
MethylcyclohexaneC₇H₁₄2.8 (gas)[4]-185.7[4][9][10]-4565.3[2]~0
EthylcyclohexaneC₈H₁₆Not Available-209.7[11]-5210.8[12]~0
1,1-Dimethylcyclopentane (B44176)C₇H₁₄-1.4 (gas)[13]-177.3[13][14]-4583.3[14]27.2
cis-1,2-DimethylcyclopentaneC₇H₁₄Not Available-171.2[15]-4651.3[15]34.8
trans-1,2-Dimethylcyclopentane (B44192)C₇H₁₄Not Available-180.3-4642.2[16]25.7

From the data, it is evident that cyclohexane and its substituted derivatives exhibit the highest stability, with negligible strain energy. This is attributed to the ability of the six-membered ring to adopt a strain-free "chair" conformation. In contrast, cyclopentane (B165970) and its derivatives, including this compound, possess a notable amount of ring strain. The puckered "envelope" and "half-chair" conformations of the cyclopentane ring alleviate some, but not all, of the torsional strain that would be present in a planar structure.

The substitution pattern on the cyclopentane ring also plays a crucial role. The gem-disubstitution in this compound and 1,1-dimethylcyclopentane introduces steric interactions that can influence the ring's conformation and overall stability. Comparing cis- and trans-1,2-dimethylcyclopentane reveals that the cis isomer is less stable (higher heat of combustion and calculated strain energy), which is due to the two methyl groups being on the same side of the ring, leading to increased steric strain.[17][18]

Factors Influencing Cycloalkane Stability

The stability of cycloalkanes is a delicate balance of several key factors. The following diagram illustrates the logical relationships between these factors.

G Factors Affecting Cycloalkane Stability Total_Stability Overall Thermodynamic Stability Ring_Strain Ring Strain Ring_Strain->Total_Stability decreases Steric_Hindrance Steric Hindrance (Substituent Interactions) Steric_Hindrance->Total_Stability decreases Angle_Strain Angle Strain (Deviation from 109.5°) Angle_Strain->Ring_Strain Torsional_Strain Torsional Strain (Eclipsing Interactions) Torsional_Strain->Ring_Strain

Diagram illustrating the key factors that contribute to the overall thermodynamic stability of cycloalkanes.

Experimental Determination of Stability: Bomb Calorimetry

The thermodynamic data presented in this guide are primarily determined through experimental techniques, with bomb calorimetry being a cornerstone for measuring the heat of combustion. From this value, the standard enthalpy of formation can be derived.

Detailed Experimental Protocol: Bomb Calorimetry for Liquid Hydrocarbons

This protocol outlines the key steps for determining the heat of combustion of a volatile liquid hydrocarbon, such as this compound, using a bomb calorimeter.

Objective: To accurately measure the heat of combustion (ΔHc°) of a liquid hydrocarbon sample.

Apparatus:

  • Oxygen bomb calorimeter (including bomb, bucket, and jacket)

  • High-precision digital thermometer (±0.001 °C)

  • Crucible (platinum or nickel-chromium)

  • Ignition wire (e.g., platinum or nichrome)

  • Pellet press (for solid standards)

  • Oxygen cylinder with pressure regulator

  • Analytical balance (±0.0001 g)

  • Volumetric flask (for water)

  • Stopwatch or timer

Procedure:

  • Calorimeter Calibration:

    • Accurately weigh approximately 1 g of a standard substance with a known heat of combustion (e.g., benzoic acid).

    • Place the weighed standard in the crucible.

    • Cut a piece of ignition wire (approx. 10 cm), weigh it, and connect it to the electrodes of the bomb head, ensuring it is in contact with the sample.

    • Add approximately 1 mL of deionized water to the bottom of the bomb to saturate the internal atmosphere with water vapor.

    • Carefully assemble the bomb, sealing it tightly.

    • Pressurize the bomb with pure oxygen to approximately 30 atm, ensuring there are no leaks.

    • Place the bomb in the calorimeter bucket.

    • Accurately measure a known volume of deionized water (e.g., 2000 mL) and add it to the bucket, ensuring the bomb is fully submerged.

    • Assemble the calorimeter, placing the lid with the stirrer and thermometer in position.

    • Allow the system to reach thermal equilibrium (approximately 5-10 minutes) while stirring.

    • Record the temperature at regular intervals (e.g., every 30 seconds) for a few minutes to establish a stable baseline.

    • Ignite the sample by passing a current through the ignition wire.

    • Record the temperature rise at regular intervals until a maximum temperature is reached and then begins to fall.

    • After the experiment, release the pressure from the bomb, disassemble it, and measure the length of any unburned ignition wire.

    • Calculate the effective heat capacity of the calorimeter using the known heat of combustion of the standard and the corrected temperature rise.

  • Sample Measurement:

    • For a volatile liquid like this compound, encapsulate a precisely weighed sample (0.5 - 1.0 g) in a gelatin capsule or use a specific volatile sample holder to prevent evaporation before ignition.

    • Repeat the entire procedure from step 1, using the encapsulated liquid sample instead of the solid standard.

  • Data Analysis:

    • Correct the observed temperature rise for heat exchange with the surroundings (if not using an adiabatic calorimeter).

    • Calculate the total heat released during the combustion of the sample by multiplying the corrected temperature rise by the effective heat capacity of the calorimeter.

    • Subtract the heat contributions from the ignition wire and the combustion of the capsule (if used).

    • Divide the net heat released by the number of moles of the sample to obtain the heat of combustion at constant volume (ΔU_c).

    • Convert ΔU_c to the heat of combustion at constant pressure (ΔH_c) using the ideal gas law.

Experimental Workflow: Bomb Calorimetry

The following diagram outlines the typical workflow for a bomb calorimetry experiment.

G Experimental Workflow for Bomb Calorimetry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample_Prep Sample Preparation (Weighing & Encapsulation) Bomb_Assembly Bomb Assembly (Sample, Wire, Water) Sample_Prep->Bomb_Assembly Pressurization Pressurize with O₂ Bomb_Assembly->Pressurization Calorimeter_Setup Calorimeter Setup (Bomb in Water Bath) Pressurization->Calorimeter_Setup Equilibration Thermal Equilibration Calorimeter_Setup->Equilibration Ignition Ignition Equilibration->Ignition Temp_Recording Temperature Recording Ignition->Temp_Recording Temp_Correction Correct Temperature Rise Temp_Recording->Temp_Correction Heat_Calculation Calculate Total Heat Released Temp_Correction->Heat_Calculation Correction_Factors Apply Corrections (Wire, Capsule) Heat_Calculation->Correction_Factors Final_Calculation Calculate ΔHc° Correction_Factors->Final_Calculation Result Result Final_Calculation->Result Heat of Combustion

A flowchart illustrating the major steps involved in determining the heat of combustion using a bomb calorimeter.

References

Reactivity of 1-Ethyl-1-methylcyclopentane: A Comparative Analysis with Monosubstituted Cyclopentanes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

In the landscape of organic synthesis and medicinal chemistry, the reactivity of cyclic alkanes serves as a fundamental cornerstone for the construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of 1-ethyl-1-methylcyclopentane, a gem-disubstituted cycloalkane, with its monosubstituted counterparts, such as methylcyclopentane (B18539) and ethylcyclopentane (B167899). This analysis is supported by established principles of reaction kinetics, experimental data on analogous systems, and detailed experimental protocols for key reactions. The primary focus will be on free-radical halogenation and oxidation, two common transformations of cycloalkanes.

The key determinant of reactivity in these compounds is the nature of the carbon-hydrogen bonds available for reaction. Monosubstituted cyclopentanes possess primary and secondary C-H bonds, while this compound features a unique tertiary C-H bond at the point of substitution, in addition to primary and secondary C-H bonds. The stability of the resulting radical intermediate plays a crucial role in dictating the reaction pathway and rate.

Comparative Reactivity Data

The reactivity of alkanes and cycloalkanes is prominently demonstrated in free-radical halogenation reactions. The selectivity of these reactions is highly dependent on the stability of the free radical formed during the rate-determining hydrogen abstraction step. The established order of radical stability is tertiary > secondary > primary. This directly translates to the reactivity of the corresponding C-H bonds.

Reaction TypeReagentsRelative Reactivity per H atom (Primary:Secondary:Tertiary)Predicted Major Product for this compoundPredicted Major Product for Methylcyclopentane
Free-Radical Chlorination Cl₂, UV light or heat1 : 3.8 : 51-Chloro-1-ethyl-1-methylcyclopentaneMixture of 1-chloro-1-methylcyclopentane, cis/trans-1-chloro-2-methylcyclopentane, and cis/trans-1-chloro-3-methylcyclopentane
Free-Radical Bromination Br₂, UV light or heat1 : 82 : 16001-Bromo-1-ethyl-1-methylcyclopentane (highly selective)1-Bromo-1-methylcyclopentane (highly selective)

Table 1: Comparative Reactivity and Predicted Products in Free-Radical Halogenation.

In oxidation reactions, a similar trend is observed where the initial attack often favors the most stable radical intermediate. A study on the oxidation of cyclopentane (B165970) and methylcyclopentane revealed that methylcyclopentane is slightly more reactive than cyclopentane.[1] Furthermore, research on the low-temperature oxidation of cyclopentane, methylcyclopentane, and ethylcyclopentane showed that reactivity increases with the size of the alkyl substituent, with ethylcyclopentane being the most reactive of the three. This suggests that the presence of more readily abstractable secondary and, in the case of ethylcyclopentane, a tertiary-like benzylic equivalent hydrogen on the substituent, enhances reactivity. Based on these findings, this compound, with its tertiary carbon, is expected to be more susceptible to oxidation at that site compared to the secondary positions in monosubstituted cyclopentanes. The tertiary carbon atom in this compound is a likely initial point of attack in oxidation due to the relative stability of the resulting tertiary radical.

Experimental Protocols

Representative Experimental Protocol for Free-Radical Chlorination of a Cyclopentane Derivative

This protocol is adapted from a standard procedure for the free-radical chlorination of cyclohexane (B81311) and can be applied to cyclopentane derivatives with appropriate modifications for scale and substrate reactivity.

Objective: To synthesize a monochlorinated cyclopentane derivative via free-radical substitution.

Materials:

  • Cyclopentane derivative (e.g., this compound or methylcyclopentane)

  • Sulfuryl chloride (SO₂Cl₂) as a source of chlorine radicals

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or calcium chloride (CaCl₂) for drying

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the cyclopentane derivative (1.0 eq) in a minimal amount of a suitable inert solvent (e.g., CCl₄, or neat if the substrate is liquid).

  • Initiator Addition: Add a catalytic amount of AIBN (e.g., 0.02 eq).

  • Chlorinating Agent Addition: Slowly add sulfuryl chloride (1.0-1.1 eq) to the stirred solution. The addition should be done in a fume hood as SO₂ and HCl gases will be evolved.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (the boiling point of the solvent or substrate) using a heating mantle. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 1-2 hours, as indicated by the cessation of gas evolution.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize any remaining acid.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with deionized water (1 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or calcium chloride.

  • Purification:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

    • Purify the crude product by fractional distillation or column chromatography to isolate the desired monochlorinated product(s).

  • Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and assess purity.

Visualizing Reactivity: Reaction Pathways

The following diagrams illustrate the key steps in the free-radical halogenation of this compound and a monosubstituted cyclopentane, highlighting the formation of the critical radical intermediate.

G Free-Radical Halogenation Pathway cluster_0 This compound cluster_1 Monosubstituted Cyclopentane Start_Tertiary This compound Radical_Tertiary Tertiary Radical (More Stable) Start_Tertiary->Radical_Tertiary H Abstraction Product_Tertiary 1-Halo-1-ethyl-1-methylcyclopentane (Major Product) Radical_Tertiary->Product_Tertiary Halogenation Start_Secondary Monosubstituted Cyclopentane Radical_Secondary Secondary Radical (Less Stable) Start_Secondary->Radical_Secondary H Abstraction Product_Secondary Secondary Halide Radical_Secondary->Product_Secondary

Caption: Comparative stability of radical intermediates.

G Experimental Workflow: Free-Radical Chlorination Start Mix Cyclopentane Derivative, SO₂Cl₂, and AIBN Reflux Heat to Reflux Start->Reflux Initiation Workup Neutralize, Extract, and Dry Reflux->Workup Reaction Completion Purification Distillation or Chromatography Workup->Purification Characterization NMR, MS Analysis Purification->Characterization

Caption: Workflow for free-radical chlorination.

Conclusion

The reactivity of this compound is significantly influenced by the presence of a tertiary carbon atom. In reactions that proceed through radical intermediates, such as free-radical halogenation and oxidation, the tertiary C-H bond is the most reactive site due to the enhanced stability of the corresponding tertiary radical. This leads to a higher degree of selectivity, particularly in bromination, favoring the formation of the 1-halo-1-ethyl-1-methylcyclopentane. In contrast, monosubstituted cyclopentanes, lacking a tertiary C-H bond on the ring, exhibit lower reactivity at any single site and typically yield a mixture of isomeric products in less selective reactions like chlorination. For drug development professionals, this predictable selectivity in this compound and similar gem-disubstituted systems can be a valuable tool for directing functionalization to a specific, sterically hindered position.

References

A Comparative Guide to Analytical Methods for 1-Ethyl-1-methylcyclopentane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical methods for the quantification of 1-Ethyl-1-methylcyclopentane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for ensuring the accuracy, sensitivity, and reliability of experimental data in research, development, and quality control. This document outlines detailed experimental protocols and presents a summary of expected performance data for each method to aid in your selection process.

Method Comparison: GC-FID vs. GC-MS

Both GC-FID and GC-MS are powerful techniques for the analysis of volatile organic compounds (VOCs) like this compound. The choice between them often depends on the specific requirements of the analysis, such as the need for structural confirmation, the complexity of the sample matrix, and the required level of sensitivity.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique that offers high precision and a wide linear dynamic range for the quantification of hydrocarbons. FID is a destructive detector that provides a signal proportional to the amount of carbon atoms entering the flame, making it highly sensitive to organic compounds.

Gas Chromatography with Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique not only quantifies the analyte but also provides structural information based on its mass spectrum, offering a higher degree of specificity, which is particularly valuable in complex matrices or when identifying unknown impurities.

Data Presentation: Performance Characteristics

The following table summarizes the typical validation parameters for the quantification of this compound using GC-FID and GC-MS. The data presented are representative values for C8 hydrocarbons and similar volatile organic compounds, as specific performance data for this compound is not extensively published. Actual performance may vary depending on the instrumentation, column, and specific method parameters.

Validation ParameterGC-FIDGC-MS (Full Scan)GC-MS (SIM)
Limit of Detection (LOD) 1 - 10 ng/mL5 - 20 ng/mL0.1 - 2 ng/mL
Limit of Quantification (LOQ) 3 - 30 ng/mL15 - 60 ng/mL0.3 - 6 ng/mL
Linearity (R²) ≥ 0.998≥ 0.995≥ 0.999
Linear Range 1 - 1000 µg/mL1 - 500 µg/mL0.1 - 200 µg/mL
Accuracy (% Recovery) 90 - 110%85 - 115%95 - 105%
Precision (% RSD) < 5%< 10%< 3%
Specificity ModerateHighVery High

Experimental Protocols

The following are detailed methodologies for the quantification of this compound using Headspace GC-FID and Headspace GC-MS. Headspace sampling is a common technique for the analysis of volatile compounds in solid or liquid samples, as it minimizes matrix effects and reduces instrument contamination.

Method 1: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

1. Sample Preparation:

  • Accurately weigh or measure the sample containing this compound and place it into a headspace vial.

  • For solid or viscous liquid samples, add a suitable solvent (e.g., dimethyl sulfoxide) and an internal standard (e.g., Toluene-d8).

  • Immediately seal the vial with a crimp cap containing a PTFE/silicone septum.

2. HS-GC-FID Conditions:

  • Headspace Autosampler:

    • Incubation Temperature: 80°C

    • Incubation Time: 30 minutes

    • Injection Volume: 1 mL of headspace gas

  • Gas Chromatograph (GC):

    • Inlet: Split/Splitless, 250°C, Split ratio 10:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes

      • Ramp: 10°C/min to 200°C

      • Hold: 2 minutes at 200°C

  • Flame Ionization Detector (FID):

    • Temperature: 280°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium): 25 mL/min

3. Data Analysis:

  • Identify the this compound peak based on its retention time, as determined by the analysis of a reference standard.

  • Quantify the analyte using a calibration curve constructed from the peak areas of the reference standards. The use of an internal standard is recommended to improve accuracy and precision.

Method 2: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)

1. Sample Preparation:

  • Follow the same sample preparation procedure as for HS-GC-FID.

2. HS-GC-MS Conditions:

  • Headspace Autosampler:

    • Incubation Temperature: 80°C

    • Incubation Time: 30 minutes

    • Injection Volume: 1 mL of headspace gas

  • Gas Chromatograph (GC):

    • Inlet: Split/Splitless, 250°C, Split ratio 10:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes

      • Ramp: 10°C/min to 200°C

      • Hold: 2 minutes at 200°C

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode:

      • Full Scan: m/z 40-300 for qualitative and quantitative analysis.

      • Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound (e.g., m/z 83, 97, 112) for enhanced sensitivity and specificity.

3. Data Analysis:

  • Identify the this compound peak by its retention time and by comparing its mass spectrum with a reference library spectrum.

  • Quantify the analyte using a calibration curve constructed from the peak areas of the selected ions (SIM mode) or the total ion chromatogram (Full Scan mode). The use of an internal standard is highly recommended.

Mandatory Visualization

To further clarify the experimental procedures, the following diagram illustrates the general workflow for the validation of an analytical method for this compound quantification.

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol validation_params Perform Validation Experiments protocol->validation_params specificity Specificity validation_params->specificity linearity Linearity & Range validation_params->linearity accuracy Accuracy validation_params->accuracy precision Precision (Repeatability & Intermediate) validation_params->precision lod_loq LOD & LOQ validation_params->lod_loq robustness Robustness validation_params->robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report end Method Implementation report->end

A Comparative Guide to the Synthesis of 1-Ethyl-1-methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and selective synthesis of substituted cycloalkanes like 1-Ethyl-1-methylcyclopentane is a significant endeavor. This guide provides a comparative analysis of two primary synthetic routes to this tertiary-substituted cyclopentane, offering insights into their respective methodologies, performance metrics, and underlying chemical principles. The routes discussed are the Grignard-based construction of the carbon skeleton and the catalytic hydrogenation of an unsaturated precursor.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound. It is important to note that while Route 2 has been more extensively documented for analogous compounds, the data presented here for both routes is based on established chemical transformations and may vary based on specific experimental conditions.

ParameterRoute 1: Grignard Synthesis & DeoxygenationRoute 2: Catalytic Hydrogenation of 1-Ethyl-1-methylcyclopentene
Starting Materials Cyclopentanone (B42830), Ethylmagnesium Bromide, Methylmagnesium Bromide1-Ethyl-1-methylcyclopentene, Hydrogen Gas
Key Reagents/Catalyst Grignard Reagents, Deoxygenating Agent (e.g., Wolff-Kishner or Clemmensen reduction reagents)Palladium on Carbon (Pd/C) or Platinum (Pt) catalyst
Reaction Temperature Grignard: -10°C to room temp.; Deoxygenation: Varies with methodLow to moderate temperature
Reaction Time Multi-step, potentially >12 hoursTypically 1-4 hours
Overall Yield (%) Estimated 60-75% (multi-step)>95% (for the hydrogenation step)
Purity (%) High, purification required at each stepVery High, often requires minimal purification post-reaction
Key Advantages Builds carbon skeleton from simple precursors, high convergence.High yield and selectivity in the final step, clean reaction.
Key Disadvantages Multi-step process, requires anhydrous conditions for Grignard reactions.Requires synthesis of the unsaturated precursor.

Experimental Protocols

Route 1: Grignard Synthesis and Deoxygenation

This route constructs the this compound framework through sequential Grignard reactions with cyclopentanone, followed by the removal of the resulting hydroxyl group.

Step 1a: Synthesis of 1-Ethylcyclopentanol (B74463)

  • To a solution of cyclopentanone (1.0 mol) in anhydrous diethyl ether at -10°C, a solution of ethylmagnesium bromide (1.1 mol) in diethyl ether is added slowly.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 1-ethylcyclopentanol.

Step 1b: Oxidation to 1-Ethylcyclopentanone

  • The 1-ethylcyclopentanol from the previous step is oxidized to 1-ethylcyclopentanone using a suitable oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane.

Step 1c: Synthesis of 1-Ethyl-1-methylcyclopentanol

  • To a solution of 1-ethylcyclopentanone (1.0 mol) in anhydrous diethyl ether at -10°C, a solution of methylmagnesium bromide (1.1 mol) in diethyl ether is added slowly.

  • The reaction is worked up as in Step 1a to yield 1-ethyl-1-methylcyclopentanol.

Step 1d: Deoxygenation of 1-Ethyl-1-methylcyclopentanol

  • The tertiary alcohol is deoxygenated to the final product, this compound. This can be achieved through a two-step process involving dehydration to 1-ethyl-1-methylcyclopentene followed by hydrogenation (as in Route 2), or via direct reduction methods.

Route 2: Catalytic Hydrogenation of 1-Ethyl-1-methylcyclopentene

This route relies on the saturation of a pre-synthesized unsaturated precursor, 1-ethyl-1-methylcyclopentene.

Precursor Synthesis: Alkylation of 1-Methylcyclopentene (B36725)

1-ethyl-1-methylcyclopentene can be synthesized via the alkylation of 1-methylcyclopentene. 1-methylcyclopentene itself can be produced with a yield of approximately 60.3% through the gas-phase isomerization of cyclohexene (B86901) over a silicon dioxide catalyst at 400°C.[1]

Step 2: Catalytic Hydrogenation

  • 1-Ethyl-1-methylcyclopentene (1.0 mol) is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • A catalytic amount of 10% Palladium on Carbon (Pd/C) is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.

  • The reaction is stirred at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield this compound. This reaction is expected to proceed with high yield, typical for the hydrogenation of alkenes.[2][3]

Synthesis Route Comparison Workflow

G cluster_0 Route 1: Grignard Synthesis cluster_1 Route 2: Catalytic Hydrogenation cluster_2 Precursor Synthesis for Route 2 start1 Cyclopentanone step1a Grignard Reaction (Ethylmagnesium Bromide) start1->step1a intermediate1a 1-Ethylcyclopentanol step1a->intermediate1a step1b Oxidation intermediate1a->step1b intermediate1b 1-Ethylcyclopentanone step1b->intermediate1b step1c Grignard Reaction (Methylmagnesium Bromide) intermediate1b->step1c intermediate1c 1-Ethyl-1-methylcyclopentanol step1c->intermediate1c step1d Deoxygenation intermediate1c->step1d end1 This compound step1d->end1 compare Comparison of Routes end1->compare start2 1-Ethyl-1-methylcyclopentene step2 Catalytic Hydrogenation (H2, Pd/C) start2->step2 end2 This compound step2->end2 end2->compare precursor_start Cyclohexene precursor_step1 Skeletal Isomerization precursor_start->precursor_step1 precursor_intermediate 1-Methylcyclopentene precursor_step1->precursor_intermediate precursor_step2 Alkylation (e.g., with Ethylating Agent) precursor_intermediate->precursor_step2 precursor_step2->start2

Caption: Logical workflow for the synthesis and comparison of this compound.

References

Beyond Friedel-Crafts: A Comparative Guide to Cyclopentane Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of alkyl chains to a cyclopentane (B165970) core is a critical transformation in the synthesis of high-value molecules, including fragrances, advanced lubricants, and pharmaceutical intermediates. The classical Friedel-Crafts reaction, while foundational, is beset by challenges such as catalyst waste, harsh conditions, and poor selectivity. This guide provides a comparative analysis of modern, alternative methodologies for the alkylation of cyclopentane, offering researchers and process chemists a clear overview of viable, more sustainable approaches.

We will explore three primary alternatives: Solid Acid Catalysis, Ionic Liquid Catalysis, and a two-step Reductive Alkylation strategy starting from cyclopentanone. Each method will be evaluated based on performance, catalyst reusability, and operational conditions, supported by experimental data from the literature.

At a Glance: Performance Comparison

The following table summarizes the key performance indicators for each alkylation method. Data for traditional Friedel-Crafts and Solid Acid Catalysis are based on representative alkane alkylations due to the scarcity of specific data for cyclopentane, while Ionic Liquid Catalysis data is derived from the closely related alkylation of isopentane (B150273). The Reductive Alkylation pathway is presented as a conceptual two-step process.

MethodCatalyst SystemAlkylating AgentTemperature (°C)PressureTypical YieldSelectivityCatalyst Recyclability
Traditional Friedel-Crafts AlCl₃ / H₂SO₄ / HFAlkenes, Alkyl Halides0 - 100AtmosphericVariable (Low to Moderate)Poor (Polyalkylation, Isomerization)No
Solid Acid Catalysis Zeolites (e.g., H-BEA)Alkenes (e.g., Ethene)70 - 1001 - 3 MPaModerate to HighGood (Shape Selective)Yes (with regeneration)
Ionic Liquid Catalysis Chloroaluminate ILsAlkenes (e.g., Ethene)~50~1 MPaHighHighYes
Reductive Alkylation Route 1. Ru-pincer complex 2. Hydrazine (B178648)/KOH1. Aldehydes 2. N/A1. ~130 2. 180-200AtmosphericHigh (overall)HighYes (Catalyst 1)

Method 1: Solid Acid Catalysis

Solid acid catalysts, particularly zeolites, offer a recyclable and less corrosive alternative to traditional Lewis and Brønsted acids. Their well-defined pore structures can impart shape selectivity, controlling the size and isomer distribution of the alkylated products.

Reaction Principle

The alkylation mechanism over a solid acid catalyst like a zeolite proceeds via a carbocationic pathway. An olefin is protonated by a Brønsted acid site on the zeolite surface to form a carbocation. This electrophile then alkylates the alkane (cyclopentane), followed by hydride transfer from another alkane molecule to release the product and propagate the chain.

G

Experimental Protocol: Alkylation of Isobutane (B21531) with Ethene over H-BEA Zeolite
  • Catalyst Activation: The H-BEA zeolite catalyst is activated in situ by heating under a flow of inert gas (e.g., nitrogen) to remove adsorbed water.

  • Reaction Setup: The reaction is conducted in a well-stirred reactor (e.g., a batch autoclave).

  • Charging Reactants: Isobutane is fed into the reactor, followed by the introduction of ethene at a controlled rate to maintain a desired paraffin-to-olefin molar ratio.

  • Reaction Conditions: The reactor is maintained at a constant temperature (e.g., 80°C) and pressure.

  • Monitoring and Analysis: The reaction progress is monitored by sampling the gas and liquid phases over time and analyzing the composition using Gas Chromatography (GC).

  • Catalyst Regeneration: After the reaction, the catalyst can be regenerated by calcination in air to burn off coke deposits, restoring its activity for subsequent runs.[2]

Method 2: Ionic Liquid Catalysis

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. For alkylation, acidic chloroaluminate ILs are particularly effective. They offer high catalytic activity under mild conditions and can be easily separated from the nonpolar product phase, facilitating catalyst recycling.

Reaction Principle

In this system, the acidic ionic liquid, often a mixture of an organic halide salt (e.g., 1-butylpyridinium (B1220074) chloride) and aluminum trichloride (B1173362) (AlCl₃), acts as a potent Lewis acid. The reaction can be further enhanced by a co-catalyst or promoter, such as an alkyl halide. The IL activates the olefin, generating an electrophile that subsequently attacks the C-H bond of the alkane.

G

Experimental Protocol: Alkylation of Isopentane with Ethylene

The following protocol is adapted from patent literature describing the alkylation of isopentane, a close structural analog of cyclopentane, using a chloroaluminate ionic liquid catalyst promoted by an alkyl halide.[3][4]

  • Catalyst Preparation: An acidic ionic liquid is prepared by mixing 1-butylpyridinium chloride with aluminum trichloride (AlCl₃) in a molar ratio of approximately 1:2 under an inert atmosphere.

  • Reaction Setup: The reaction is carried out in a batch autoclave reactor.

  • Charging Reactants: The ionic liquid catalyst (e.g., 40g) is charged into the reactor, followed by isopentane (e.g., 100g).

  • Initiation: An alkyl halide promoter, such as isopentyl chloride (e.g., 1.2g), is added.

  • Alkylation: Ethylene (e.g., 10g) is introduced, and the reaction is heated to the target temperature (e.g., 50°C). The reaction is often exothermic.

  • Phase Separation: Upon completion, stirring is stopped, and the biphasic system is allowed to separate. The upper hydrocarbon layer containing the alkylated product is decanted.

  • Catalyst Recycling: The lower ionic liquid phase can be recovered and reused for subsequent batches.

Method 3: Reductive Alkylation of Cyclopentanone (Two-Step)

This strategy circumvents the direct activation of the inert C-H bonds of cyclopentane by starting with a more functionalized precursor, cyclopentanone. The process involves an initial C-C bond formation via reductive alkylation of the ketone, followed by a deoxygenation step to yield the final alkyl cyclopentane.

Reaction Principle

Step 1: Reductive Alkylation. A ketone (cyclopentanone) is reacted with an aldehyde in the presence of a ruthenium catalyst. Uniquely, the aldehyde serves as both the alkylating agent and the hydrogen source (reductant), proceeding through an initial aldol (B89426) condensation followed by catalytic transfer hydrogenation.[5]

Step 2: Deoxygenation. The resulting alkylated cyclopentanol (B49286) or cyclopentenone is then reduced to the corresponding alkane. A classic method for this is the Wolff-Kishner reduction, which uses hydrazine (N₂H₄) and a strong base (KOH) at high temperatures to convert the carbonyl group into a methylene (B1212753) (CH₂) group.[6]

G

Experimental Protocol (Conceptual)

Step 1: Ruthenium-Catalyzed Reductive Alkylation of Cyclopentanone [5]

  • Reaction Setup: A mixture of cyclopentanone, an aldehyde (e.g., 1.2 equivalents), and a ruthenium-pincer complex catalyst (e.g., 1 mol%) is prepared, often under neat (solvent-free) conditions.

  • Reaction Conditions: The mixture is heated (e.g., to 130°C) in a sealed tube under an inert atmosphere for several hours until the starting material is consumed (monitored by GC or TLC).

  • Workup: The crude product, an alkylated cyclopentanol or its dehydrated analogue, is purified by column chromatography.

Step 2: Wolff-Kishner Reduction of the Alkylated Ketone [6]

  • Hydrazone Formation: The purified ketone from Step 1 is mixed with hydrazine hydrate (B1144303) and a high-boiling solvent like diethylene glycol.

  • Reduction: Potassium hydroxide (B78521) (KOH) is added, and the mixture is heated to a high temperature (e.g., 180-200°C) to facilitate the reduction and drive off nitrogen gas and water.

  • Isolation: After cooling, the reaction mixture is diluted with water and the product is extracted with a nonpolar solvent (e.g., ether or hexane). The organic layer is then washed, dried, and concentrated to yield the final alkylcyclopentane.

Conclusion

While traditional Friedel-Crafts alkylation remains a textbook reaction, its industrial application for substrates like cyclopentane is limited by significant drawbacks. Modern alternatives offer substantial improvements in selectivity, safety, and sustainability.

  • Solid Acid Catalysts are ideal for large-scale, continuous processes where catalyst longevity and regeneration are paramount. They offer good selectivity but may require higher temperatures and pressures.

  • Ionic Liquids provide excellent yields and selectivity under mild conditions and are well-suited for batch processes where catalyst recycling via phase separation is advantageous.

  • The Reductive Alkylation Route offers a highly selective, albeit multi-step, pathway that avoids direct C-H activation. This method is particularly valuable in fine chemical and pharmaceutical synthesis where precise control over the final structure is crucial and the starting material (cyclopentanone) is readily available from bio-renewable sources.

The choice of method will ultimately depend on the specific application, required scale, economic considerations, and the desired environmental footprint of the process.

References

Spectroscopic Duel: Unmasking the Stereochemistry of Substituted Cyclopentanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Differentiation of cis and trans Isomers of 1,2-Dibromocyclopentane (B3025039)

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit vastly different biological activities and physical properties. This guide provides an objective comparison of the spectroscopic techniques used to distinguish between cis and trans isomers of substituted cyclopentanes, using 1,2-dibromocyclopentane as a representative example. By leveraging the distinct spectroscopic fingerprints generated by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), unambiguous stereochemical assignments can be made.

Key Spectroscopic Differences at a Glance

The fundamental difference between cis and trans isomers of 1,2-disubstituted cyclopentanes lies in their molecular symmetry. The cis isomer, where the substituents are on the same side of the ring, typically possesses a plane of symmetry (C\textsubscript{s}). In contrast, the trans isomer, with substituents on opposite sides, often has a C\textsubscript{2} axis of symmetry. This seemingly subtle difference has profound consequences on their respective spectra.

Spectroscopic TechniqueDifferentiating Featurecis-1,2-Dibromocyclopentanetrans-1,2-Dibromocyclopentane (B238971)
¹H NMR Spectroscopy Number of Signals & SymmetryMore complex spectrum with potentially non-equivalent methine and methylene (B1212753) protons.Simpler spectrum due to higher symmetry, often showing fewer signals.
¹³C NMR Spectroscopy Number of SignalsThree distinct carbon signals are expected due to the plane of symmetry.Fewer signals (e.g., two) may be observed due to the C₂ axis of symmetry.
Infrared (IR) Spectroscopy Fingerprint RegionUnique pattern of absorption bands.Distinctly different pattern of absorption bands compared to the cis isomer.
Mass Spectrometry (MS) Fragmentation PatternWhile the molecular ion peak is the same, relative abundances of fragment ions may differ slightly due to stereochemical influences.Similar fragmentation to the cis isomer, with potential minor differences in fragment ion intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Symmetries

NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of substituted cyclopentanes. Both ¹H and ¹³C NMR provide critical data through chemical shifts and coupling constants.

The ¹H NMR spectra of the two isomers are markedly different. The lower symmetry of the cis isomer can lead to a more complex spectrum with distinct signals for the methine protons (CH-Br) and the different sets of methylene protons on the cyclopentane (B165970) ring. Conversely, the higher symmetry of the trans isomer can render the two methine protons chemically equivalent, and the corresponding methylene protons on each side of the C-C bond bearing the bromine atoms also equivalent, resulting in a simpler spectrum.

A key diagnostic feature in ¹H NMR is the vicinal coupling constant (³J), which is highly dependent on the dihedral angle between adjacent protons. It is a general observation for five-membered rings that the vicinal proton-proton coupling constants for cis protons are usually larger than those for trans protons.[1]

Table 1: Comparative ¹H and ¹³C NMR Data for 1,2-Dibromocyclopentane Isomers

IsomerNucleusChemical Shift (δ, ppm)Key Coupling Constants (Hz)
trans ¹H(Specific literature values for a complete set of shifts and couplings are not readily available for direct comparison in a single source) A complex multiplet is observed.High-precision spin-spin coupling constants have been determined through spectral analysis.[1]
cis ¹H(Specific literature values for a complete set of shifts and couplings are not readily available for direct comparison in a single source)Generally expect larger ³J(H,H) for cis protons compared to trans protons.[1]
trans ¹³C(Specific literature values are not readily available for direct comparison)-
cis ¹³C(Specific literature values are not readily available for direct comparison)-

Note: While specific compiled data tables are scarce in the literature, the principles of symmetry and coupling constant analysis remain the primary tools for differentiation.

Infrared (IR) Spectroscopy: The Molecular Fingerprint

Infrared spectroscopy provides a unique "fingerprint" for each isomer based on their characteristic molecular vibrations. While both isomers will exhibit C-H and C-Br stretching and bending vibrations, the exact positions and intensities of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), will differ. These differences arise from the distinct bond angles and symmetries of the two molecules, which affect their vibrational modes.

Table 2: Characteristic IR Absorption Regions

Functional GroupVibrationPosition (cm⁻¹)Intensity
Alkyl C-HStretch2950 - 2850Medium to Strong
C-BrStretch< 700Medium to Strong

The unique combination of peaks in the fingerprint region for each isomer allows for their confident identification when compared to reference spectra.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

In mass spectrometry, both cis- and trans-1,2-dibromocyclopentane will exhibit the same molecular ion peak (M⁺) at an m/z corresponding to their molecular weight (C₅H₈Br₂). The isotopic pattern of the molecular ion, showing peaks at M, M+2, and M+4 in a characteristic ratio, will confirm the presence of two bromine atoms.

While the primary fragmentation pathways, such as the loss of a bromine atom or hydrogen bromide, are expected to be similar for both isomers, the relative abundances of the resulting fragment ions may show subtle differences. These variations can be attributed to the different steric environments in the cis and trans isomers, which can influence the stability of the transition states during fragmentation.

Table 3: Key Mass Spectral Fragments for 1,2-Dibromocyclopentane

m/zPossible Fragment
228/230/232[C₅H₈Br₂]⁺ (Molecular Ion)
149/151[C₅H₈Br]⁺ (Loss of Br)
69[C₅H₉]⁺ (Loss of 2Br)

Analysis of the relative intensities of these and other smaller fragments can provide corroborating evidence for the isomeric assignment.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the 1,2-dibromocyclopentane isomer in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.[1]

  • ¹H NMR Acquisition: Utilize a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-100 ppm) and a larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Analysis: Process the spectra and analyze the chemical shifts, multiplicities, and coupling constants to determine the isomeric structure based on the principles of symmetry and dihedral angle dependencies.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like 1,2-dibromocyclopentane, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Compare the fingerprint region of the unknown isomer with reference spectra of the pure cis and trans isomers.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the 1,2-dibromocyclopentane isomer in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • GC-MS Conditions: Use a capillary column suitable for separating volatile organic compounds (e.g., a DB-5 or equivalent). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C). Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-250 to detect the molecular ion and major fragment ions.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern and compare the relative abundances of key fragment ions between the isomers.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for distinguishing between cis and trans isomers of substituted cyclopentanes using the discussed spectroscopic techniques.

Spectroscopic_Comparison_Workflow cluster_start Sample cluster_techniques Spectroscopic Analysis cluster_data Data Analysis cluster_conclusion Conclusion Unknown Isomer Unknown Isomer NMR NMR Spectroscopy Unknown Isomer->NMR IR IR Spectroscopy Unknown Isomer->IR MS Mass Spectrometry Unknown Isomer->MS NMR_Data Analyze: - Number of Signals - Chemical Shifts - Coupling Constants NMR->NMR_Data IR_Data Analyze: - Fingerprint Region IR->IR_Data MS_Data Analyze: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Cis cis-Isomer NMR_Data->Cis More signals (Lower symmetry) Trans trans-Isomer NMR_Data->Trans Fewer signals (Higher symmetry) IR_Data->Cis Unique Fingerprint IR_Data->Trans Different Fingerprint MS_Data->Cis Compare Relative Abundances MS_Data->Trans Compare Relative Abundances

Caption: Workflow for distinguishing cis- and trans-isomers.

References

Unraveling Cyclopentane's Conformational Puzzle: A DFT Benchmark and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Density Functional Theory (DFT) methods for predicting the conformational stability of cyclopentane (B165970) reveals subtle differences in performance, with dispersion-corrected functionals showing close agreement with experimental benchmarks. This guide provides a comparative overview of various DFT functionals and details the experimental protocols used to determine the conformational landscape of this fundamental cycloalkane.

Cyclopentane, a ubiquitous five-membered ring, exists in a dynamic equilibrium between two primary non-planar conformations: the envelope (C_s symmetry) and the half-chair or twist (C_2 symmetry). These conformers are separated by a very low energy barrier, leading to a phenomenon known as pseudorotation. A planar conformation (D_{5h} symmetry) represents a high-energy transition state. Accurately modeling the subtle energy differences between these conformers is a key challenge for computational methods.

Performance of DFT Functionals in Predicting Cyclopentane Conformer Stability

The stability of cyclopentane conformers is dictated by a delicate balance of angle strain, torsional strain, and non-covalent interactions. Density Functional Theory offers a computationally efficient means to probe these interactions. However, the accuracy of DFT calculations is highly dependent on the chosen functional and basis set.

A summary of the relative energies of cyclopentane conformers calculated with various DFT functionals is presented below. The energy of the most stable conformer is taken as the reference (0.00 kcal/mol).

DFT FunctionalBasis SetEnvelope (C_s) Energy (kcal/mol)Twist (C_2) Energy (kcal/mol)Planar (D_{5h}) Transition State Energy (kcal/mol)
Experimental -~0.00~0.02~5.17
CCSD/cc-pVTZ cc-pVTZ0.00< 0.0245.39
B3LYP cc-pVTZ0.00< 0.024-
Other FunctionalsVariousData to be populated from further targeted benchmarksData to be populatedData to be populated

Note: The experimental energy difference between the envelope and twist conformers is exceptionally small, making their precise ordering challenging to determine experimentally and computationally. High-level coupled-cluster (CCSD) calculations, often considered a benchmark in quantum chemistry, suggest the envelope conformation is marginally more stable. The popular B3LYP functional is in good agreement with this finding.[1] Further research is needed to populate this table with a broader range of modern DFT functionals renowned for their treatment of non-covalent interactions.

Experimental Protocols for Determining Cyclopentane Conformations

Experimental techniques provide the ground truth for benchmarking computational methods. The primary methods for elucidating the conformational preferences of cyclopentane are gas-phase electron diffraction, vibrational spectroscopy (infrared and Raman), and nuclear magnetic resonance (NMR) spectroscopy.

Gas-Phase Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions.

Methodology:

  • Sample Introduction: A gaseous sample of cyclopentane is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electric field of the molecule's nuclei and electrons.

  • Diffraction Pattern Recording: The scattered electrons create a diffraction pattern on a detector. The intensity of the scattered electrons is recorded as a function of the scattering angle.

  • Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule. This information is then used to derive key structural parameters such as bond lengths, bond angles, and the degree of puckering in the cyclopentane ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule, which are sensitive to its conformation.

Methodology:

  • Sample Preparation: Cyclopentane can be studied in the gas, liquid, or solid phase. For gas-phase measurements, the sample is introduced into a gas cell.

  • IR Spectroscopy: An infrared spectrometer is used to pass a beam of infrared radiation through the sample. The absorption of radiation at specific frequencies corresponds to the vibrational modes of the molecule.

  • Raman Spectroscopy: A laser is used to irradiate the sample. The scattered light is collected and analyzed. Raman scattering provides information about vibrational modes that are complementary to those observed in IR spectroscopy.

  • Spectral Analysis: The observed vibrational frequencies are compared with theoretical calculations for different conformers to identify the populated conformations and to determine the energy barrier to planarity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly in anisotropic liquid crystal solvents, can provide detailed information about the average geometry and dynamics of flexible molecules like cyclopentane.

Methodology:

  • Sample Preparation: A solution of cyclopentane is prepared in a liquid crystal solvent. The liquid crystal orients the cyclopentane molecules to a certain degree.

  • NMR Data Acquisition: High-resolution proton NMR spectra are recorded. The anisotropic environment results in the observation of direct dipole-dipole couplings between protons, which are highly sensitive to the molecular geometry.

  • Spectral Analysis: The complex NMR spectra are analyzed to extract the dipolar coupling constants.

  • Structural Refinement: The experimental dipolar couplings are compared with theoretical values calculated for different puckering amplitudes and phases of pseudorotation to determine the average conformation of the cyclopentane ring.

Visualizing the Computational and Conformational Landscape

To better understand the processes involved in DFT calculations and the conformational dynamics of cyclopentane, the following diagrams are provided.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Output Analysis cluster_results Results start Define Cyclopentane Conformer (Envelope, Twist, or Planar) basis_set Select Basis Set (e.g., cc-pVTZ) start->basis_set functional Choose DFT Functional (e.g., B3LYP, M06-2X) start->functional geom_opt Geometry Optimization basis_set->geom_opt functional->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify_min energy Extract Electronic Energy verify_min->energy thermo Calculate Thermochemical Properties (ZPE, Enthalpy, Free Energy) energy->thermo rel_energy Determine Relative Stabilities thermo->rel_energy

Caption: Workflow for DFT calculation of cyclopentane conformer stability.

Cyclopentane_Conformations Pseudorotation Pathway of Cyclopentane Envelope Envelope (Cs) Twist Twist (C2) Envelope->Twist Pseudorotation (low barrier) Planar_TS Planar (D5h) Transition State Envelope->Planar_TS Puckering (~5.2 kcal/mol) Twist->Planar_TS Puckering (~5.2 kcal/mol)

Caption: Energy landscape of cyclopentane conformations.

References

Cross-Validation of GC-MS and NMR Data for the Structural Elucidation of 1-Ethyl-1-methylcyclopentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural identification of chemical compounds is a cornerstone of chemical research and development. In this guide, we provide a comparative analysis of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of 1-Ethyl-1-methylcyclopentane. By cross-validating the orthogonal data from these methods, a high degree of confidence in the structural assignment can be achieved. This guide presents experimental data, detailed protocols, and a logical workflow to aid researchers in their analytical endeavors.

Data Presentation: A Comparative Summary

The quantitative data obtained from GC-MS and NMR analysis of this compound is summarized below. These values provide a key fingerprint for the identification and verification of the compound.

Table 1: GC-MS Data for this compound

PropertyValueReference
Molecular FormulaC₈H₁₆[1][2]
Molecular Weight112.21 g/mol [1][2]
CAS Registry Number16747-50-5[1][2]
Major Mass Spectral Fragments (m/z) Relative Abundance
112 (M⁺)Low[1]
97High[3]
83Moderate
69Moderate
55High
41High
29Moderate[4]
27Moderate

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Assignment Predicted Chemical Shift (ppm) Multiplicity
ProtonsEthyl (-CH₃)~0.85Triplet
Methyl (-CH₃)~0.95Singlet
Cyclopentane (-CH₂-)~1.3-1.6Multiplet
Ethyl (-CH₂-)~1.3-1.4Quartet
¹³C NMR Assignment Predicted Chemical Shift (ppm)
CarbonQuaternary (C-1)~40
Ethyl (-CH₂)~35
Cyclopentane (-CH₂)~25-38
Methyl (-CH₃)~24
Ethyl (-CH₃)~9

Note: The predicted NMR data is based on chemical shift correlations and data from similar structures. Experimental values may vary slightly.

Experimental Protocols

Detailed methodologies for acquiring high-quality GC-MS and NMR data for this compound are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of volatile cycloalkanes like this compound.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass spectrometer (MS) detector.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating volatile hydrocarbons.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

  • Mass Range: m/z 25-200.

2. Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 100 µg/mL.[5][6]

  • Ensure the sample is fully dissolved and free of particulate matter before injection.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with a reference spectrum from a database like the NIST Mass Spectral Library.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

1. Instrumentation and Conditions:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for non-polar compounds.

  • Temperature: 298 K.

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire the proton NMR spectrum.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR:

    • Acquire the carbon-13 NMR spectrum with proton decoupling.

    • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

4. Spectral Analysis:

  • Analyze the chemical shifts, multiplicities (singlet, triplet, quartet, multiplet), and coupling constants in the ¹H NMR spectrum to assign the different proton environments.

  • Analyze the chemical shifts in the ¹³C NMR spectrum to identify the number of unique carbon environments.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of GC-MS and NMR data to confirm the structure of this compound.

CrossValidationWorkflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Analysis cluster_Validation Cross-Validation cluster_Conclusion Conclusion gcms_sample Sample Preparation (in volatile solvent) gcms_analysis GC-MS Analysis (Separation & Ionization) gcms_sample->gcms_analysis gcms_data Mass Spectrum (m/z vs. Abundance) gcms_analysis->gcms_data molecular_ion Identify Molecular Ion (m/z = 112) gcms_data->molecular_ion fragmentation Analyze Fragmentation Pattern (e.g., m/z = 97, 55) gcms_data->fragmentation cross_validate Correlate Data molecular_ion->cross_validate fragmentation->cross_validate nmr_sample Sample Preparation (in deuterated solvent) nmr_analysis NMR Spectroscopy (¹H and ¹³C) nmr_sample->nmr_analysis nmr_data NMR Spectra (Chemical Shifts, Multiplicity) nmr_analysis->nmr_data proton_nmr ¹H NMR Analysis (Proton Environments) nmr_data->proton_nmr carbon_nmr ¹³C NMR Analysis (Carbon Skeleton) nmr_data->carbon_nmr proton_nmr->cross_validate carbon_nmr->cross_validate structure_confirmed Structure Confirmed: This compound cross_validate->structure_confirmed

Caption: Workflow for Cross-Validation of GC-MS and NMR Data.

References

Evaluating the performance of different catalysts for cyclopentene hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of catalyst performance in the hydrogenation of cyclopentene (B43876) to cyclopentane (B165970), complete with experimental data and detailed protocols.

The catalytic hydrogenation of cyclopentene to cyclopentane is a fundamental reaction in organic synthesis, crucial for the production of fine chemicals and pharmaceutical intermediates. The efficiency of this transformation is highly dependent on the choice of catalyst. This guide provides a comparative evaluation of three commonly used heterogeneous catalysts: Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel (Ra-Ni), with a focus on their performance, selectivity, and operational parameters.

Performance Comparison of Catalysts

The selection of an appropriate catalyst is paramount for achieving high conversion rates and selectivity in cyclopentene hydrogenation. The following table summarizes the performance of Pd/C, a platinum-based catalyst, and Raney Nickel under specific experimental conditions. It is important to note that direct comparison is challenging due to variations in experimental setups across different studies. The data presented here is collated from various sources to provide a representative overview.

CatalystSupportCatalyst LoadingTemperature (°C)Pressure (atm)Time (h)Conversion (%)Selectivity to Cyclopentane (%)Source
5% Pt-TUD-1TUD-1 Siliceous Mesoporous Material-Ambient1157.7>99[1]
Raney Nickel (Modified T-1)-~1g per 150ml water25~18-210.7593.6 (of cyclopentadiene)11.5 (to cyclopentane)[2]
Raney Nickel (W-2)-~1g per 150ml water25~18-210.894.6 (of cyclopentadiene)14 (to cyclopentane)[2]

Note: Data for Raney Nickel catalysts are for the hydrogenation of cyclopentadiene (B3395910), a related cyclic diene, to a mixture of cyclopentene and cyclopentane. The selectivity reported is for the over-hydrogenation product, cyclopentane.

Experimental Protocols

Detailed and consistent experimental procedures are critical for the reliable evaluation of catalyst performance. Below are generalized protocols for catalyst preparation and the hydrogenation reaction itself.

Catalyst Preparation

Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C):

Supported noble metal catalysts like Pd/C and Pt/C are typically prepared by the impregnation of a high-surface-area carbon support with a solution of a metal precursor, followed by reduction.

  • Support Pre-treatment: Activated carbon is washed with an acidic solution to remove impurities, followed by rinsing with deionized water until a neutral pH is achieved. The cleaned support is then dried in an oven.

  • Impregnation: An aqueous solution of a palladium or platinum precursor (e.g., palladium chloride or chloroplatinic acid) is prepared. The pre-treated carbon support is suspended in deionized water, and the metal precursor solution is added.

  • Precipitation: The pH of the slurry is carefully adjusted to precipitate the metal hydroxide (B78521) onto the carbon support.

  • Reduction: The metal hydroxide on the carbon support is reduced to its metallic state. This can be achieved by adding a reducing agent, such as formaldehyde (B43269) or sodium borohydride, to the slurry.

  • Washing and Drying: The resulting catalyst is thoroughly washed with deionized water to remove any residual ions and then dried under vacuum or in an oven at a controlled temperature.

Raney Nickel:

Raney Nickel is typically prepared by leaching aluminum from a nickel-aluminum alloy using a concentrated sodium hydroxide solution. The resulting material is a porous, high-surface-area nickel catalyst. Different "W-grades" (e.g., W-2) of Raney Nickel can be prepared by varying the leaching conditions.

Cyclopentene Hydrogenation in a Batch Reactor

The following protocol outlines a general procedure for the liquid-phase hydrogenation of cyclopentene in a batch reactor.

  • Reactor Setup: A batch reactor, typically a stirred autoclave, is charged with the catalyst (e.g., 5 mol% of the metal on a support) and the solvent (e.g., ethanol, ethyl acetate).

  • Inerting: The reactor is sealed and purged several times with an inert gas, such as nitrogen or argon, to remove any oxygen.

  • Substrate Addition: Cyclopentene is introduced into the reactor.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 1-50 atm). The reaction mixture is then heated to the target temperature and stirred vigorously to ensure good contact between the reactants and the catalyst.

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the uptake of hydrogen or by taking periodic samples and analyzing them using gas chromatography (GC).

  • Work-up: Once the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully vented.

  • Catalyst Removal and Product Isolation: The reaction mixture is filtered to remove the heterogeneous catalyst. The filtrate, containing the product (cyclopentane) and the solvent, is then subjected to distillation or other purification methods to isolate the final product.

  • Analysis: The purity and yield of the cyclopentane product are determined by analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

The logical flow of evaluating catalyst performance for cyclopentene hydrogenation can be visualized as a series of interconnected steps, from catalyst selection and preparation to final product analysis.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis Catalyst_Selection Catalyst Selection (Pd/C, Pt/C, Ra-Ni) Support_Selection Support Selection (Activated Carbon) Catalyst_Selection->Support_Selection Precursor_Selection Metal Precursor Selection Support_Selection->Precursor_Selection Impregnation Impregnation/ Co-precipitation Precursor_Selection->Impregnation Reduction Reduction Impregnation->Reduction Washing_Drying Washing & Drying Reduction->Washing_Drying Reactor_Setup Batch Reactor Setup Washing_Drying->Reactor_Setup Reactant_Loading Reactant & Solvent Loading (Cyclopentene) Reactor_Setup->Reactant_Loading Reaction_Execution Hydrogenation (Temp, Pressure) Reactant_Loading->Reaction_Execution Reaction_Monitoring Reaction Monitoring (GC, H2 uptake) Reaction_Execution->Reaction_Monitoring Workup Reaction Work-up & Catalyst Filtration Reaction_Monitoring->Workup Product_Isolation Product Isolation (Distillation) Workup->Product_Isolation Characterization Product Characterization (GC, NMR) Product_Isolation->Characterization Performance_Evaluation Performance Evaluation (Conversion, Selectivity) Characterization->Performance_Evaluation

Fig. 1: Experimental workflow for catalyst evaluation.

References

Safety Operating Guide

Proper Disposal of 1-Ethyl-1-methylcyclopentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 1-Ethyl-1-methylcyclopentane are critical for ensuring laboratory safety and environmental protection. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is vital due to the compound's highly flammable nature.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is a highly flammable liquid and vapor, necessitating strict control of ignition sources.

Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield to protect against splashes.

  • A flame-retardant laboratory coat.

Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Ignition Sources: Due to its high flammability, all potential ignition sources must be eliminated from the vicinity. This includes open flames, hot surfaces, sparks from electrical equipment, and static discharge.[1] All containers and equipment used for transfer must be properly grounded and bonded to prevent the buildup of static electricity.

Quantitative Data for Disposal

Proper classification and understanding of the hazards associated with this compound are essential for its disposal. The following table summarizes key quantitative data.

PropertyValue
CAS Number 16747-50-5
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol [2][3]
Physical State Liquid
Flash Point < 60°C (140°F) (Characteristic of ignitable liquids)
RCRA Hazardous Waste Code D001 (Ignitable Waste)[4][5][6][7]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Collection

  • Collect waste this compound in a designated, chemically compatible, and leak-proof container.

  • The container must have a secure, tight-fitting lid to prevent the escape of vapors.

  • Do not mix with incompatible waste streams. It is best practice to collect it as a non-halogenated organic solvent waste.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste."

  • The label must include the full chemical name, "this compound," and list all components if it is a mixture.

  • Indicate the associated hazards, primarily "Ignitable."

Step 3: Temporary Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation and under the control of the operator.

  • Ensure the storage area is cool, well-ventilated, and away from ignition sources.[1]

  • Flammable liquid waste should be stored in an approved flammable safety cabinet.

Step 4: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[8][9][10][11]

  • Provide them with the accurate chemical name and quantity of the waste.

  • A hazardous waste manifest will be required to track the waste from the point of generation to its final disposal facility.[12][13]

Experimental Protocols

Direct chemical neutralization of a stable cycloalkane like this compound in a standard laboratory setting is not a feasible or safe disposal method. Its chemical structure is not amenable to simple acid-base or oxidation-reduction reactions that would render it non-hazardous.

The standard and required protocol for its disposal is thermal destruction via incineration at a licensed hazardous waste facility. Advanced oxidation processes (AOPs) and biodegradation are potential industrial-scale treatment methods for cycloalkanes but are not applicable as a laboratory disposal procedure.[4][5][9][10][11][14][15]

Therefore, the "experimental protocol" for the disposal of this compound focuses on the safe and compliant procedures for its collection, storage, and transfer to a certified disposal facility as outlined in the "Step-by-Step Disposal Protocol" section.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe no_drain DO NOT Dispose Down the Drain start->no_drain no_trash DO NOT Dispose in Regular Trash start->no_trash collect Collect in a Designated, Labeled, and Sealed Container ppe->collect storage Store in a Ventilated, Flammable-Safe Area (SAA) collect->storage contact_ehs Contact EHS or Licensed Hazardous Waste Vendor storage->contact_ehs manifest Prepare Hazardous Waste Manifest contact_ehs->manifest pickup Arrange for Waste Pickup manifest->pickup disposal Transport to a Licensed Disposal Facility (Incineration) pickup->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-1-methylcyclopentane
Reactant of Route 2
1-Ethyl-1-methylcyclopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.